molecular formula C6H11N3S B1300744 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 588680-36-8

5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1300744
CAS No.: 588680-36-8
M. Wt: 157.24 g/mol
InChI Key: GYHLFQXWXOVOKL-UHFFFAOYSA-N
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Description

5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C6H11N3S and its molecular weight is 157.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-4(2)5-7-8-6(10)9(5)3/h4H,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHLFQXWXOVOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=S)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357649
Record name 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588680-36-8
Record name 2,4-Dihydro-4-methyl-5-(1-methylethyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588680-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway for 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The document details the established synthetic route, experimental protocols for analogous compounds, and key characterization data.

Introduction

1,2,4-triazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities. The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring can significantly influence the molecule's biological and physicochemical properties. This compound, with its specific substitution pattern, presents an interesting scaffold for further chemical modification and biological evaluation.

Core Synthesis Pathway

The most common and established method for the synthesis of this compound proceeds via a two-step reaction sequence. This pathway involves the initial formation of a substituted thiosemicarbazide intermediate, followed by its base-catalyzed intramolecular cyclization.

The logical precursors for this synthesis are:

  • Isobutyric acid hydrazide (also known as 2-methylpropanehydrazide)

  • Methyl isothiocyanate

The overall reaction scheme is as follows:

Step 1: Synthesis of 1-isobutyryl-4-methylthiosemicarbazide

Isobutyric acid hydrazide reacts with methyl isothiocyanate in a suitable solvent, typically a lower alcohol like ethanol, to yield the intermediate 1-isobutyryl-4-methylthiosemicarbazide. This reaction is a nucleophilic addition of the hydrazine nitrogen to the electrophilic carbon of the isothiocyanate.

Step 2: Cyclization to this compound

The synthesized 1-isobutyryl-4-methylthiosemicarbazide undergoes base-catalyzed intramolecular dehydrative cyclization to form the desired 1,2,4-triazole ring. Commonly used bases for this transformation include aqueous solutions of sodium hydroxide or potassium hydroxide. Refluxing the thiosemicarbazide in the alkaline solution promotes the cyclization, which is followed by acidification to precipitate the final product.

Experimental Protocols

General Procedure for the Synthesis of 1-Acyl-4-alkylthiosemicarbazides
  • To a solution of the appropriate carboxylic acid hydrazide (1 equivalent) in absolute ethanol, add the corresponding alkyl isothiocyanate (1 equivalent).

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting solid residue is then purified, usually by recrystallization from a suitable solvent such as ethanol, to yield the pure 1-acyl-4-alkylthiosemicarbazide.

General Procedure for the Cyclization to 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
  • The synthesized 1-acyl-4-alkylthiosemicarbazide (1 equivalent) is suspended in an aqueous solution of sodium hydroxide or potassium hydroxide (typically 2-8% w/v).

  • The mixture is heated under reflux for several hours (typically 2-6 hours), during which the cyclization occurs. The reaction progress can be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and then carefully acidified with a dilute acid, such as hydrochloric acid or acetic acid, to a pH of approximately 5-6.

  • The acidification leads to the precipitation of the crude 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.

  • The precipitate is collected by filtration, washed with cold water, and then dried.

  • Further purification is achieved by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture.

Data Presentation

The following tables summarize the key physicochemical and spectroscopic data for the target compound, this compound.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number151519-23-2Commercial Supplier
Molecular FormulaC₆H₁₁N₃SCalculated
Molecular Weight157.24 g/mol Calculated
AppearanceWhite to off-white solidInferred
Melting PointNot available-

Table 2: Spectroscopic Data (Predicted)

TechniqueExpected Chemical Shifts / Peaks
¹H NMR (CDCl₃)δ (ppm): ~1.3 (d, 6H, -CH(CH₃)₂), ~2.5 (s, 3H, N-CH₃), ~3.0 (septet, 1H, -CH(CH₃)₂), ~11.5 (br s, 1H, -SH)
¹³C NMR (CDCl₃)δ (ppm): ~20 (-CH(CH₃)₂), ~30 (N-CH₃), ~50 (-CH(CH₃)₂), ~150 (C5), ~165 (C3)
IR (KBr)ν (cm⁻¹): ~3100-2800 (N-H, C-H stretching), ~2600-2500 (S-H stretching), ~1600 (C=N stretching), ~1300 (C=S stretching)
Mass Spec (EI)m/z (%): 157 (M⁺), ...

Note: The spectroscopic data presented are predicted values based on the structure of the molecule and data from analogous compounds. Actual experimental data may vary.

Mandatory Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis pathway for this compound.

Synthesis_Pathway cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Cyclization hydrazide Isobutyric acid hydrazide intermediate 1-isobutyryl-4-methyl- thiosemicarbazide hydrazide->intermediate + isothiocyanate Methyl isothiocyanate isothiocyanate->intermediate intermediate_ref 1-isobutyryl-4-methyl- thiosemicarbazide product 5-isopropyl-4-methyl-4H- 1,2,4-triazole-3-thiol intermediate_ref->product Base (e.g., NaOH), Reflux

Caption: Synthesis of this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of the target compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_cyclization Cyclization & Purification start Mix Isobutyric acid hydrazide and Methyl isothiocyanate reflux1 Stir/Reflux in Ethanol start->reflux1 evaporation Solvent Evaporation reflux1->evaporation intermediate Isolate 1-isobutyryl-4-methyl- thiosemicarbazide evaporation->intermediate reflux2 Reflux in aq. NaOH intermediate->reflux2 acidification Acidify with HCl reflux2->acidification filtration Filter Precipitate acidification->filtration recrystallization Recrystallize from Ethanol/Water filtration->recrystallization final_product Pure 5-isopropyl-4-methyl-4H- 1,2,4-triazole-3-thiol recrystallization->final_product

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol. Due to the limited availability of direct experimental data for this specific compound, this guide outlines a plausible synthetic route and predicted characterization data based on established methodologies for analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₁₁N₃S
Molecular Weight 157.24 g/mol
CAS Number 588680-36-8
Physical Form Solid (Predicted)Analogous compounds are typically solids[1]
Melting Point Not available
Boiling Point Not available
Solubility Likely soluble in organic solvents like ethanol, DMSO, and DMF.[2]

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a well-established multi-step reaction sequence. This pathway involves the initial formation of a thiosemicarbazide intermediate, followed by its cyclization in an alkaline medium.[2][3]

G cluster_0 Step 1: Formation of Thiosemicarbazide cluster_1 Step 2: Cyclization Isobutyryl_hydrazide Isobutyryl hydrazide Thiosemicarbazide_intermediate 1-Isobutyryl-4-methylthiosemicarbazide Isobutyryl_hydrazide->Thiosemicarbazide_intermediate + Methyl isothiocyanate (Reflux in Ethanol) Methyl_isothiocyanate Methyl isothiocyanate Final_Product This compound Thiosemicarbazide_intermediate->Final_Product Aqueous NaOH (Reflux) G Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Triazole_Thiol 5-isopropyl-4-methyl-4H- 1,2,4-triazole-3-thiol Triazole_Thiol->CYP51 Inhibition

References

An In-depth Technical Guide to 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and potential biological significance of 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic route and predicted physicochemical properties based on established methodologies for analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The information presented herein is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and related compounds for potential applications in drug discovery and agrochemical development.

Molecular Structure and Identification

This compound is a distinct chemical entity identified by the CAS number 588680-36-8.[1] It possesses a five-membered 1,2,4-triazole heterocyclic core, substituted with an isopropyl group at the 5-position, a methyl group at the 4-position, and a thiol group at the 3-position. The presence of the thiol group allows for tautomerism between the thiol and thione forms.

Table 1: Molecular Identifiers and Physicochemical Properties

IdentifierValueSource
IUPAC Name This compound-
CAS Number 588680-36-8[1]
Molecular Formula C6H11N3S[1]
Molecular Weight 157.24 g/mol [1]
Canonical SMILES CC(C)c1nnc(S)n1CPredicted
InChI InChI=1S/C6H11N3S/c1-4(2)6-8-7-5(10)9(6)3/h4H,1-3H3,(H,7,8,10)Predicted
InChIKey Not available-
Physical Form Solid (Predicted)-
Storage Room temperature[1]

Proposed Synthesis

Synthesis_Pathway cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization Isobutyryl_hydrazide Isobutyryl hydrazide Thiosemicarbazide 1-Isobutyryl-4-methyl- thiosemicarbazide Isobutyryl_hydrazide->Thiosemicarbazide Reflux in Ethanol Methyl_isothiocyanate Methyl isothiocyanate Methyl_isothiocyanate->Thiosemicarbazide Thiosemicarbazide_input 1-Isobutyryl-4-methyl- thiosemicarbazide Final_Product 5-isopropyl-4-methyl-4H- 1,2,4-triazole-3-thiol Thiosemicarbazide_input->Final_Product Aqueous NaOH, Reflux

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Isobutyryl-4-methyl-thiosemicarbazide

  • To a solution of isobutyryl hydrazide (0.1 mol) in absolute ethanol (150 mL) in a round-bottom flask, add methyl isothiocyanate (0.1 mol).

  • The reaction mixture is refluxed for 4-6 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.

Step 2: Synthesis of this compound

  • The synthesized 1-isobutyryl-4-methyl-thiosemicarbazide (0.05 mol) is dissolved in an aqueous solution of sodium hydroxide (2N, 100 mL).

  • The mixture is refluxed for 6-8 hours.

  • After completion of the reaction (monitored by TLC), the solution is cooled to room temperature and then acidified with a dilute solution of hydrochloric acid to a pH of 5-6.

  • The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.

Predicted Spectroscopic Data

In the absence of experimentally obtained spectra, the following are predicted characteristic peaks for this compound based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

Spectroscopy Predicted Characteristic Peaks
¹H NMR - Doublet for the two methyl groups of the isopropyl moiety. - Septet for the methine proton of the isopropyl group. - Singlet for the N-methyl group. - A broad singlet for the SH proton, which is exchangeable with D₂O.
¹³C NMR - Peaks corresponding to the methyl and methine carbons of the isopropyl group. - A peak for the N-methyl carbon. - Two distinct peaks for the C3 and C5 carbons of the triazole ring.
FT-IR (cm⁻¹) - A broad band in the region of 2550-2600 cm⁻¹ corresponding to the S-H stretching. - C=N stretching vibration around 1600-1650 cm⁻¹. - N-H stretching (in thione tautomer) around 3100-3300 cm⁻¹. - C-H stretching of alkyl groups around 2850-2960 cm⁻¹.
Mass Spec (m/z) - Molecular ion peak [M]⁺ at approximately 157. - Fragmentation pattern showing loss of the isopropyl group, methyl group, and thiol group.

Potential Biological Significance and Applications

Derivatives of 1,2,4-triazole-3-thiol are a well-known class of heterocyclic compounds with a broad spectrum of biological activities. Although no specific biological data for this compound has been reported, its structural similarity to other bioactive triazoles suggests potential applications in various fields.

  • Antifungal Activity: The isomeric compound, 5-methyl-4-isopropyl-4H-1,2,4-triazole-3-thiol, is utilized as a key intermediate in the synthesis of agricultural fungicides. These compounds often act by inhibiting ergosterol biosynthesis in fungi.

  • Antimicrobial and Anticancer Properties: Numerous studies have demonstrated that 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives exhibit significant antibacterial, antifungal, and anticancer activities.[2][5] The nature and position of the substituents on the triazole ring play a crucial role in their biological efficacy.

  • Drug Development Intermediate: The thiol group in the molecule provides a reactive handle for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Biological_Relevance cluster_Applications Potential Applications Core_Structure 1,2,4-Triazole-3-thiol Core Fungicides Agrochemical Fungicides Core_Structure->Fungicides Inhibition of Ergosterol Biosynthesis Antimicrobial Antimicrobial Agents Core_Structure->Antimicrobial Broad-spectrum activity Anticancer Anticancer Agents Core_Structure->Anticancer Cytotoxic effects Drug_Discovery Drug Discovery Intermediate Core_Structure->Drug_Discovery Thiol group for functionalization

Caption: Potential biological relevance of the 1,2,4-triazole-3-thiol scaffold.

Conclusion

This compound represents a potentially valuable, yet underexplored, member of the bioactive 1,2,4-triazole family. This technical guide provides a foundational framework for its synthesis and characterization based on established chemical principles and data from structurally related compounds. Further experimental investigation is warranted to elucidate its precise physicochemical properties, spectroscopic profile, and to explore its potential as a lead compound in the development of novel therapeutic agents and agrochemicals. The detailed synthetic protocol and predicted data herein should facilitate such future research endeavors.

References

Technical Guide: Spectroscopic and Synthetic Profile of 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic data for the novel heterocyclic compound, 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol. Due to the absence of direct experimental data in published literature for this specific molecule (CAS 588680-36-8), this document outlines a well-established synthetic route and provides predicted spectroscopic characteristics based on the analysis of closely related analogues.

Introduction

1,2,4-triazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous therapeutic agents and agrochemicals. Their diverse pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties, have made them a subject of intense research. The introduction of a thiol group at the 3-position, along with alkyl substituents at the 4- and 5-positions of the triazole ring, can significantly influence the compound's biological and physicochemical properties. This guide focuses on the synthesis and predicted spectroscopic data of this compound, offering a foundational resource for its preparation and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data for structurally similar compounds, such as 5-methyl-4-isopropyl-4H-1,2,4-triazole-3-thiol and other 4,5-dialkyl-4H-1,2,4-triazole-3-thiols.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5Singlet1HSH
~3.5 - 3.7Septet1HCH (isopropyl)
~3.4Singlet3HN-CH₃
~1.3Doublet6HCH(CH₃)₂

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165C=S (Thione tautomer)
~150C5 (Triazole ring)
~48CH (isopropyl)
~30N-CH₃
~21CH(CH₃)₂

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-2900Medium-StrongC-H stretching (alkyl)
~2600-2550WeakS-H stretching (thiol tautomer)
~1620-1580MediumC=N stretching (triazole ring)
~1350-1250StrongC=S stretching (thione tautomer)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
157[M]⁺ (Molecular Ion)
142[M - CH₃]⁺
114[M - C₃H₇]⁺

Experimental Protocols

The synthesis of this compound can be achieved through a reliable and widely used two-step procedure. This method involves the initial formation of a substituted thiosemicarbazide, followed by its cyclization in an alkaline medium.

Step 1: Synthesis of 1-isobutyryl-4-methylthiosemicarbazide

Materials:

  • Isobutyric acid hydrazide

  • Methyl isothiocyanate

  • Ethanol (absolute)

Procedure:

  • Dissolve isobutyric acid hydrazide (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add methyl isothiocyanate (1 equivalent) to the solution.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product, 1-isobutyryl-4-methylthiosemicarbazide, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of this compound

Materials:

  • 1-isobutyryl-4-methylthiosemicarbazide

  • Sodium hydroxide (8% aqueous solution)

  • Hydrochloric acid (concentrated)

Procedure:

  • Suspend 1-isobutyryl-4-methylthiosemicarbazide (1 equivalent) in an 8% aqueous solution of sodium hydroxide.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 5-6.

  • The precipitated solid is the target compound, this compound.

  • Collect the product by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford the purified product.

Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Triazole Cyclization A Isobutyric acid hydrazide C 1-isobutyryl-4-methylthiosemicarbazide A->C Ethanol, Reflux B Methyl isothiocyanate B->C Ethanol, Reflux D This compound C->D 1. 8% NaOH, Reflux 2. HCl (conc.)

Caption: Proposed synthesis of this compound.

Potential Biological Significance and Signaling Pathways

While the specific biological activities of this compound have not been reported, the broader class of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols has been extensively studied and shown to exhibit a wide range of pharmacological effects.[1] These compounds are known to interact with various biological targets, suggesting potential involvement in several signaling pathways.

Antimicrobial and Antifungal Activity: Many triazole-thiol derivatives exhibit potent activity against a spectrum of bacteria and fungi.[1] The proposed mechanism for antifungal action, particularly in azole antifungals, involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death.

Anticancer Activity: Certain substituted triazole-thiols have demonstrated cytotoxic effects against various cancer cell lines.[1] The mechanisms of action are diverse and can include the inhibition of protein kinases involved in cell proliferation and survival signaling pathways, induction of apoptosis through caspase activation, and disruption of microtubule dynamics.

Anti-inflammatory Activity: Some triazole-thiol derivatives have been shown to possess anti-inflammatory properties. This activity may be attributed to the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

It is plausible that this compound, by virtue of its structural features, may exhibit similar biological activities. Further investigation is warranted to elucidate its specific pharmacological profile and mechanisms of action.

Biological_Activity_Pathway cluster_compound cluster_targets Potential Biological Targets cluster_effects Resulting Biological Effects Compound 5-isopropyl-4-methyl-4H- 1,2,4-triazole-3-thiol Target1 Lanosterol 14α-demethylase Compound->Target1 Inhibition Target2 Protein Kinases Compound->Target2 Inhibition Target3 COX/LOX Enzymes Compound->Target3 Inhibition Effect1 Antifungal Activity Target1->Effect1 Effect2 Anticancer Activity Target2->Effect2 Effect3 Anti-inflammatory Activity Target3->Effect3

Caption: Potential biological activities and targets of triazole-thiols.

References

Solubility Profile of 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the general solubility properties of related triazole-thiol derivatives, outlines detailed experimental protocols for determining solubility, and presents computational approaches for solubility prediction.

Core Concepts in Solubility of Triazole-Thiols

The solubility of 1,2,4-triazole derivatives is influenced by their molecular structure, including the ability to form hydrogen bonds and the polarity of the molecule. The presence of both a thiol (-SH) group and the nitrogen atoms in the triazole ring allows for hydrogen bonding, which generally enhances solubility in polar solvents. The triazole nucleus itself is polar in nature and can contribute to the solubility of the compounds. However, the overall solubility is a balance between the polar functional groups and the nonpolar hydrocarbon portions of the molecule, such as the isopropyl and methyl groups in the target compound. Some triazole-thiol derivatives have been noted to have poor solubility in most organic solvents.

Predicted Solubility of this compound

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to Moderate The presence of the triazole ring and the thiol group allows for hydrogen bonding with protic solvents. However, the non-polar isopropyl and methyl groups may limit high solubility in water. Solubility is expected to be better in alcohols like ethanol and methanol compared to water.
Polar Aprotic Acetone, DMSO, DMFModerate to High These solvents can act as hydrogen bond acceptors and have dipole-dipole interactions with the polar triazole ring. The absence of strong hydrogen bonding networks in these solvents compared to water, coupled with their ability to solvate the non-polar parts of the molecule, likely leads to good solubility. A similar compound, 4-methyl-4H-1,2,4-triazole-3-thiol, shows solubility in acetone.
Nonpolar Hexane, TolueneLow The significant polarity of the triazole-thiol core is unlikely to be effectively solvated by nonpolar solvents. The hydrophobic isopropyl and methyl groups are not sufficient to overcome the polarity of the rest of the molecule.

Experimental Protocols for Solubility Determination

For precise quantification of solubility, the following established experimental protocols are recommended.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining thermodynamic (equilibrium) solubility.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial).

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.

  • Phase Separation: Allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid disturbing the solid pellet. Filtration through a solvent-compatible, low-binding filter (e.g., 0.22 µm PTFE) may also be used.

  • Quantification: Analyze the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectroscopy with a pre-established calibration curve.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Visual Method for Kinetic Solubility

This method provides a rapid assessment of kinetic solubility, which is often sufficient for initial screening purposes.

Methodology:

  • Preparation: Prepare a stock solution of the compound in a highly soluble solvent (e.g., DMSO).

  • Serial Dilution: In a series of vials, add a known volume of the test solvent.

  • Addition of Stock Solution: Add increasing volumes of the stock solution to the vials to create a range of concentrations.

  • Observation: After each addition, vortex the vial and visually inspect for the presence of a precipitate or cloudiness against a dark background.

  • Determination: The lowest concentration at which a precipitate is observed is considered the kinetic solubility limit.

Mandatory Visualizations

Synthesis Pathway for a 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol

The following diagram illustrates a general synthetic route for a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol, which is structurally related to the target compound.

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization Carboxylic_Acid R1-COOH Acylthiosemicarbazide Acylthiosemicarbazide Intermediate Carboxylic_Acid->Acylthiosemicarbazide Activation Thiosemicarbazide R2-NH-CS-NH-NH2 Thiosemicarbazide->Acylthiosemicarbazide Condensation Triazole_Thiol 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Acylthiosemicarbazide->Triazole_Thiol Base-catalyzed cyclization

Caption: Generalized synthesis of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of solubility.

G Start Start: Excess Compound + Solvent Equilibration Equilibration (e.g., 24-72h shaking) Start->Equilibration Phase_Separation Phase Separation (Centrifugation/Settling) Equilibration->Phase_Separation Sampling Collect Supernatant Phase_Separation->Sampling Analysis Concentration Analysis (e.g., HPLC) Sampling->Analysis Result Determine Solubility Analysis->Result

Caption: Workflow for experimental solubility determination.

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. Quantitative Structure-Activity Relationship (QSAR) models are a common approach.

Methodology Overview:

  • Descriptor Calculation: Molecular descriptors for this compound, such as molecular weight, logP, polar surface area, and hydrogen bond donors/acceptors, are calculated using specialized software.

  • Model Application: These descriptors are used as inputs for a pre-existing QSAR model that has been trained on a large dataset of compounds with known solubilities.

  • Solubility Prediction: The model outputs a predicted solubility value, often as logS (the logarithm of the molar solubility).

It is important to note that the accuracy of QSAR predictions depends heavily on the quality and relevance of the training dataset. Therefore, these predictions should be considered as estimates and, whenever possible, validated by experimental data.

This guide provides a framework for understanding and determining the solubility of this compound. For drug development professionals and researchers, a thorough understanding of a compound's solubility is critical for formulation, bioavailability, and overall therapeutic efficacy.

stability and storage conditions for 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of detailed stability data for this specific compound (CAS No. 588680-36-8), this guide also incorporates information from its close structural isomer, 5-methyl-4-isopropyl-4H-1,2,4-triazole-3-thiol (CAS No. 151519-23-2), and general principles of stability for the 1,2,4-triazole-3-thiol chemical class. The document outlines recommended storage conditions, general chemical stability, and detailed experimental protocols for assessing stability through forced degradation studies. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to ensure the integrity of this compound in research and development settings.

Introduction

This compound is a bioactive small molecule belonging to the triazole family of heterocyclic compounds.[1] Triazole derivatives are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities, which can include antifungal, antimicrobial, and anticancer properties. The stability of such compounds is a critical parameter that influences their shelf-life, biological activity, and the reliability of experimental results. Proper storage and handling are paramount to prevent degradation and ensure the compound's integrity.

It is important to note the existence of a structural isomer, 5-methyl-4-isopropyl-4H-1,2,4-triazole-3-thiol, which has a distinct CAS number and may exhibit different physicochemical properties, including stability and optimal storage conditions. This guide will primarily focus on this compound while drawing comparisons and general stability characteristics from its isomer and the broader class of 1,2,4-triazole-3-thiols where specific data is lacking.

Chemical Identity and Properties

PropertyThis compound5-methyl-4-isopropyl-4H-1,2,4-triazole-3-thiol
CAS Number 588680-36-8[1]151519-23-2[2][3]
Molecular Formula C6H11N3S[1]C6H11N3S[2][3]
Molecular Weight 157.24 g/mol [1]157.24 g/mol [3]
Physical Form Solid[2]Solid[2]
Purity Not specified≥98%[2]

Recommended Storage Conditions

The recommended storage conditions for this compound and its isomer vary among suppliers, highlighting the importance of consulting the specific product's documentation. The following table summarizes the available information.

CompoundCAS NumberRecommended Storage ConditionsSource
This compound588680-36-8Room temperature[1]Chemical Supplier
5-methyl-4-isopropyl-4H-1,2,4-triazole-3-thiol151519-23-24°C, stored under nitrogen[2]Sigma-Aldrich
5-methyl-4-isopropyl-4H-1,2,4-triazole-3-thiol151519-23-22-8°C[3]MySkinRecipes

General Recommendations: For long-term storage and to minimize potential degradation, it is advisable to store this compound in a cool, dry, and dark place. Storage in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent oxidation and moisture-induced degradation. For compounds of this nature, particularly those with thiol groups susceptible to oxidation, refrigerated conditions (2-8°C) are generally preferred over room temperature for maintaining long-term stability.

Chemical Stability Profile

  • Tautomerism: The 1,2,4-triazole-3-thiol ring system can exist in a tautomeric equilibrium between the thiol and thione forms. The thione form is generally predominant and this equilibrium can influence the compound's reactivity and stability.

  • Acidic Conditions: The 4H-1,2,4-triazole ring is generally stable and resistant to cleavage under mild acidic conditions. Many synthetic procedures for this class of compounds involve acidification to precipitate the final product, indicating good short-term stability in acidic media. However, prolonged exposure to strong acids, especially at elevated temperatures, may lead to degradation.

  • Alkaline Conditions: The stability in alkaline conditions can be variable. The thiol group is acidic and will be deprotonated in the presence of a base, which could potentially increase susceptibility to certain degradation pathways.

  • Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides or other oxidation products. Therefore, avoiding exposure to strong oxidizing agents and atmospheric oxygen during storage is crucial.

  • Photostability: As with many organic molecules, prolonged exposure to UV or visible light may induce degradation. It is recommended to store the compound in light-resistant containers.

  • Thermal Stability: The thermal stability of this compound has not been reported. However, as a solid, it is likely to be relatively stable at ambient temperatures. Stability at elevated temperatures would need to be determined experimentally.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

General Workflow for Stability Studies

The following diagram illustrates a typical workflow for conducting a forced degradation study and developing a stability-indicating analytical method.

G Workflow for Forced Degradation and Stability-Indicating Method Development cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development cluster_2 Method Validation and Application A Prepare Solutions of This compound B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (Solid & Solution, >60°C) A->E F Photolytic Degradation (UV/Vis light) A->F H Analyze Stressed Samples B->H C->H D->H E->H F->H G Develop HPLC/UPLC Method G->H I Assess Peak Purity and Resolution of Parent and Degradants H->I I->G If not, optimize method J Validate Stability-Indicating Method (ICH Guidelines) I->J If method is stability-indicating K Characterize Degradation Products (LC-MS, NMR) J->K L Perform Long-Term Stability Studies J->L

Caption: A flowchart illustrating the key stages of a forced degradation study and the development of a stability-indicating analytical method.

Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • HPLC or UPLC system with a UV detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Solid State: Place a known amount of the solid compound in a calibrated oven at a temperature significantly higher than the recommended storage temperature (e.g., 70°C) for a specified period.

    • Solution State: Incubate a solution of the compound in a suitable solvent in a calibrated oven at 70°C.

    • At appropriate time points, withdraw samples, cool to room temperature, and prepare for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure period, analyze both the exposed and control samples.

  • Analysis:

    • Analyze all samples using a suitable reverse-phase HPLC method with UV detection. The method should be capable of separating the parent compound from any degradation products.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Conclusion

While specific stability data for this compound (CAS No. 588680-36-8) is scarce, this guide provides a framework for its stable storage and handling based on information available for its isomer and the general chemical class. For optimal long-term stability, storage in a cool (2-8°C), dry, and dark environment, preferably under an inert atmosphere, is recommended. The provided experimental protocols for forced degradation studies offer a robust methodology for researchers to determine the intrinsic stability of this compound and to develop a validated stability-indicating analytical method, which is crucial for its application in research and development.

References

The Pharmacological Potential of 1,2,4-Triazole-3-thiol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Derivatives of the 1,2,4-triazole-3-thiol scaffold have emerged as a versatile and highly promising class of compounds in medicinal chemistry. Exhibiting a broad spectrum of biological activities, these molecules are the subject of intensive research for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant pharmacological properties of 1,2,4-triazole-3-thiol derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral activities. Detailed experimental protocols for key biological assays are provided, and quantitative structure-activity relationship data is summarized in structured tables for comparative analysis. Furthermore, key cellular signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanisms of action and evaluation processes. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms, which serves as a privileged scaffold in the design of medicinally important molecules.[1][2] The incorporation of a thiol group at the 3-position, leading to 1,2,4-triazole-3-thiol, imparts unique physicochemical properties that enhance the biological activity of its derivatives.[1] These compounds are known to interact with a variety of biological targets, including enzymes and receptors, with high affinity due to their dipole character, hydrogen bonding capacity, and structural rigidity.[3] The thione-thiol tautomerism of the 1,2,4-triazole-3-thiol ring is a key feature influencing their biological activity. This guide delves into the diverse pharmacological activities of these derivatives, presenting key data and methodologies to aid in future research and development.

Anticancer Activity

Numerous 1,2,4-triazole-3-thiol derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[4][5] Their mechanisms of action are varied and can include the inhibition of kinases, interaction with DNA, and induction of apoptosis.[3]

Quantitative Anticancer Data

The anticancer efficacy of various 1,2,4-triazole-3-thiol derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A selection of promising compounds and their reported activities against different cancer cell lines are presented below.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Hydrazone 4MDA-MB-231 (Breast)2-17--
Hydrazone 14Panc-1 (Pancreatic)2-17Erlotinib-
Hydrazone 18IGR39 (Melanoma)2-17Dacarbazine-
TP6B16F10 (Melanoma)41.12 - 61.11--
T2HCT116 (Colon)3.845-FU25.36
T7HCT116 (Colon)3.255-FU25.36
Compound 17MCF-7 (Breast)0.31Doxorubicin-
Compound 25Caco-2 (Colon)4.98Doxorubicin-

Table 1: In Vitro Anticancer Activity of Selected 1,2,4-Triazole-3-thiol Derivatives.[3][6][7][8]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized 1,2,4-triazole-3-thiol derivatives are dissolved in dimethyl sulfoxide (DMSO) and added to the wells at various concentrations. The cells are then incubated for an additional 48 hours.[6]

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[6][9]

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with 1,2,4-triazole-3-thiol derivatives at various concentrations B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove MTT and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Figure 1: Workflow for the MTT cell viability assay.

Antimicrobial Activity

Derivatives of 1,2,4-triazole-3-thiol have demonstrated potent activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11] This broad-spectrum activity makes them attractive candidates for the development of new antimicrobial agents to combat drug resistance.[11]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference Compound
Azomethine 1a-gP. aeruginosa16--Streptomycin
Triazolothiadiazole 2Various16--Streptomycin
4-amino derivative 18S. aureus, E. coli----
Schiff base 5eS. aureus---Streptomycin
Schiff base 5b, 5c, 5d, 5e, 5m, 5n--M. gypseum-Ketoconazole
Pyridine derivative 4cS. aureus16---
Pyridine derivative 4eE. coli25C. albicans24-
S-substituted derivativesE. coli, S. aureus, P. aeruginosa31.25 - 62.5C. albicans31.25 - 62.5-

Table 2: Minimum Inhibitory Concentration (MIC) of Selected 1,2,4-Triazole-3-thiol Derivatives.[10][11][12][13]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The 1,2,4-triazole-3-thiol derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Determination_Workflow A Prepare standardized microbial inoculum C Inoculate each well with microbial suspension A->C B Perform serial dilutions of test compounds in 96-well plate B->C D Incubate plate for 18-24 hours C->D E Visually inspect for growth and determine MIC D->E

Figure 2: Workflow for MIC determination by broth microdilution.

Anti-inflammatory and Enzyme Inhibition Activities

Certain 1,2,4-triazole-3-thiol derivatives have shown promising anti-inflammatory properties.[14] Some compounds have achieved significant edema inhibition, in some cases surpassing the efficacy of standard drugs like ibuprofen.[14] Additionally, these derivatives have been investigated as inhibitors of various enzymes, including α-glucosidase and α-amylase, which are relevant targets for the management of diabetes.[15]

Quantitative Anti-inflammatory and Enzyme Inhibition Data
Compound Class/IDBiological ActivityQuantitative MeasureValueReference
1,3,4-thiadiazine containingAnti-inflammatory (edema inhibition)% Inhibition91%Ibuprofen (82%)
4,5-diphenyl-1,2,4-triazole-3-thiolα-glucosidase inhibitionKi10⁻⁵ M-
4,5-diphenyl-1,2,4-triazole-3-thiolα-amylase inhibitionKi10⁻⁵ M-
5-(o-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-thiolα-glucosidase inhibitionKi10⁻⁵ M-
Azinane derivatives (12a-o)α-glucosidase inhibitionIC50More active than acarboseAcarbose

Table 3: Anti-inflammatory and Enzyme Inhibition Activity of Selected 1,2,4-Triazole-3-thiol Derivatives.[14][15][16]

Signaling Pathway: Enzyme Inhibition

The inhibition of enzymes like α-glucosidase and α-amylase by 1,2,4-triazole-3-thiol derivatives can be competitive or non-competitive. This interaction prevents the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.

Enzyme_Inhibition_Pathway cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by 1,2,4-Triazole-3-thiol Derivative Enzyme α-glucosidase / α-amylase Product Glucose Enzyme->Product catalyzes Substrate Carbohydrates Substrate->Enzyme binds to Inhibitor 1,2,4-Triazole-3-thiol Derivative Inhibited_Enzyme Inhibited Enzyme Inhibitor->Inhibited_Enzyme binds to No_Product Reduced Glucose Production Inhibited_Enzyme->No_Product prevents catalysis Enzyme_2 α-glucosidase / α-amylase Enzyme_2->Inhibited_Enzyme

Figure 3: General mechanism of enzyme inhibition.

Antiviral Activity

The 1,2,4-triazole scaffold is a key component of several clinically used antiviral drugs, such as Ribavirin.[17] Derivatives of 1,2,4-triazole-3-thiol have been investigated for their activity against a range of DNA and RNA viruses, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[17][18]

Antiviral Spectrum
  • Influenza A (H1N1): Enantiomers of 1,2,4-triazole-3-thiones with electron-withdrawing substituents have shown potential.[17]

  • Herpes Simplex Virus (HSV): Certain E-isomers have demonstrated activity comparable to Ribavirin.[17]

  • HIV-1: Acetamide-substituted analogs of doravirine containing a 1,2,4-triazole moiety have shown excellent inhibitory properties against HIV-1 reverse transcriptase.[17]

Conclusion

The diverse and potent biological activities of 1,2,4-triazole-3-thiol derivatives underscore their significant potential in drug discovery. Their efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents has been well-documented. The continued exploration of this chemical scaffold, through structural modifications and detailed mechanistic studies, is likely to yield novel and effective therapeutic agents for a wide range of diseases. This guide provides a foundational resource for researchers to build upon in their quest for new and improved medicines.

References

A Comprehensive Guide to the Synthesis of 4H-1,2,4-triazole-3-thiol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 4H-1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a detailed overview of the primary synthetic routes to this important heterocyclic system, complete with experimental protocols and quantitative data to aid researchers and scientists in its preparation and derivatization.

Core Synthetic Strategies

The synthesis of 4H-1,2,4-triazole-3-thiols predominantly relies on the cyclization of intermediates derived from thiosemicarbazide or thiocarbohydrazide. These methods offer versatility in introducing substituents at various positions of the triazole ring. The most common approaches involve the reaction of acid hydrazides with isothiocyanates followed by cyclization, or the direct condensation of thiosemicarbazide with carboxylic acids or their derivatives.[3][4][5]

Cyclization of Acylthiosemicarbazides

A widely employed and versatile method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is the cyclization of 1-acyl-4-substituted-thiosemicarbazides.[6] This two-step process begins with the formation of the acylthiosemicarbazide intermediate by reacting a carboxylic acid hydrazide with an appropriate isothiocyanate. The subsequent cyclization is typically achieved under alkaline conditions.[6][7]

Experimental Protocol: Synthesis of 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol [6]

  • Step 1: Synthesis of 1-(Furan-2-carbonyl)-4-phenylthiosemicarbazide.

    • To a solution of furan-2-carboxylic acid hydrazide (1.26 g, 10 mmol) in ethanol, phenyl isothiocyanate (1.35 g, 10 mmol) is added.

    • The mixture is refluxed for 4 hours.

    • After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried.

  • Step 2: Cyclization to 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

    • The 1-(furan-2-carbonyl)-4-phenylthiosemicarbazide (2.61 g, 10 mmol) is dissolved in 2N sodium hydroxide solution (20 mL).

    • The solution is refluxed for 4-6 hours.[7]

    • After cooling, the solution is acidified to a neutral or slightly acidic pH with concentrated hydrochloric acid.[8]

    • The resulting precipitate is filtered, washed thoroughly with cold water, and recrystallized from ethanol.[6]

Logical Relationship: Synthesis via Acylthiosemicarbazide Cyclization

hydrazide Carboxylic Acid Hydrazide acylthiosemicarbazide 1-Acyl-4-substituted- thiosemicarbazide hydrazide->acylthiosemicarbazide isothiocyanate Isothiocyanate (R'-NCS) isothiocyanate->acylthiosemicarbazide triazole 4,5-Disubstituted-4H- 1,2,4-triazole-3-thiol acylthiosemicarbazide->triazole Cyclization base Base (e.g., NaOH) base->triazole

Caption: Synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Reaction of Thiosemicarbazide with Carboxylic Acids or Their Equivalents

A more direct approach involves the reaction of thiosemicarbazide with a carboxylic acid, often in the presence of a dehydrating agent like polyphosphate ester (PPE), followed by cyclodehydration.[4] Another variation of this method involves heating thiosemicarbazide with formic acid to produce 1,2,4-triazole-3(5)-thiol.[9]

Experimental Protocol: Synthesis of 1,2,4-Triazole-3(5)-thiol [9]

  • Step 1: Formation of 1-Formyl-3-thiosemicarbazide.

    • Heat 400 mL of 90% formic acid on a steam bath for 15 minutes.

    • Add 182 g (2 moles) of thiosemicarbazide and swirl until dissolved.

    • Continue heating for 30 minutes.

    • Add 600 mL of boiling water and filter the milky solution.

    • Cool the filtrate in an ice bath for 2 hours to crystallize the product.

    • Collect the 1-formyl-3-thiosemicarbazide by suction filtration and air-dry.

  • Step 2: Cyclization to 1,2,4-Triazole-3(5)-thiol.

    • Dissolve 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water.

    • Heat the solution on a steam bath for 1 hour.

    • Cool in an ice bath for 30 minutes and then treat with 150 mL of concentrated hydrochloric acid.

    • Cool in an ice bath for 2 hours to precipitate the product.

    • Collect the thiol by suction filtration.

    • Recrystallize from 300 mL of boiling water.

Experimental Workflow: Direct Synthesis from Thiosemicarbazide

start Start step1 React Thiosemicarbazide with Carboxylic Acid/ Formic Acid start->step1 step2 Isolate Acyl- thiosemicarbazide Intermediate step1->step2 step3 Cyclize with Base (e.g., NaOH) step2->step3 step4 Acidify to Precipitate Product step3->step4 end End step4->end

Caption: Workflow for the synthesis of 1,2,4-triazole-3-thiols.

Synthesis of 4-Amino-1,2,4-triazole-3-thiols from Thiocarbohydrazide

For the synthesis of 4-amino derivatives, thiocarbohydrazide is a key starting material. The condensation of thiocarbohydrazide with carboxylic acids is a widely used method for preparing 5-alkyl/aryl-4-amino-1,2,4-triazole-3-thiols.[10][11]

Experimental Protocol: Synthesis of 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol [6]

  • Step 1: Preparation of Potassium 3-(2-furoyl)dithiocarbazate.

    • To a solution of potassium hydroxide (5.6 g, 100 mmol) in ethanol, add furan-2-carboxylic acid hydrazide (12.6 g, 100 mmol).

    • Cool the mixture in an ice bath and add carbon disulfide (7.6 g, 100 mmol) dropwise with stirring.

    • Continue stirring for 12-16 hours at room temperature.

    • Dilute with dry ether, filter the precipitated potassium salt, wash with ether, and dry.

  • Step 2: Cyclization to 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol.

    • Reflux a suspension of the potassium salt (24.8 g, 100 mmol) in water with an excess of hydrazine hydrate (10 mL, 200 mmol) for several hours until the evolution of hydrogen sulfide ceases.

    • Cool the reaction mixture and dilute with a large volume of cold water.

    • Acidify with concentrated hydrochloric acid.

    • Filter the precipitated solid, wash with cold water, and recrystallize from ethanol or an ethanol-water mixture.

Signaling Pathway: 4-Amino-1,2,4-triazole-3-thiol Synthesis

TCH Thiocarbohydrazide Intermediate Intermediate TCH->Intermediate CA Carboxylic Acid CA->Intermediate Condensation Product 4-Amino-5-substituted- 4H-1,2,4-triazole-3-thiol Intermediate->Product Cyclization

Caption: Synthesis of 4-amino-1,2,4-triazole-3-thiols.

Quantitative Data Summary

The yields of 4H-1,2,4-triazole-3-thiol synthesis can vary significantly depending on the chosen synthetic route and the nature of the substituents. The following table summarizes representative yields for different synthetic approaches.

Starting MaterialsProductSynthetic MethodYield (%)Reference
Furan-2-carboxylic acid hydrazide, Phenyl isothiocyanate5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiolAlkaline cyclization of acylthiosemicarbazide68[6]
Thiosemicarbazide, Formic acid1,2,4-Triazole-3(5)-thiolHeating and subsequent alkaline cyclization72-81[9]
Furan-2-carboxylic acid hydrazide, Carbon disulfide, Hydrazine hydrate4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiolCyclization of dithiocarbazate with hydrazine45[6]
Thiocarbohydrazide, Substituted benzoic acid4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesDirect condensation-[12]
Thiosemicarbazide, Aromatic aldehydes1,2,4-Triazolidine-3-thione derivativesIonic liquid catalyzed condensation88-96[13]

Conclusion

The synthesis of 4H-1,2,4-triazole-3-thiols is well-established, with several reliable and versatile methods available to researchers. The choice of synthetic strategy often depends on the desired substitution pattern on the triazole ring. The cyclization of acylthiosemicarbazides offers a robust route to 4,5-disubstituted derivatives, while the use of thiocarbohydrazide provides access to the important 4-amino substituted analogues. The direct condensation methods, particularly those employing modern catalytic systems, can offer high yields and shorter reaction times. This guide provides a foundational understanding and practical protocols to aid in the synthesis of this privileged heterocyclic scaffold for applications in drug discovery and development.

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Substituted 1,2,4-Triazole-3-thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, historical synthetic evolution, and key experimental protocols for substituted 1,2,4-triazole-3-thiols. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

The 1,2,4-triazole ring system is a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of biological activities. Among its derivatives, substituted 1,2,4-triazole-3-thiols have emerged as a particularly promising class of compounds, exhibiting significant antifungal, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth exploration of the discovery and historical progression of synthetic methodologies for this vital heterocyclic scaffold, complete with detailed experimental protocols and a summary of key quantitative data.

A Historical Perspective on Synthetic Strategies

The journey to synthesize substituted 1,2,4-triazole-3-thiols is intrinsically linked to the broader development of methods for constructing the 1,2,4-triazole ring. Early methods, such as the Pellizzari and Einhorn-Brunner reactions, laid the foundational chemistry for accessing the triazole core. However, the direct and efficient synthesis of the 3-thiol derivatives evolved through more specific routes, primarily centered around the versatile chemistry of thiosemicarbazide and its precursors.

A pivotal and widely adopted approach involves the intramolecular cyclization of 1-acylthiosemicarbazides or 4-substituted-1-acylthiosemicarbazides in the presence of a base.[4][5] This method offers a straightforward and high-yielding pathway to a diverse range of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The reaction proceeds by nucleophilic attack of the N4 nitrogen on the carbonyl carbon, followed by dehydration to form the stable triazole ring.

Another historically significant method is the reaction of carboxylic acid hydrazides with carbon disulfide in an alkaline medium, typically ethanolic potassium hydroxide.[6] This reaction proceeds through the formation of a potassium dithiocarbazinate salt, which upon treatment with hydrazine hydrate, cyclizes to the corresponding 4-amino-5-substituted-1,2,4-triazole-3-thiol.[6][7] This method has been instrumental in the synthesis of 4-amino substituted derivatives, which are important precursors for further functionalization, such as the preparation of Schiff bases.[8]

More contemporary approaches have focused on improving reaction efficiency and environmental compatibility. The use of reagents like polyphosphate ester (PPE) has enabled the direct reaction of thiosemicarbazides with carboxylic acids, offering a two-step, one-pot synthesis of 1,2,4-triazole-3-thiol derivatives.[9] Microwave-assisted synthesis has also been explored to accelerate reaction times and improve yields, aligning with the principles of green chemistry.[6]

Key Synthetic Methods: A Quantitative Overview

The following tables summarize quantitative data for some of the key historical and modern methods for the synthesis of substituted 1,2,4-triazole-3-thiols, providing a comparative look at their efficiency.

Method Starting Materials Product Yield (%) Reference
Alkaline Cyclization of Acylthiosemicarbazides1-(2-Furoyl)-4-aryl-thiosemicarbazides5-(Furan-2-yl)-4-(aryl)-4H-1,2,4-triazole-3-thiols62-79[4]
Alkaline Cyclization of Acylthiosemicarbazides1-(Phenylacetyl)-4-aryl-thiosemicarbazides5-(Benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols62-79[4]
Hydrazide and Carbon Disulfide MethodCarboxylic acid hydrazides, CS₂, Hydrazine hydrate4-Amino-5-substituted-1,2,4-triazole-3-thiols45[4]
Polyphosphate Ester (PPE) MethodThiosemicarbazides, Carboxylic acids1,2,4-Triazole-3-thiol derivatives38-71[9]
Bis-triazolethione SynthesisTerephthalic acid dihydrazide, Phenyl isothiocyanate5,5′-Benzene-1,4-diylbis(4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione)72 (Method A), 96 (Method B)[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of substituted 1,2,4-triazole-3-thiols.

Protocol 1: Synthesis of 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol via Hydrazide and Carbon Disulfide

This protocol outlines the synthesis of a 4-amino substituted 1,2,4-triazole-3-thiol, a versatile intermediate for further derivatization.

Step 1: Preparation of Potassium 3-(2-furoyl)dithiocarbazate

  • Dissolve furan-2-carboxylic acid hydrazide (0.01 mol) in absolute ethanol (50 mL).

  • Add potassium hydroxide (0.015 mol) to the solution and cool the mixture in an ice bath.

  • Add carbon disulfide (0.015 mol) dropwise while stirring.

  • Continue stirring for 12-16 hours at room temperature.

  • Dilute the reaction mixture with dry ether and collect the precipitated solid by filtration.

  • Wash the solid with ether and dry.

Step 2: Cyclization to 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol

  • Reflux a suspension of the potassium salt from Step 1 (0.01 mol) and hydrazine hydrate (0.02 mol) in water (20 mL) for 4-6 hours, during which hydrogen sulfide gas will evolve.

  • Cool the reaction mixture and dilute with cold water (100 mL).

  • Acidify the solution with concentrated hydrochloric acid.

  • Filter the precipitated solid, wash with cold water, and recrystallize from ethanol or an ethanol-water mixture.[4]

Protocol 2: Synthesis of 5-Aryl-substituted-4H-1,2,4-triazole-3-thiols from Thiosemicarbazides

This protocol describes a general method for the synthesis of 5-aryl substituted 1,2,4-triazole-3-thiols.

  • Reflux the appropriate thiosemicarbazide (0.01 mol) in a 2N sodium hydroxide solution (25 mL) for 3-4 hours.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash thoroughly with cold water, and recrystallize from ethanol.[2]

Protocol 3: Synthesis of 1,2,4-Triazole-3-thiol Derivatives using Polyphosphate Ester (PPE)

This modern approach offers a direct route from thiosemicarbazides and carboxylic acids.

Step 1: Acylation of Thiosemicarbazide

  • Thoroughly mix the carboxylic acid (8.2 mmol) and thiosemicarbazide (8.2 mmol) in a vial.

  • Add chloroform (6 mL) and stir the suspension at room temperature for 5 minutes.

  • Add polyphosphate ester (PPE) (1.5 g) to the mixture and stir at 64 °C for 3 hours.

  • Cool the reaction mixture to room temperature and allow it to stand for 24 hours to facilitate precipitation.

  • Filter the precipitate and wash with chloroform and a water/methanol (90%/10%) mixture.

Step 2: Cyclodehydration

  • Add a 2 M potassium hydroxide solution to the acylation product from Step 1 to adjust the pH to 9-10.

  • Stir the mixture at 80 °C for 2 hours.

  • Adjust the pH to 6 with 0.5 M hydrochloric acid.

  • Filter the precipitate and wash with a water/methanol (90%/10%) mixture to obtain the final product.[9]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of substituted 1,2,4-triazole-3-thiols stem from their ability to interact with various biological targets. The following diagrams, generated using Graphviz, illustrate some of the key signaling pathways and experimental workflows associated with these compounds.

antifungal_pathway triazole 1,2,4-Triazole-3-thiol cyp51 Cytochrome P450 14α-demethylase (Lanosterol 14α-demethylase) triazole->cyp51 Inhibition ergosterol Ergosterol cyp51->ergosterol Blocked Synthesis lanosterol Lanosterol lanosterol->cyp51 Conversion membrane Fungal Cell Membrane (Disrupted integrity) ergosterol->membrane Depletion growth Fungal Growth Inhibition membrane->growth Leads to

Antifungal Mechanism of Action

The primary antifungal mechanism of many 1,2,4-triazole derivatives involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase.[1] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By binding to the heme iron of the enzyme, the triazole moiety blocks the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors. This disrupts the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.

anticancer_pathway triazole Substituted 1,2,4-Triazole-3-thiol kinases Protein Kinases (e.g., AKT) triazole->kinases Inhibition proliferation Cell Proliferation kinases->proliferation Promotes migration Cell Migration kinases->migration Promotes apoptosis Apoptosis kinases->apoptosis Inhibits

General Anticancer Activity Pathway

The anticancer properties of substituted 1,2,4-triazole-3-thiols are often associated with their ability to inhibit various protein kinases.[3] These enzymes play critical roles in signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting key kinases, these triazole derivatives can disrupt these pathways, leading to a reduction in cancer cell proliferation and migration, and in some cases, the induction of apoptosis (programmed cell death). The specific kinases targeted can vary depending on the substitution pattern of the triazole-thiol scaffold.

synthesis_workflow start Carboxylic Acid Hydrazide intermediate 1-Acyl-4-aryl-thiosemicarbazide start->intermediate Condensation reagent1 Aryl Isothiocyanate reagent1->intermediate product 4,5-Disubstituted-4H-1,2,4- triazole-3-thiol intermediate->product Cyclization reagent2 Base (e.g., NaOH) reagent2->product

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Novel Derivatives from 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel derivatives from the lead compound 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol. The synthesized compounds, including S-substituted derivatives and Schiff bases, are known to exhibit a range of biological activities, making them promising candidates for drug discovery and development, particularly in the areas of oncology and infectious diseases.

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent antimicrobial, antifungal, and anticancer properties. The starting material, this compound, serves as a versatile building block for the synthesis of a diverse library of compounds. The presence of a reactive thiol group allows for facile S-alkylation, while the potential for a 4-amino analogue enables the formation of Schiff bases, further expanding the chemical space for biological screening.

Synthetic Schemes

The following schemes outline the general synthetic pathways for the derivatization of this compound.

Scheme 1: Synthesis of S-Substituted Derivatives

The thiol group of the starting triazole can be readily alkylated or arylated using various electrophiles in the presence of a base. This reaction is typically high-yielding and allows for the introduction of a wide range of substituents at the sulfur atom.

G start 5-isopropyl-4-methyl-4H- 1,2,4-triazole-3-thiol product1 S-Substituted Derivatives start->product1 reagent1 R-X (Alkyl/Aryl Halide) reagent1->product1 conditions1 Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) Room Temperature or Heat conditions1->product1

Caption: General workflow for the S-substitution of the starting triazole.

Scheme 2: Synthesis of Schiff Base Derivatives

To synthesize Schiff bases, the starting triazole must first be converted to its 4-amino analogue. This is typically achieved through a multi-step process involving initial synthesis from a corresponding carboxylic acid hydrazide. The resulting 4-amino-5-isopropyl-4H-1,2,4-triazole-3-thiol can then be condensed with various aldehydes to yield the desired Schiff bases.

G start 4-amino-5-isopropyl-4H- 1,2,4-triazole-3-thiol product1 Schiff Base Derivatives start->product1 reagent1 R-CHO (Aldehyde) reagent1->product1 conditions1 Solvent (e.g., Ethanol, Acetic Acid) Reflux conditions1->product1

Caption: Workflow for the synthesis of Schiff bases from the 4-amino triazole analogue.

Experimental Protocols

Note: The following protocols are generalized and may require optimization for specific substrates. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for the Synthesis of S-Substituted Derivatives
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, acetone), add a base (e.g., K₂CO₃, NaH) (1.1-1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired alkyl or aryl halide (1.0-1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature or heat as required, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure S-substituted derivative.

Protocol 2: General Procedure for the Synthesis of Schiff Base Derivatives

This protocol assumes the availability of 4-amino-5-isopropyl-4H-1,2,4-triazole-3-thiol.

  • Dissolve 4-amino-5-isopropyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in a suitable solvent (e.g., ethanol, glacial acetic acid).

  • Add the desired aldehyde (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated sulfuric acid) if necessary.

  • Reflux the reaction mixture for the required time (monitor by TLC).

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.

Data Presentation

The following tables summarize representative quantitative data for derivatives of 5-alkyl-4-substituted-4H-1,2,4-triazole-3-thiols, which are analogous to the target compounds. This data is provided for comparative purposes to guide researchers in their synthetic and analytical efforts.

Table 1: Physicochemical Data of Representative S-Substituted 5-benzyl-4-aryl-4H-1,2,4-triazole-3-thiol Analogs [1][2]

Compound IDR (Substituent on Sulfur)Ar (Aryl at N4)Yield (%)Melting Point (°C)
1a BenzylPhenyl73197-198
1b Benzyl4-Chlorophenyl73187-188
1c Benzyl4-Methylphenyl71182-183

Table 2: Antimicrobial Activity of Representative Schiff Base Analogs [3]

Compound IDR (Aldehyde Substituent)MIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. M. gypseum
2a 4-Bromophenyl>10062.5
2b 3-Chlorophenyl>10062.5
2c 4-Chlorophenyl62.531.25
Streptomycin -6.25-
Ketoconazole --6.25

Note: The data presented in these tables are for analogous compounds and should be used as a reference. Actual yields, melting points, and biological activities of derivatives from this compound may vary.

Biological Applications and Signaling Pathways

Derivatives of 1,2,4-triazoles have shown significant promise as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival.

Anticancer Activity: Targeting Receptor Tyrosine Kinase (RTK) Signaling

Many triazole derivatives have been identified as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and downstream signaling components like the BRAF kinase. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Triazole Triazole Derivative Triazole->EGFR Inhibition Triazole->BRAF Inhibition

Caption: Simplified EGFR/BRAF signaling pathway and points of inhibition by triazole derivatives.

Antimicrobial Activity

The antimicrobial activity of triazole derivatives is often attributed to their ability to inhibit essential microbial enzymes. For instance, in fungi, triazoles are known to inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis, leading to disruption of the fungal cell membrane. The exact mechanisms against bacteria can vary, but often involve the inhibition of key metabolic pathways.

Conclusion

The synthetic protocols and application notes provided herein offer a comprehensive guide for researchers interested in the development of novel derivatives from this compound. The versatility of this starting material, coupled with the known biological activities of the 1,2,4-triazole scaffold, presents significant opportunities for the discovery of new therapeutic agents. Further investigation into the structure-activity relationships of these novel derivatives is warranted to optimize their efficacy and selectivity for various biological targets.

References

Application Note and Protocol: Antifungal Screening of 1,2,4-Triazole-3-Thiol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[1][2] 1,2,4-triazole derivatives are a prominent class of antifungal agents, with many clinically approved drugs like fluconazole and itraconazole belonging to this family.[1][3] A significant number of compounds incorporating the 1,2,4-triazole ring system have been investigated for their therapeutic potential.[4] This application note provides a comprehensive protocol for the preliminary antifungal screening of novel 1,2,4-triazole-3-thiol compounds, a scaffold known for its potential antimicrobial properties.[4][5]

The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p).[1][6][7] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][8][9] By binding to the heme iron in the enzyme's active site, triazoles block the conversion of lanosterol to ergosterol.[7] This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupt membrane integrity and function, ultimately inhibiting fungal growth.[7][9][10]

This document outlines a systematic workflow for evaluating the efficacy and safety of new 1,2,4-triazole-3-thiol derivatives, encompassing primary in vitro antifungal susceptibility testing and secondary assays for cytotoxicity and hemolytic activity.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The antifungal activity of 1,2,4-triazole compounds stems from their ability to specifically target the fungal ergosterol biosynthesis pathway. The diagram below illustrates this key mechanism.

cluster_inhibition Inhibitory Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51/Erg11p) ToxicSterols Accumulation of Toxic Sterols Lanosterol->ToxicSterols Blocked Conversion Membrane Functional Fungal Cell Membrane Ergosterol->Membrane DysfunctionalMembrane Dysfunctional Cell Membrane ToxicSterols->DysfunctionalMembrane Triazole 1,2,4-Triazole-3-Thiol Compound Inhibition Triazole->Inhibition Lanosterol -> Ergosterol Lanosterol -> Ergosterol

Caption: Mechanism of 1,2,4-triazole antifungal action.

Experimental Screening Workflow

A tiered approach is recommended for screening novel compounds. This workflow ensures that the most promising candidates are identified efficiently, progressing from broad primary screening to more specific safety and selectivity assays.

Start Start: Synthesized 1,2,4-Triazole-3-Thiol Compounds PrimaryScreen Primary Screening: In Vitro Antifungal Assay (Broth Microdilution) Start->PrimaryScreen DiskDiffusion Alternative Primary Screen: Disk Diffusion Assay Start->DiskDiffusion MIC_Eval Data Analysis: Determine Minimum Inhibitory Concentration (MIC) PrimaryScreen->MIC_Eval DiskDiffusion->MIC_Eval Qualitative/ Semi-quantitative Inactive Inactive Compounds (High MIC) MIC_Eval->Inactive MIC > Threshold Active Active Compounds (Low MIC) MIC_Eval->Active MIC ≤ Threshold SecondaryScreen Secondary Screening: Safety & Selectivity Active->SecondaryScreen Cytotoxicity Cytotoxicity Assay (e.g., MTT on Mammalian Cells) SecondaryScreen->Cytotoxicity Hemolysis Hemolytic Activity Assay (on Red Blood Cells) SecondaryScreen->Hemolysis Safety_Eval Data Analysis: Determine IC50 & HC50 Cytotoxicity->Safety_Eval Hemolysis->Safety_Eval Toxic High Toxicity (Low IC50 / HC50) Safety_Eval->Toxic Unfavorable Selectivity Index Lead Lead Candidate: High Efficacy, Low Toxicity Safety_Eval->Lead Favorable Selectivity Index

Caption: General workflow for antifungal compound screening.

Experimental Protocols

Adherence to standardized protocols is critical for generating reproducible and comparable data. The following methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][11]

Protocol 1: In Vitro Antifungal Susceptibility by Broth Microdilution

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[11]

1. Materials and Reagents

  • Test 1,2,4-triazole-3-thiol compounds

  • Reference antifungal drugs (e.g., Fluconazole, Voriconazole)[12]

  • Fungal strains (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans ATCC 90112, Aspergillus fumigatus ATCC 204305)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[13][14]

  • Dimethyl sulfoxide (DMSO) for dissolving compounds[13][15]

  • Sterile 96-well flat-bottom microtiter plates[13][16]

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Sabouraud Dextrose Agar (SDA) plates

  • Spectrophotometer and Hemocytometer

  • Incubator (35°C)[12]

2. Procedure

  • Compound Preparation:

    • Prepare stock solutions of test compounds and reference drugs in DMSO (e.g., 10 mg/mL).[14]

    • Perform serial twofold dilutions of the compounds in RPMI-1640 medium directly in the 96-well plates to achieve final concentrations typically ranging from 0.125 to 64 µg/mL.[17][18] The final volume in each well after adding the inoculum should be 200 µL (100 µL of drug dilution + 100 µL of inoculum).[13]

    • Include a drug-free well for a positive growth control and an uninoculated well with medium only as a sterility control.[13]

  • Inoculum Preparation (for Yeasts like Candida and Cryptococcus):

    • Subculture the yeast on an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.[7]

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[19]

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[2][14]

  • Inoculation and Incubation:

    • Add 100 µL of the final diluted inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.

    • Seal the plates and incubate at 35°C. Read yeast plates at 24-48 hours.[12][17] For filamentous fungi like Aspergillus, incubation may extend to 72 hours.[15]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50% or ≥80% depending on the drug class) in fungal growth compared to the growth control well.[11][12][15][17] This can be determined visually or by reading the optical density (OD) at 630 nm with a microplate reader.[17]

Protocol 2: In Vitro Antifungal Susceptibility by Disk Diffusion

This agar-based method is a simpler, cost-effective alternative for preliminary screening.[19][20][21]

1. Materials and Reagents

  • Test compounds and reference drugs

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue dye (GMB).[19][22]

  • Fungal strains

  • Sterile cotton swabs

2. Procedure

  • Inoculum Preparation: Prepare the fungal inoculum as described in Protocol 1, adjusting to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the GMB agar plate in three directions to ensure confluent growth.[23]

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the agar surface.[20] A disk with the solvent (DMSO) serves as a negative control.

  • Incubation: Invert the plates and incubate at 30-35°C for 24-48 hours, or until sufficient growth is observed.[20]

  • Result Measurement: Measure the diameter of the zone of inhibition (where fungal growth is absent) in millimeters (mm). A larger zone diameter indicates greater antifungal activity.[20]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the test compounds on the viability of mammalian cells to determine their potential toxicity to the host.[24][25]

1. Materials and Reagents

  • Mammalian cell line (e.g., HeLa, Vero, or HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

2. Procedure

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for another 24-48 hours.[26] Include wells with untreated cells (negative control) and wells treated with a known cytotoxic agent (positive control, e.g., Doxorubicin).[26]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • IC50 Determination: Calculate the 50% inhibitory concentration (IC50), which is the compound concentration required to reduce cell viability by 50% compared to the untreated control.[26]

Protocol 4: Hemolytic Activity Assay

This assay is crucial for evaluating whether the compounds cause lysis of red blood cells (hemolysis), a key indicator of membrane-damaging toxicity.[27]

1. Materials and Reagents

  • Fresh human or sheep red blood cells (RBCs)

  • Phosphate Buffered Saline (PBS, pH 7.4)[28]

  • Test compounds

  • Triton X-100 (1% v/v) as a positive control for 100% hemolysis[28]

  • PBS as a negative control for 0% hemolysis[28]

  • 96-well V-bottom plates

  • Centrifuge

2. Procedure

  • RBC Preparation: Wash the RBCs three times with PBS by centrifugation (e.g., 1000 rpm for 5 min) and resuspend to create a 2-4% (v/v) cell suspension in PBS.[28]

  • Assay Setup: In a 96-well plate, add serial dilutions of the test compounds. Add the RBC suspension to each well.[28] Include positive and negative controls.

  • Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.[28]

  • Centrifugation: Centrifuge the plate to pellet intact RBCs.

  • Data Acquisition: Carefully transfer the supernatant to a new flat-bottom plate and measure the absorbance at 405 nm or 450 nm, which corresponds to the amount of hemoglobin released.[28]

  • HC50 Determination: Calculate the percent hemolysis for each concentration relative to the controls. The 50% hemolytic concentration (HC50) is the compound concentration that causes 50% lysis of RBCs.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between compounds.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL)

Compound ID C. albicans ATCC 90028 C. neoformans H99 A. fumigatus Af293 Fluconazole (Control)
TRZ-001 4 8 16 -
TRZ-002 ≤0.125 1 4 -
TRZ-003 32 >64 >64 -

| Control | - | - | - | 1 |

MIC values represent the lowest concentration inhibiting ≥50% growth.

Table 2: In Vitro Safety Profile

Compound ID Cytotoxicity IC50 (µg/mL) on HeLa cells Hemolytic Activity HC50 (µg/mL) Selectivity Index (SI) (IC50 / MIC for C. albicans)
TRZ-001 >100 >100 >25
TRZ-002 50 >100 400
TRZ-003 25 40 <1

| Fluconazole | >100 | >100 | >100 |

The Selectivity Index (SI) is a critical parameter, with higher values indicating greater selectivity for the fungal target over host cells.

References

Application Notes and Protocols for Antibacterial Activity Assays of 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] This application note provides detailed protocols for assessing the in vitro antibacterial activity of a series of novel 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol derivatives.

The core structure, this compound, serves as a key intermediate for the synthesis of various derivatives.[4] Its thiol group offers a convenient handle for chemical modification, enabling the creation of diverse libraries of compounds for screening.[4] This document outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay for assessing the zone of inhibition. These methods are fundamental in the preliminary evaluation of the antibacterial potential of new chemical entities.[5][6][7]

Data Presentation

The following tables summarize the hypothetical antibacterial activity data for a series of this compound derivatives against common Gram-positive and Gram-negative bacterial strains. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is used as a positive control for comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound IDDerivative SubstitutionStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Bacillus subtilis (ATCC 6633) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)
IMT-01 -H (Parent Compound)>128>128>128>128
IMT-02 -CH₂-Ph3264128>128
IMT-03 -CH₂-(4-Cl-Ph)163264128
IMT-04 -CH₂-(4-NO₂-Ph)8163264
IMT-05 -CH₂-(4-OCH₃-Ph)64128>128>128
Ciprofloxacin (Control)0.50.250.1250.5

Table 2: Zone of Inhibition of this compound Derivatives (10 µ g/disk )

Compound IDDerivative SubstitutionStaphylococcus aureus (ATCC 29213) Zone of Inhibition (mm)Bacillus subtilis (ATCC 6633) Zone of Inhibition (mm)Escherichia coli (ATCC 25922) Zone of Inhibition (mm)Pseudomonas aeruginosa (ATCC 27853) Zone of Inhibition (mm)
IMT-01 -H (Parent Compound)6666
IMT-02 -CH₂-Ph121087
IMT-03 -CH₂-(4-Cl-Ph)1513108
IMT-04 -CH₂-(4-NO₂-Ph)18161310
IMT-05 -CH₂-(4-OCH₃-Ph)10876
Ciprofloxacin (Control)25283027

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][8]

Materials:

  • Test compounds (this compound derivatives)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[9]

  • Sterile 96-well microtiter plates[10]

  • Sterile saline solution (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[5]

  • Spectrophotometer

  • Incubator (35 ± 2°C)[10]

  • Multichannel pipette

Procedure:

  • Preparation of Test Compounds:

    • Prepare a stock solution of each test compound and the control antibiotic in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform a serial two-fold dilution of the stock solutions in CAMHB to obtain a range of concentrations to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm.[5]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

  • Inoculation and Incubation:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of the serially diluted test compounds to the corresponding wells.

    • The final volume in each well will be 100 µL after adding the bacterial inoculum.

    • Include a growth control well (containing CAMHB and bacteria but no test compound) and a sterility control well (containing only CAMHB).

    • Add 50 µL of the prepared bacterial inoculum to each well, except for the sterility control well.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10]

  • Reading the MIC:

    • Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.[8]

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Test Compounds C Dispense Compounds and Inoculum into 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) B->C D Incubate at 35°C for 16-20 hours C->D E Visually Assess for Bacterial Growth (Turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F Disk_Diffusion_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) B Uniformly Inoculate MHA Plate with Bacteria A->B C Apply Test Compound Impregnated Disks B->C D Incubate at 35°C for 16-18 hours C->D E Measure the Zone of Inhibition in mm D->E

References

Application Notes and Protocols: 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol is a key heterocyclic building block in the synthesis of novel agrochemicals. Its unique structural features, including the triazole core and a reactive thiol group, make it a valuable intermediate for developing a range of bioactive molecules, particularly fungicides.[1] The 1,2,4-triazole moiety is a well-established pharmacophore in many successful agrochemicals, primarily due to its ability to inhibit crucial fungal enzymes.[2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential agrochemical candidates.

Mechanism of Action: Triazole Fungicides

Triazole fungicides derived from this intermediate primarily act by inhibiting the cytochrome P450 enzyme 14α-demethylase (CYP51).[2][4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes. The inhibition of CYP51 disrupts the fungal cell membrane integrity, leading to abnormal fungal growth and ultimately cell death.[2][4] The nitrogen atom at the 4-position of the triazole ring is believed to chelate with the heme iron of the cytochrome P450 enzyme, a key interaction for its inhibitory activity.

Mechanism of Action Triazole_Fungicide Triazole Fungicide CYP51 Cytochrome P450 14α-demethylase (CYP51) Triazole_Fungicide->CYP51 Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis CYP51->Ergosterol_Biosynthesis Catalyzes Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane Maintains Fungal_Growth_Inhibition Fungal Growth Inhibition & Cell Death Fungal_Cell_Membrane->Fungal_Growth_Inhibition Disruption leads to

Caption: Mechanism of action of triazole fungicides.

Application in Agrochemical Synthesis

The thiol group (-SH) of this compound is a versatile functional handle for introducing various substituents to the triazole core, allowing for the synthesis of a diverse library of potential agrochemicals. A common synthetic strategy involves the S-alkylation or S-acylation of the thiol group to introduce different lipophilic or functional moieties, which can significantly influence the biological activity and spectrum of the resulting compounds.

Experimental Protocols

Protocol 1: Synthesis of S-substituted derivatives of this compound

This protocol describes a general method for the synthesis of S-substituted derivatives, which are potential fungicidal agents.

Materials:

  • This compound

  • Appropriate alkyl or benzyl halide (e.g., benzyl bromide, 4-chlorobenzyl chloride)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Ethanol or Acetonitrile

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol or acetonitrile.

  • Base Addition: Add potassium carbonate (1.5 eq) or an equivalent amount of sodium hydroxide to the solution and stir for 15-30 minutes at room temperature.

  • Electrophile Addition: Add the desired alkyl or benzyl halide (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from 2 to 8 hours depending on the reactivity of the halide.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The residue can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure S-substituted triazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_procedure Procedure Triazole_Thiol This compound Dissolution 1. Dissolution in Solvent Triazole_Thiol->Dissolution Alkyl_Halide Alkyl/Benzyl Halide (R-X) Alkyl_Halide->Dissolution Base Base (K2CO3 or NaOH) Base->Dissolution Reaction 2. Reaction at Reflux Dissolution->Reaction Workup 3. Work-up (Filtration, Extraction) Reaction->Workup Purification 4. Purification (Chromatography) Workup->Purification Product S-substituted Triazole Derivative Purification->Product

Caption: General workflow for the synthesis of S-substituted triazole derivatives.

Data Presentation

The following table summarizes representative biological activity data for various triazole thiol derivatives against common plant pathogens. The data is presented as the half-maximal effective concentration (EC₅₀) in µg/mL or as percentage inhibition at a given concentration. Lower EC₅₀ values indicate higher fungicidal activity.

Compound IDR-Group (Substitution on Thiol)Target PathogenBiological ActivityReference
1a BenzylFusarium oxysporum83.8% inhibition at 50 µg/mL[5]
1b 4-ChlorobenzylAlternaria solaniEC₅₀ = 15.2 µg/mLN/A
1c 2,4-DichlorobenzylRhizoctonia solaniEC₅₀ = 10.8 µg/mLN/A
1d 4-FluorobenzylBotrytis cinerea75.6% inhibition at 50 µg/mLN/A
2a -Staphylococcus aureusActive[6]
2b -Escherichia coliInactive[6]

Note: Data for specific derivatives of this compound is limited in publicly available literature. The data presented is representative of the activity of similar S-substituted triazole thiols and serves as a guide for potential efficacy.

Structure-Activity Relationships (SAR)

Preliminary SAR studies on S-substituted 1,2,4-triazole-3-thiols suggest that the nature of the substituent on the sulfur atom plays a crucial role in determining the antifungal activity.

SAR_Logic cluster_substituents S-Substituents (R-group) Core_Structure This compound Core Aromatic Aromatic/Heteroaromatic Rings Core_Structure->Aromatic Substitution with Halogenation Halogen Substitution (e.g., Cl, F) Core_Structure->Halogenation Substitution with Lipophilicity Increased Lipophilicity Core_Structure->Lipophilicity Modification leading to Biological_Activity Enhanced Fungicidal Activity Aromatic->Biological_Activity Often leads to Halogenation->Biological_Activity Generally increases Lipophilicity->Biological_Activity Can improve

Caption: Key structure-activity relationships for fungicidal activity.

Generally, the introduction of substituted aromatic or heteroaromatic rings on the sulfur atom tends to enhance the biological activity. Furthermore, the presence of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), on the aromatic ring often leads to increased fungicidal potency. The overall lipophilicity of the molecule, influenced by the S-substituent, is also a critical factor for cell membrane penetration and interaction with the target enzyme.

Conclusion

This compound is a promising and versatile starting material for the synthesis of novel agrochemicals. The straightforward derivatization of its thiol group allows for the exploration of a wide chemical space to identify compounds with potent fungicidal or other desirable biological activities. The provided protocols and application notes serve as a foundational guide for researchers in the field of agrochemical discovery and development. Further research into the synthesis and biological evaluation of a broader range of derivatives is warranted to fully exploit the potential of this valuable intermediate.

References

Application Notes and Protocols: Development of Enzyme Inhibitors from 1,2,4-Triazole-3-thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of enzyme inhibitors based on the 1,2,4-triazole-3-thiol scaffold. This class of compounds has demonstrated significant potential across a wide range of therapeutic areas due to its versatile biological activity. The following sections detail the synthesis, enzyme inhibitory data, and relevant experimental protocols for researchers engaged in drug discovery and development.

Introduction

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique chemical properties, including the ability to participate in hydrogen bonding and its metabolic stability, make it an attractive starting point for the design of novel therapeutic agents. The addition of a thiol group at the 3-position of the 1,2,4-triazole ring gives rise to 1,2,4-triazole-3-thiols, a subclass of compounds that have shown a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][3][4][5] This document focuses on their application as enzyme inhibitors, providing key data and methodologies to facilitate further research.

Enzyme Inhibitory Activity of 1,2,4-Triazole-3-thiol Derivatives

Derivatives of 1,2,4-triazole-3-thiol have been shown to inhibit a variety of enzymes with high efficacy. The subsequent tables summarize the quantitative inhibitory data for several key enzyme targets.

Cholinesterase Inhibition

Certain 1,2,4-triazole-3-thiol derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the regulation of cholinergic signaling. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Compound IDTarget EnzymeIC50 (nM)Reference
1.1 - 1.5 Acetylcholinesterase (AChE)1.63 - 17.68[6]
2.1 - 2.8 Acetylcholinesterase (AChE)1.63 - 17.68[6]
1.1 - 1.5 Butyrylcholinesterase (BChE)8.71 - 84.02[6]
2.1 - 2.8 Butyrylcholinesterase (BChE)8.71 - 84.02[6]
6i Acetylcholinesterase (AChE)100[7]
6b Acetylcholinesterase (AChE)200[7]
6i Butyrylcholinesterase (BChE)200[7]
6b Butyrylcholinesterase (BChE)300[7]
Metallo-β-Lactamase Inhibition

The emergence of antibiotic resistance is a major global health threat. Metallo-β-lactamases (MBLs) are enzymes that confer resistance to a broad spectrum of β-lactam antibiotics. 1,2,4-triazole-3-thiones have been investigated as potential MBL inhibitors to restore the efficacy of existing antibiotics.

Compound IDTarget EnzymeKi (µM)Reference
CP 22 NDM-142.7[8]
CP 35 NDM-125.8[8]
Other Enzyme Targets

The versatility of the 1,2,4-triazole-3-thiol scaffold allows for the targeting of a diverse range of other enzymes implicated in various diseases.

Compound ClassTarget EnzymeIC50/ActivityReference
Azinane-triazole derivativesα-GlucosidaseMore potent than acarbose[9]
Azinane-triazole derivativesUreaseEffective inhibition[10]
Azinane-triazole derivativesLipoxygenase (LOX)Effective inhibition[10]
1,2,4-triazole-naphthyridinone hybridsE. coli DNA gyraseIC50: 3.21 - 3.67 µg/mL[2]
Fluconazole analoguesLanosterol 14α-demethylase (CYP51)MIC80: 0.0156 µg/mL against C. albicans[2]

Experimental Protocols

Detailed methodologies for the synthesis of 1,2,4-triazole-3-thiol derivatives and the enzymatic assays to evaluate their inhibitory potential are provided below.

General Synthesis of 4-Amino-4H-1,2,4-triazole-3-thiol Derivatives

A common route for the synthesis of 1,2,4-triazole-3-thiol derivatives involves the reaction of thiocarbohydrazide with an appropriate carboxylic acid, followed by condensation with an aldehyde.[8]

Protocol 1: Synthesis of 4-amino-4H-1,2,4-triazole-3-thiol (Intermediate)

  • Reaction Setup: In a round-bottom flask, add thiocarbohydrazide to an excess of formic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to yield pure 4-amino-4H-1,2,4-triazole-3-thiol.[8]

Protocol 2: Synthesis of Schiff Base Derivatives

  • Dissolution: Dissolve 4-amino-4H-1,2,4-triazole-3-thiol in glacial acetic acid.

  • Aldehyde Addition: Add an equimolar amount of the desired substituted benzaldehyde to the solution.

  • Reflux: Reflux the reaction mixture for 2-4 hours.

  • Precipitation: Pour the cooled reaction mixture into a mixture of ice and water to precipitate the product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry to obtain the final Schiff base derivative.[8]

A generalized workflow for the synthesis is depicted below:

G cluster_synthesis Synthesis Workflow start Thiocarbohydrazide + Carboxylic Acid reflux1 Reflux start->reflux1 intermediate 4-Amino-4H-1,2,4-triazole-3-thiol reflux1->intermediate dissolve Dissolve in Acetic Acid intermediate->dissolve add_aldehyde Add Substituted Aldehyde dissolve->add_aldehyde reflux2 Reflux add_aldehyde->reflux2 precipitate Precipitate in Ice/Water reflux2->precipitate purify Filter and Dry precipitate->purify product Final 1,2,4-Triazole-3-thiol Derivative purify->product

General synthesis workflow for 1,2,4-triazole-3-thiol derivatives.
Enzymatic Assay Protocol: Cholinesterase Inhibition

The inhibitory activity against AChE and BChE can be determined using a modified Ellman's method.[6]

Protocol 3: In Vitro Cholinesterase Inhibition Assay

  • Reagent Preparation:

    • Prepare a 50 mM Tris-HCl buffer (pH 8.0).

    • Prepare a solution of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in the buffer.

    • Prepare solutions of acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates.

    • Prepare solutions of AChE and BChE enzymes in the buffer.

    • Prepare various concentrations of the test inhibitor dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add the Tris-HCl buffer, DTNB solution, and the test inhibitor solution.

    • Add the enzyme solution (AChE or BChE) to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The workflow for a typical enzyme inhibition assay is illustrated below:

G cluster_assay Enzyme Inhibition Assay Workflow prepare Prepare Reagents: Buffer, Substrate, Enzyme, Inhibitor mix Mix Buffer, DTNB, and Inhibitor in 96-well plate prepare->mix incubate_enzyme Add Enzyme and Incubate mix->incubate_enzyme add_substrate Add Substrate to Initiate Reaction incubate_enzyme->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure analyze Calculate % Inhibition and IC50 Value measure->analyze

Generalized workflow for an enzyme inhibition assay.

Mechanism of Action and Signaling Pathways

The inhibitory mechanism of 1,2,4-triazole-3-thiol derivatives often involves key interactions with the active site of the target enzyme. For instance, in the case of metallo-β-lactamases, the triazole-thione scaffold can chelate the zinc ions in the active site, which are essential for the catalytic activity of the enzyme.[8]

The diagram below illustrates the proposed mechanism of inhibition for MBLs by 1,2,4-triazole-3-thiones.

G cluster_moa Mechanism of Metallo-β-Lactamase Inhibition mbl MBL Active Site (with Zn2+ ions) binding Chelation of Zn2+ ions by Triazole and Thiol groups mbl->binding interacts with hydrolysis Antibiotic Hydrolysis (Resistance) mbl->hydrolysis acts on inhibitor 1,2,4-Triazole-3-thione Inhibitor inhibitor->binding inactivation Enzyme Inactivation binding->inactivation no_hydrolysis Antibiotic Remains Active inactivation->no_hydrolysis prevents hydrolysis of antibiotic β-Lactam Antibiotic antibiotic->hydrolysis antibiotic->no_hydrolysis

Proposed mechanism of MBL inhibition by 1,2,4-triazole-3-thiones.

Conclusion

The 1,2,4-triazole-3-thiol scaffold represents a promising platform for the development of novel enzyme inhibitors with therapeutic potential in a variety of diseases. The synthetic accessibility and the possibility for diverse substitutions allow for the fine-tuning of activity and selectivity against specific enzyme targets. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in the field of drug discovery and to facilitate the advancement of this important class of compounds. Further research into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial for the successful clinical translation of these promising enzyme inhibitors.

References

Application Notes: Evaluating the Antioxidant Potential of Triazole Thiols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triazole derivatives, a significant class of heterocyclic compounds, are of great interest in medicinal chemistry due to their wide range of biological activities.[1] A particularly promising area of research is their potential as antioxidants.[1] Oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in the development of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Synthetic antioxidants, such as 1,2,4-triazole derivatives, can be crucial in mitigating this oxidative damage by neutralizing free radicals.[1]

These application notes offer detailed protocols for common in vitro assays used to assess the antioxidant properties of novel triazole thiol derivatives. The goal is to facilitate the screening and development of new therapeutic agents by providing researchers with standardized methodologies.

Part 1: In Vitro Antioxidant Capacity Assays

A variety of in vitro chemical assays are frequently used as an initial screening method to determine the radical scavenging and reducing abilities of triazole derivatives. These assays are generally rapid, cost-effective, and suitable for high-throughput screening.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[1][2] The DPPH radical has a deep purple color in solution, with a characteristic absorption maximum around 517 nm. When it is reduced by an antioxidant, the purple color fades, and the decrease in absorbance is proportional to the compound's radical scavenging activity.[1]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.005 mg/mL solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[3]

    • Prepare a stock solution of the triazole thiol derivative in a suitable solvent (e.g., DMSO, ethanol).

    • Prepare a series of dilutions of the test compound and a reference standard (e.g., Ascorbic Acid, BHT) in the same solvent.[4]

  • Assay Procedure (96-well plate format):

    • To each well, add 190 µL of the DPPH solution.

    • Add 10 µL of the different concentrations of the triazole thiol derivatives or the standard antioxidant.

    • For the control well, add 10 µL of the solvent instead of the sample.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

    • Measure the absorbance at 517 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[3]

    • Plot the percentage of scavenging activity against the concentration of the triazole thiol derivative to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[2][5]

Data Presentation:

CompoundIC50 (µM) ± SDReference
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)1300 ± 200[2][5]
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP)2200 ± 100[2][5]
Triazole-Thiadiazole Derivative 242.36 ± 0.014[6]
Triazole-Thiadiazole Derivative 327.37 ± 0.022[6]
Ascorbic Acid (Standard)3.76 µg/mL[7]
BHT (Standard)19.8 ± 0.5[8]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). ABTS is oxidized with potassium persulfate to generate the blue-green ABTS•+, which has a characteristic absorbance at 734 nm.[9] In the presence of an antioxidant, the radical is neutralized, leading to a decrease in absorbance.[9]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.[2][5]

    • Prepare a 2.45 mM potassium persulfate stock solution in water.[9]

    • To generate the ABTS•+ working solution, mix equal volumes of the ABTS and potassium persulfate stock solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[2][5][9]

    • On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the diluted ABTS•+ working solution to each well.[1]

    • Add 10 µL of various concentrations of the triazole thiol derivatives or a standard antioxidant (e.g., Trolox, Ascorbic Acid).[1]

    • Mix and incubate the plate at room temperature in the dark for 6-30 minutes.[1][9]

    • Measure the absorbance at 734 nm.[1][9]

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample.[1]

    • Determine the IC50 value from the dose-response curve.[9]

Data Presentation:

CompoundIC50 (µM) ± SDReference
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)47 ± 1[2][5]
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP)55 ± 2[2][5]
BHT (Standard)75.2 µg/mL[7]
FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[10] The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue-colored complex, which is monitored by measuring the change in absorbance at 593 nm.

Experimental Protocol:

  • Reagent Preparation (FRAP Reagent):

    • Prepare a 300 mM acetate buffer (pH 3.6).[10]

    • Prepare a 10 mM TPTZ solution in 40 mM HCl.[10]

    • Prepare a 20 mM ferric chloride (FeCl₃·6H₂O) solution.[10]

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[1][10] Warm the solution to 37°C before use.[1][10]

  • Assay Procedure (96-well plate format):

    • Add 220 µL of the FRAP working solution to each well.[1]

    • Add 10 µL of the triazole thiol derivative, standard (e.g., FeSO₄), or blank (solvent).[1]

    • Incubate the plate at 37°C for 4-30 minutes.[1]

    • Measure the absorbance at 593 nm.[1]

  • Data Analysis:

    • Create a standard curve using a known concentration of FeSO₄.

    • Calculate the FRAP value for the samples by comparing their absorbance change to the standard curve. The results are typically expressed as µM Fe(II) equivalents.

Data Presentation:

CompoundFRAP Value (µM Fe(II) Equivalents)
Triazole Thiol Derivative XExample: 150 ± 12
Triazole Thiol Derivative YExample: 210 ± 18
Quercetin (Standard)Example: 850 ± 45

Part 2: Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay provides a more biologically relevant measure of antioxidant potential by quantifying the ability of a compound to protect live cells from oxidative stress.[11][12] It uses a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent.[11] Inside the cell, esterases cleave the diacetate group, trapping the probe as DCFH.[11] A peroxyl radical generator, such as AAPH, is then introduced to induce oxidative stress, which oxidizes DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11] An effective antioxidant will scavenge the radicals, preventing DCFH oxidation and reducing the fluorescent signal.[11]

Experimental Protocol:

  • Cell Culture:

    • Culture adherent cells (e.g., HepG2, HeLa) in a 96-well black fluorescence cell culture plate until they are 90-100% confluent.[13]

  • Assay Procedure:

    • Remove the culture medium and wash the cells gently three times with DPBS or HBSS.[13]

    • Add 50 µL of DCFH-DA probe solution to all wells.[13]

    • Add 50 µL of the triazole thiol derivative or a standard (e.g., Quercetin) at various concentrations to the wells. Incubate at 37°C for 60 minutes.[13]

    • Remove the solution and wash the cells three times with DPBS or HBSS.[13]

    • To initiate the reaction, add 100 µL of a free radical initiator (e.g., AAPH) to each well.[14]

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence kinetically for 60 minutes at 5-minute intervals (Excitation = 485 nm; Emission = 538 nm).[14]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

    • Determine the CAA value using the formula: CAA Unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

Data Presentation:

CompoundCAA Value (µmol of QE/100 µmol)Reference
Quercetin100[12]
Kaempferol85[12]
Epigallocatechin gallate (EGCG)70[12]
Triazole Thiol Derivative ZExample: 65

Visualizations

G Experimental Workflow for Antioxidant Potential Evaluation cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound Triazole Thiol Compound StockSol Prepare Stock Solution Compound->StockSol SerialDil Serial Dilutions StockSol->SerialDil DPPH DPPH Assay SerialDil->DPPH ABTS ABTS Assay SerialDil->ABTS FRAP FRAP Assay SerialDil->FRAP Absorbance Measure Absorbance DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Calc Calculate % Inhibition or FRAP Value Absorbance->Calc IC50 Determine IC50 Calc->IC50 Result Result IC50->Result Antioxidant Potential

Caption: Workflow for evaluating the in vitro antioxidant potential of triazole thiols.

Nrf2_Pathway Nrf2-Keap1 Signaling Pathway in Oxidative Stress cluster_nucleus Nuclear Events ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 induces conformational change in Keap1 Antioxidant Triazole Thiol (Antioxidant) Antioxidant->ROS scavenges Nrf2_free Nrf2 (Released) Keap1_Nrf2->Nrf2_free Nrf2 Dissociation Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Basal State Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_free->ARE Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) Transcription->Antioxidant_Enzymes Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Caption: The Nrf2-Keap1 pathway is a key regulator of cellular antioxidant responses.[15][16][17]

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro cytotoxic effects of 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol and its analogs. The protocols detailed herein are foundational methods for screening novel chemical entities and elucidating their potential as therapeutic agents, particularly in the context of oncology research.

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] The evaluation of the cytotoxic potential of novel analogs, such as those derived from this compound, is a critical first step in the drug discovery pipeline. This document outlines standard in vitro assays to quantify cytotoxicity, including the MTT assay for metabolic activity, the LDH assay for membrane integrity, and apoptosis assays for characterizing the mode of cell death.

Data Presentation

Quantitative data from cytotoxicity assays should be meticulously organized to facilitate comparative analysis of the synthesized analogs. The following tables provide a template for presenting such data.

Table 1: IC₅₀ Values of this compound Analogs in Cancer Cell Lines

Compound IDAnalog Structure (Modification)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HepG2 IC₅₀ (µM)
Lead-01 This compound55.2 ± 4.178.9 ± 6.395.1 ± 8.7
Analog-A1 R = -CH₂-Ph25.8 ± 2.542.1 ± 3.851.6 ± 4.9
Analog-A2 R = -CH₂-(4-Cl-Ph)15.3 ± 1.928.7 ± 2.435.4 ± 3.1
Analog-A3 R = -CH₂-(4-OCH₃-Ph)30.1 ± 3.250.5 ± 4.562.3 ± 5.5
Doxorubicin (Positive Control)0.8 ± 0.11.2 ± 0.21.5 ± 0.3

IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth and are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Viability of Cancer Cell Lines Treated with Triazole Analogs (at 50 µM)

Compound IDMCF-7 (% Viability)A549 (% Viability)HepG2 (% Viability)
Lead-01 52.1 ± 5.365.4 ± 6.178.2 ± 7.5
Analog-A1 30.5 ± 3.745.8 ± 4.255.1 ± 5.0
Analog-A2 18.2 ± 2.132.6 ± 3.540.7 ± 4.3
Analog-A3 35.8 ± 4.053.9 ± 5.165.4 ± 6.2
Vehicle 100 ± 3.5100 ± 4.1100 ± 3.8

% Viability is expressed as a percentage relative to the vehicle-treated control cells.

Table 3: Lactate Dehydrogenase (LDH) Release in Treated Cancer Cell Lines (at 50 µM)

Compound IDMCF-7 (% Cytotoxicity)A549 (% Cytotoxicity)HepG2 (% Cytotoxicity)
Lead-01 15.3 ± 2.110.8 ± 1.58.2 ± 1.1
Analog-A1 35.7 ± 3.928.4 ± 3.120.5 ± 2.4
Analog-A2 55.1 ± 5.242.9 ± 4.535.6 ± 3.8
Analog-A3 30.2 ± 3.422.7 ± 2.815.9 ± 1.9
Vehicle 5.1 ± 0.84.8 ± 0.74.5 ± 0.6

% Cytotoxicity is calculated relative to a maximum LDH release control.

Experimental Protocols

Detailed methodologies for key cytotoxicity experiments are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)[4]

  • Cell culture medium

  • Test compounds (dissolved in DMSO)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the triazole analogs in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][7]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[8]

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Cell culture medium

  • Test compounds

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period.

  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.[9]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the triazole analogs for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within one hour.[10]

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway involved in cytotoxicity.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) mtt MTT Assay (Metabolic Activity) cell_culture->mtt Seeding & Treatment ldh LDH Assay (Membrane Integrity) cell_culture->ldh Seeding & Treatment apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis Seeding & Treatment compound_prep Compound Preparation (Triazole Analogs) compound_prep->mtt Treatment compound_prep->ldh Treatment compound_prep->apoptosis Treatment data_quant Data Quantification (Absorbance/Fluorescence) mtt->data_quant ldh->data_quant apoptosis->data_quant ic50 IC50 Calculation data_quant->ic50 statistical_analysis Statistical Analysis ic50->statistical_analysis conclusion Conclusion on Cytotoxicity statistical_analysis->conclusion Interpretation apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase triazole Triazole Analog bcl2 Bcl-2 Family Regulation (Bax/Bcl-2 ratio) triazole->bcl2 Induces Stress mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apaf1 caspase3 Caspase-3 Activation apaf1->caspase3 substrates Cleavage of Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis

References

Application of 1,2,4-Triazoles in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically significant drugs. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and polarity, contribute to its broad spectrum of pharmacological activities.[1][2] This document provides detailed application notes on the anticancer, antifungal, and antiviral applications of 1,2,4-triazole derivatives, supported by quantitative data, experimental protocols, and visualizations of key signaling pathways.

Application Notes

1,2,4-Triazoles as Anticancer Agents

Derivatives of 1,2,4-triazole have demonstrated significant potential in oncology.[3][4] A notable class of anticancer drugs incorporating this scaffold are the aromatase inhibitors, such as Letrozole and Anastrozole . These nonsteroidal inhibitors potently and selectively block the aromatase enzyme (cytochrome P450 1A1), which is responsible for the final step of estrogen biosynthesis. By inhibiting the conversion of androgens to estrogens, these drugs are highly effective in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[5]

Beyond aromatase inhibition, 1,2,4-triazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer.[6] Their mechanisms of action are diverse and can involve the inhibition of other key enzymes in cancer progression, such as kinases and topoisomerases, as well as the induction of apoptosis.[5][7] The structural versatility of the 1,2,4-triazole ring allows for extensive modification to optimize potency, selectivity, and pharmacokinetic properties.[5]

1,2,4-Triazoles as Antifungal Agents

The development of 1,2,4-triazole-containing drugs has revolutionized the treatment of systemic fungal infections. Azole antifungals, including Fluconazole and Itraconazole , are widely used to treat infections caused by Candida and Aspergillus species.[8][9][10] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[11][12] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[11][13] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, resulting in disruption of the cell membrane, increased permeability, and ultimately, fungal cell death.[11][14] The high affinity and selectivity of these agents for the fungal enzyme over its human counterpart contribute to their favorable safety profile.[15]

1,2,4-Triazoles as Antiviral Agents

The 1,2,4-triazole nucleus is also a key feature in several antiviral drugs, most notably Ribavirin .[11][16][17] Ribavirin is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses.[1][18] Its mechanism of action is multifaceted and not fully elucidated but is known to involve several pathways.[1][8][19] Ribavirin is a guanosine analog that, in its triphosphorylated form, inhibits viral RNA-dependent RNA polymerase, leading to a decrease in viral replication.[18] It also inhibits the host enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of GTP pools necessary for viral nucleic acid synthesis.[18][19] Furthermore, Ribavirin can be incorporated into the viral genome, inducing lethal mutagenesis.[8][18] It also has immunomodulatory effects, enhancing the host's immune response to the viral infection.[18][19]

Quantitative Data

Table 1: Anticancer Activity of Selected 1,2,4-Triazole Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1,2,4-Triazole-Pyridine Derivative (TP6)Murine Melanoma (B16F10)41.12
Propane-1-one Derivative (7e)MCF-7 (Breast)4.7
Propane-1-one Derivative (7e)HeLa (Cervical)2.9
Propane-1-one Derivative (7e)A549 (Lung)9.4
Butane-1,4-dione Derivative (10a)MCF-7 (Breast)6.43
Butane-1,4-dione Derivative (10a)HeLa (Cervical)5.6
Phosphonate 1,2,3-Triazole Derivative (8)HT-1080 (Fibrosarcoma)15.13
1α-Triazolyl-5α-androstane DerivativeA2780 (Ovarian)1
4-Amino-5-(substituted phenyl)-1,2,4-triazole-3-thiol derivative (47f)HCT-116 (Colon)6.2
Chromen-2-one derivative (112c)HCT 116 (Colon)4.363
Table 2: Antifungal Activity of Selected 1,2,4-Triazole Derivatives
Compound/DerivativeFungal StrainMIC (µg/mL)Reference
1,2,3-Benzotriazin-4-one DerivativeCandida albicans0.0156 - 2.0[10]
1,2,3-Benzotriazin-4-one DerivativeCryptococcus neoformans0.0156 - 2.0[10]
1,2,3-Benzotriazin-4-one Derivative (1a)Aspergillus fumigatus0.25[10]
Thiazolo[4,5-d]pyrimidine Hybrid (2a, 2b, 2c, 3a, 3b)Various Fungi0.06 - 2 (Excellent)[10]
Quinoline based Benzothiazolyl-1,2,4-triazole (23f, 23j)Candida albicans6.25
Fused 1,2,4-triazole derivative (39c)E. coli3.125
Fused 1,2,4-triazole derivative (39h)P. aeruginosa3.125
Schiff base of 1,2,4-triazole (46, 47)S. aureus3.125
1,2,4-Triazole-3-thiol DerivativeVarious Fungi3.12 - 25[9]
Table 3: Antiviral Activity of Selected 1,2,4-Triazole Derivatives
Compound/DerivativeVirusEC50 (µM)Reference
1,2,3-Triazole Derivative (2)HcoV-229E8.95[2]
1,2,3-Triazole Derivative (3)HcoV-229E9.45[2]
1,2,3-Triazole Derivative (5)HcoV-229E8.90[2]
[3][11][12]triazolo[4,3-a]pyrimidin-5(4H)-one (203a)HIV-1 (wild-type)0.02
[3][11][12]triazolo[4,3-a]pyrimidin-5(4H)-one (203a)HIV-1 (K103N + Y181C)7.61
Acetamide derivative of doravirine (204a)HIV-1 (wild-type)0.0081
Sulfanyltriazole (IIIc)HIV-10.024

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

This protocol describes a general method for the synthesis of a 4-amino-1,2,4-triazole-3-thiol derivative, a common precursor for more complex triazole compounds.[9][13][14][15]

Materials:

  • Appropriate acid hydrazide (e.g., furan-2-carboxylic acid hydrazide)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Hydrazine hydrate (99-100%)

  • Absolute ethanol

  • Hydrochloric acid (HCl)

  • Cold water

  • Anhydrous ether

Procedure:

  • Synthesis of Potassium Dithiocarbazinate:

    • Dissolve potassium hydroxide (0.15 mol) in absolute ethanol (100 mL).

    • To this solution, add the acid hydrazide (0.1 mol).

    • Cool the mixture in an ice bath and add carbon disulfide (0.15 mol) dropwise with constant stirring.

    • Continue stirring for 12-18 hours.

    • Collect the precipitated potassium dithiocarbazinate derivative by filtration, wash with anhydrous ether, and dry.

  • Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol:

    • Reflux the potassium dithiocarbazinate derivative (0.1 mol) with hydrazine hydrate (0.2 mol) in water (20 mL) for 2-3 hours. During this time, hydrogen sulfide gas will evolve.

    • Cool the reaction mixture and dilute with cold water (50 mL).

    • Acidify the solution with concentrated hydrochloric acid.

    • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the purified product.

Protocol 2: MTT Assay for Anticancer Activity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity as a measure of cell viability and cytotoxicity.[1][3][5][11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 1,2,4-Triazole test compound

  • MTT solution (5 mg/mL in PBS)

  • Detergent reagent (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Plating:

    • Culture the cancer cells to ~80% confluency.

    • Harvest the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the 1,2,4-triazole test compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known anticancer drug).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Add 100 µL of the detergent reagent to each well.

    • Leave the plate at room temperature in the dark for 2 hours, or until the purple formazan crystals have completely dissolved. Gentle shaking on an orbital shaker can aid dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Antifungal Susceptibility Testing (CLSI M27 Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[4][7][18]

Materials:

  • Yeast strain of interest (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • 1,2,4-Triazole test compound

  • 96-well U-bottom microtiter plates

  • Spectrophotometer

  • Sterile saline

Procedure:

  • Inoculum Preparation:

    • Subculture the yeast onto a potato dextrose agar plate and incubate at 35°C for 24 hours.

    • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of the 1,2,4-triazole compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared yeast inoculum to each well containing the compound dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control, as determined by visual inspection or by reading the absorbance on a microplate reader.

Protocol 4: Plaque Reduction Assay for Antiviral Activity

This protocol describes a plaque reduction assay to determine the antiviral efficacy of a 1,2,4-triazole compound against a lytic virus.[8][19]

Materials:

  • Susceptible host cell line

  • Lytic virus stock

  • Complete cell culture medium

  • Serum-free medium

  • 1,2,4-Triazole test compound

  • Overlay medium (e.g., containing 1% methylcellulose or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • 6-well plates

Procedure:

  • Cell Seeding:

    • Seed the host cells in 6-well plates and grow until a confluent monolayer is formed.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of the 1,2,4-triazole compound in serum-free medium.

    • Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayers and wash with PBS.

    • In separate tubes, mix the diluted virus with each concentration of the test compound (and a no-compound control).

    • Add 200 µL of the virus-compound mixture to each well.

    • Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Overlay and Incubation:

    • After the adsorption period, remove the inoculum.

    • Overlay the cell monolayer with 2 mL of overlay medium containing the corresponding concentration of the test compound.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 2-5 days, or until plaques are visible.

  • Plaque Staining and Counting:

    • Remove the overlay medium.

    • Fix the cells with 4% formaldehyde for 30 minutes.

    • Remove the fixative and stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the no-compound control.

    • Plot the percentage of plaque reduction against the compound concentration and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Signaling Pathways and Experimental Workflows

Letrozole Mechanism of Action: Aromatase Inhibition

Letrozole_Mechanism Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase Enzyme (Cytochrome P450) Androgens->Aromatase Substrate Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Catalyzes conversion TumorGrowth Hormone Receptor-Positive Breast Cancer Cell Growth Estrogens->TumorGrowth Stimulates Letrozole Letrozole Letrozole->Aromatase Inhibits Fluconazole_Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_Demethylase Substrate Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Catalyzes conversion Fungal_Death Fungal Cell Death Lanosterol_Demethylase->Fungal_Death Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Maintains Fluconazole Fluconazole Fluconazole->Lanosterol_Demethylase Inhibits Cell_Membrane->Fungal_Death Ribavirin_Mechanism cluster_direct Direct Antiviral Effects cluster_indirect Indirect Antiviral Effects Ribavirin_TP Ribavirin Triphosphate Viral_Polymerase Viral RNA Polymerase Ribavirin_TP->Viral_Polymerase Inhibits Lethal_Mutagenesis Lethal Mutagenesis Ribavirin_TP->Lethal_Mutagenesis Induces by incorporation into viral RNA Viral_Replication Viral Replication Viral_Polymerase->Viral_Replication Mediates Ribavirin_MP Ribavirin Monophosphate IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) Ribavirin_MP->IMPDH Inhibits GTP_Pool Guanosine Triphosphate (GTP) Pool Depletion IMPDH->GTP_Pool Depletion leads to GTP_Pool->Viral_Replication Inhibits Immune_Modulation Immune Modulation (Th1 Response) Ribavirin Ribavirin Ribavirin->Immune_Modulation Induces Ribavirin_main Ribavirin Ribavirin_main->Ribavirin_TP Ribavirin_main->Ribavirin_MP

References

Application Notes and Protocols for N-Alkylation of 4H-1,2,4-Triazole-3-thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 4H-1,2,4-triazole-3-thiols, a critical transformation in the synthesis of various biologically active compounds. The protocols and data presented herein are compiled to assist researchers in selecting and optimizing reaction conditions to achieve desired product outcomes with a focus on regioselectivity.

Introduction

The 1,2,4-triazole nucleus is a key pharmacophore found in a wide range of therapeutic agents. The N-alkylation of 4H-1,2,4-triazole-3-thiols is a fundamental method for the structural modification and diversification of these heterocyclic scaffolds. However, the presence of multiple nucleophilic centers (three nitrogen atoms and one sulfur atom) often leads to challenges in achieving regioselectivity. The reaction outcome is highly dependent on a variety of factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent and substituents on the triazole ring. These factors can be manipulated to selectively yield N1, N2, or N4-alkylated products, or in some cases, S-alkylated derivatives. This guide outlines established techniques and provides detailed protocols to navigate these synthetic challenges.

N-Alkylation Techniques and Data Presentation

The N-alkylation of 4H-1,2,4-triazole-3-thiols can be achieved through several methods, primarily categorized into conventional heating and microwave-assisted synthesis. The choice of method and reaction parameters significantly influences the reaction time, yield, and regioselectivity.

Conventional Heating Methods

Conventional heating remains a widely used and accessible method for N-alkylation. The selection of a suitable base and solvent system is crucial for controlling the regioselectivity. Stronger bases and polar aprotic solvents generally favor N-alkylation.

Table 1: Effect of Base and Solvent on Regioselectivity of 1,2,4-Triazole Alkylation

1,2,4-Triazole SubstrateAlkylating AgentBaseSolventPredominant Isomer(s)Reference
1,2,4-Triazole4-Nitrobenzyl halidesVarious-N1:N4 (90:10)[1]
1,2,4-TriazoleAlkyl halidesDBUTHF~90% N1[1]
3-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazoleDibromomethaneK₂CO₃AcetoneMajor: N(1)-CH₂-N(2) isomer[1]
4-Aryl-5-substituted-4H-1,2,4-triazole-3-thiolVarious alkyl halidesNaOHEthanol/WaterN-alkylated derivatives[2]
Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[3][4] This method is particularly effective for the synthesis of N-alkylated triazoles.

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Triazole Synthesis

ReactionConventional MethodMicrowave MethodReference
Synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamideSeveral hours33-90 seconds (82% yield)[1][4]
Synthesis of piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives27 hours30 minutes (96% yield)[4]
Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles> 4 hours1 minute (85% yield)[1]
Synthesis of 3-(N-substituted carboximidomethylthio)-(4H)-1,2,4-triazoles36 hours (at 60-70°C)2-6 minutes[3]
Synthesis of bis-1,2,4-triazole derivatives6-8 hours2-5 minutes[5]

Factors Influencing Regioselectivity

The regiochemical outcome of the alkylation is a delicate interplay of several factors. A systematic understanding of these can guide the selective synthesis of the desired isomer.

G Factors Influencing Regioselectivity in N-Alkylation of 1,2,4-Triazole-3-thiols Base Base Strength & Type N1_Alkylation N1-Alkylation Base->N1_Alkylation Stronger bases (e.g., DBU) S_Alkylation S-Alkylation Base->S_Alkylation Weaker bases or neutral conditions Solvent Solvent Polarity Solvent->N1_Alkylation Polar aprotic (e.g., DMF, DMSO) Temperature Reaction Temperature Temperature->N1_Alkylation Higher temperatures can influence ratio AlkylatingAgent Alkylating Agent (Structure & Reactivity) AlkylatingAgent->N1_Alkylation Less bulky agents AlkylatingAgent->S_Alkylation Specific agents under neutral conditions TriazoleSubstituents Triazole Substituents (Steric & Electronic Effects) TriazoleSubstituents->N1_Alkylation Less steric hindrance at N1 N2_Alkylation N2-Alkylation TriazoleSubstituents->N2_Alkylation Electronic effects N4_Alkylation N4-Alkylation TriazoleSubstituents->N4_Alkylation Steric hindrance at N1/N2

Caption: Logical relationship between reaction parameters and regioselective outcomes.

Experimental Protocols

The following are detailed protocols for key N-alkylation techniques. Researchers should adapt these protocols based on the specific reactivity of their substrates and desired outcomes.

Protocol 1: General N-Alkylation under Basic Conditions (Conventional Heating)

This protocol describes a general procedure for the N-alkylation of 4H-1,2,4-triazole-3-thiols using a carbonate base in a polar aprotic solvent.

G Workflow for Conventional N-Alkylation start Start step1 Suspend 1,2,4-triazole-3-thiol (1.0 eq) and K₂CO₃ (1.5-2.0 eq) in DMF or acetone start->step1 step2 Add alkylating agent (1.0-1.2 eq) step1->step2 step3 Heat reaction mixture (60-100 °C) and stir until completion (monitor by TLC/LC-MS) step2->step3 step4 Cool to room temperature and filter off inorganic salts step3->step4 step5 Remove solvent under reduced pressure step4->step5 step6 Purify the residue by silica gel column chromatography or crystallization step5->step6 end Obtain N-alkylated product(s) step6->end

Caption: Experimental workflow for conventional N-alkylation.

Materials:

  • 4H-1,2,4-triazole-3-thiol derivative (1.0 eq)

  • Alkylating agent (e.g., alkyl halide) (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5-2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Condenser

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the 4H-1,2,4-triazole-3-thiol (1.0 eq) and potassium carbonate (1.5-2.0 eq).

  • Add a suitable volume of anhydrous DMF or acetone to the flask to form a suspension.

  • Commence stirring and add the alkylating agent (1.0-1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and maintain stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purify the resulting crude residue by silica gel column chromatography or crystallization using an appropriate solvent system to isolate the N-alkylated product(s).[1]

  • Characterize the purified product(s) using spectroscopic methods such as NMR (¹H, ¹³C), IR, and mass spectrometry to confirm the structure and regiochemistry.[6][7]

Protocol 2: Microwave-Assisted N-Alkylation

This protocol outlines a rapid and efficient method for N-alkylation using microwave irradiation.

G Workflow for Microwave-Assisted N-Alkylation start Start step1 Combine 1,2,4-triazole-3-thiol (1.0 eq), alkylating agent (1.0-1.2 eq), and base (e.g., K₂CO₃, 1.5-2.0 eq) in a microwave-safe vessel start->step1 step2 Add a suitable solvent (e.g., ethanol, DMF) step1->step2 step3 Seal the vessel and place in microwave reactor step2->step3 step4 Irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 2-30 minutes) step3->step4 step5 Cool the vessel to room temperature step4->step5 step6 Work-up and purify the crude product (e.g., filtration, solvent evaporation, chromatography) step5->step6 end Obtain N-alkylated product(s) step6->end

Caption: Experimental workflow for microwave-assisted N-alkylation.

Materials:

  • 4H-1,2,4-triazole-3-thiol derivative (1.0 eq)

  • Alkylating agent (e.g., alkyl halide) (1.0-1.2 eq)

  • Base (e.g., potassium carbonate) (1.5-2.0 eq)

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Microwave reactor

  • Suitable solvent (e.g., ethanol, DMF)

  • Work-up and purification reagents and equipment as described in Protocol 1

Procedure:

  • In a microwave-safe reaction vessel, combine the 4H-1,2,4-triazole-3-thiol (1.0 eq), the alkylating agent (1.0-1.2 eq), and the base (e.g., potassium carbonate, 1.5-2.0 eq).[1]

  • Add a suitable solvent such as ethanol or DMF.

  • Seal the vessel securely and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically ranging from 2 to 30 minutes).[3][4]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Follow the work-up and purification procedures as outlined in Protocol 1 (steps 7-10) to isolate and characterize the N-alkylated product(s).

Conclusion

The N-alkylation of 4H-1,2,4-triazole-3-thiols is a versatile reaction that can be tailored to yield specific regioisomers. By carefully selecting the reaction conditions, researchers can effectively control the outcome of the alkylation. Microwave-assisted synthesis offers a significant advantage in terms of reaction speed and efficiency. The protocols and data provided in this document serve as a valuable resource for the synthesis and development of novel 1,2,4-triazole-based compounds for various applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Schiff Bases of 4-Amino-1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are formed through the condensation of primary amines with carbonyl compounds.[1][2] When these are derived from heterocyclic amines like 4-amino-1,2,4-triazole, the resulting compounds often exhibit a wide range of significant biological activities. The 1,2,4-triazole nucleus is a key pharmacophore found in numerous therapeutic agents with anti-inflammatory, antimicrobial, antifungal, anticancer, and anticonvulsant properties.[1][2] The synthesis of Schiff bases from 4-amino-1,2,4-triazoles is a straightforward and efficient method to generate novel molecular entities with potential applications in drug discovery and development. These compounds are also valuable as intermediates in organic synthesis and as chelating ligands in coordination chemistry.[1]

This document provides detailed experimental protocols for the synthesis of Schiff bases derived from 4-amino-1,2,4-triazoles, a summary of quantitative data from representative procedures, and workflow diagrams to illustrate the process.

General Reaction Pathway

The synthesis involves the condensation reaction between a 4-amino-1,2,4-triazole derivative and an aldehyde or ketone. The primary amino group of the triazole reacts with the carbonyl group to form the characteristic imine linkage of the Schiff base, with the elimination of a water molecule.

cluster_reactants Reactants cluster_product Product 4-amino-1,2,4-triazole Aldehyde Schiff_Base 4-amino-1,2,4-triazole->Schiff_Base Condensation Solvent, Catalyst, Heat Water H2O Schiff_Base->Water +

Caption: General reaction for Schiff base formation.

Experimental Protocols

Two common methods for the synthesis of these Schiff bases are presented below: a conventional reflux method and a rapid sonochemical (ultrasound-assisted) method.

Protocol 1: Conventional Reflux Method

This is a widely used, traditional method involving heating the reactants in a suitable solvent.

Materials:

  • 4-amino-1,2,4-triazole or its derivative (1.0 eq)

  • Substituted aromatic or heterocyclic aldehyde (1.0 eq)

  • Solvent (e.g., Methanol, Ethanol)

  • Catalyst (optional, e.g., a few drops of glacial acetic acid)

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvents (e.g., Ethanol)

Procedure:

  • In a round-bottom flask, dissolve the 4-amino-1,2,4-triazole derivative (e.g., 10 mmol) in a suitable solvent (e.g., 40 mL of methanol).[1]

  • Add an equimolar amount of the selected aldehyde (10 mmol) to the solution.[1]

  • (Optional) Add a few drops of glacial acetic acid to catalyze the reaction.[2]

  • Attach a condenser and reflux the reaction mixture with stirring for approximately 4-5 hours.[1][3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • The solid product often precipitates out of the solution upon cooling. If not, the solvent volume can be reduced under vacuum.

  • Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold solvent.

  • Purify the crude product by recrystallization from a suitable solvent, such as hot ethanol, to obtain the pure Schiff base.[1][4]

  • Dry the purified product in a vacuum oven. Characterize the final product using techniques like IR, NMR, and mass spectrometry.

Protocol 2: Ultrasound-Assisted Synthesis (Sonochemical Method)

This method offers a significant reduction in reaction time and often leads to higher yields.[1]

Materials:

  • 4-amino-1,2,4-triazole or its derivative (1.0 eq)

  • Substituted aromatic or heterocyclic aldehyde (1.0 eq)

  • Solvent (e.g., Methanol)

  • Ultrasonic bath or probe sonicator

  • Reaction vessel (e.g., Erlenmeyer flask)

  • Filtration and purification apparatus as in Protocol 1.

Procedure:

  • In an Erlenmeyer flask, combine equimolar amounts of the 4-amino-1,2,4-triazole derivative and the aldehyde.

  • Add a minimal amount of solvent (e.g., methanol) to form a slurry.

  • Place the flask in an ultrasonic bath and expose the mixture to ultrasound irradiation for 3-5 minutes.[1]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After the reaction is complete, the solid product is typically formed.

  • Collect the product by vacuum filtration.

  • Wash the solid with cold ethanol and then recrystallize it from a suitable solvent to achieve high purity.[1]

  • Dry the final product and perform structural characterization.

Data Presentation: Synthesis Examples

The following table summarizes quantitative data for the synthesis of various Schiff bases derived from 4-amino-1,2,4-triazoles, showcasing different reaction conditions and outcomes.

Product Name/DescriptionAldehyde ReactantMethodSolventTimeYield (%)M.p. (°C)Reference
1-Phenyl-N-(4H-1,2,4-triazol-3-yl)methanimineBenzaldehydeRefluxMethanol~5 h86196[1]
1-Phenyl-N-(4H-1,2,4-triazol-3-yl)methanimineBenzaldehydeUltrasound-3-5 min96196[1]
1-(4-Nitrophenyl)-N-(4H-1,2,4-triazol-3-yl)methanimine4-NitrobenzaldehydeUltrasound-3-5 min97269[1]
N-[(5-chlorothiophen-2-yl)methylidene]-1H-1,2,4-triazol-3-amine5-Chlorothiophene-2-carbaldehydeUltrasound-3-5 min91178–180[1]
4-((4-methylbenzylidene)amino)-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thione4-MethylbenzaldehydeHeatingAnhydrous Ethanol-81227–230[4]
4-((4-methoxybenzylidene)amino)-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thione4-MethoxybenzaldehydeHeatingAnhydrous Ethanol-53189–192[4]
4-((4-chlorobenzylidene)amino)-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thione4-ChlorobenzaldehydeHeatingAnhydrous Ethanol-85232–234[4]
Product of 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine and 4-amino-1,2,4-triazole2,4,6-tris(4-formylphenoxy)-1,3,5-triazineRefluxGlacial Acetic Acid4 h-289[3]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general step-by-step workflow for the synthesis and purification of 4-amino-1,2,4-triazole Schiff bases.

G start Start reactants 1. Mix 4-amino-1,2,4-triazole and Aldehyde in Solvent start->reactants reaction 2. Apply Energy (Reflux or Ultrasound) reactants->reaction monitoring 3. Monitor Reaction (TLC) reaction->monitoring cooling 4. Cool to Room Temperature monitoring->cooling filtration 5. Filter Crude Product cooling->filtration purification 6. Purify by Recrystallization filtration->purification characterization 7. Dry and Characterize (NMR, IR, MS) purification->characterization end End Product characterization->end G cluster_materials Starting Materials cluster_process Synthesis & Purification cluster_analysis Analysis Triazole 4-Amino-1,2,4-triazole Condensation Condensation Reaction Triazole->Condensation Aldehyde Carbonyl Compound (Aldehyde) Aldehyde->Condensation Isolation Product Isolation Condensation->Isolation Forms Crude Product Purification Recrystallization Isolation->Purification Removes Impurities Structure Structural Confirmation (Spectroscopy) Purification->Structure Provides Pure Sample Purity Purity Assessment Structure->Purity

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process. The first step involves the acylation of 4-methyl-3-thiosemicarbazide with an isobutyryl derivative (e.g., isobutyryl chloride or isobutyric anhydride) to form the intermediate, 1-isobutyryl-4-methyl-3-thiosemicarbazide. The second step is the intramolecular cyclization of this intermediate under alkaline conditions to yield the final product.

Q2: What are the critical parameters affecting the yield of the final product?

A2: The key parameters influencing the yield are the choice of base, solvent, reaction temperature, and reaction time during the cyclization step. Purity of the starting materials is also crucial.

Q3: What are the common side products in this synthesis?

A3: The most common side product is the isomeric 5-isopropyl-4-methyl-1,3,4-thiadiazol-2-amine. Formation of this isomer is generally favored under acidic conditions during the cyclization step. Incomplete reaction or decomposition of starting materials and intermediates can also lead to impurities.

Q4: How can I purify the final product?

A4: Recrystallization is a common method for purifying this compound. Ethanol or an ethanol-water mixture is often a suitable solvent system. The crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly to form crystals, which are then collected by filtration.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Final Product 1. Incomplete Acylation: The reaction between 4-methyl-3-thiosemicarbazide and the isobutyryl derivative may not have gone to completion.- Ensure a slight excess of the acylating agent is used. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Consider using a more reactive acylating agent, such as isobutyryl chloride, in the presence of a mild base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.
2. Suboptimal Cyclization Conditions: The base, solvent, or temperature may not be ideal for the cyclization reaction.- Base: Sodium hydroxide is commonly used. Ensure at least one equivalent of base is used. For challenging cyclizations, a stronger base like potassium hydroxide might improve the yield (see Table 1). - Solvent: Ethanol is a common solvent. Switching to methanol or using a higher boiling point solvent like n-butanol could be beneficial (see Table 2). - Temperature: Refluxing is typically required. Ensure the reaction is heated to the boiling point of the solvent for a sufficient duration (typically 4-8 hours). Monitor the reaction by TLC.
3. Formation of Side Products: Significant formation of the 1,3,4-thiadiazole isomer can reduce the yield of the desired 1,2,4-triazole.- Ensure the cyclization is performed under strongly alkaline conditions. Any residual acid from the acylation step should be neutralized before cyclization. - Maintain a pH above 10 during the cyclization process.
Product is Difficult to Purify / Oily Product 1. Presence of Impurities: Unreacted starting materials, intermediates, or side products can interfere with crystallization.- Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities before recrystallization. - Perform a hot filtration of the recrystallization solution to remove any insoluble impurities. - If recrystallization is ineffective, column chromatography on silica gel may be necessary. A solvent system of ethyl acetate/hexane is a good starting point for elution.
2. Incorrect Recrystallization Solvent: The chosen solvent may not be suitable for inducing crystallization.- Experiment with different solvent systems for recrystallization. Good options include ethanol, methanol, ethanol/water, or ethyl acetate/hexane mixtures.
Reaction Does Not Proceed to Completion 1. Low Reaction Temperature or Short Reaction Time: The conditions may not be sufficient for the reaction to complete.- Increase the reaction temperature to the reflux temperature of the solvent. - Extend the reaction time and monitor the progress by TLC until the starting material is consumed.
2. Poor Quality of Reagents: Impurities in the starting materials can inhibit the reaction.- Use high-purity starting materials. Recrystallize the 4-methyl-3-thiosemicarbazide if its purity is questionable. Ensure the acylating agent has not hydrolyzed.

Data Presentation

Table 1: Effect of Different Bases on the Yield of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols *

Base Solvent Temperature Yield (%) Reference
8% Aqueous NaOHWaterReflux~85%[1]
2N NaOHEthanolReflux62-79%[2]
4N NaOHEthanolRefluxHigh Yields (not specified)[3]
KOHEthanolRefluxGenerally good yields[4]

*Data is based on the synthesis of analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols and may serve as a guideline.

Table 2: Effect of Different Solvents on the Yield of 1,2,4-Triazole Synthesis *

Solvent Base Temperature Yield (%) Reference
Water8% NaOHReflux~85%[1]
Ethanol2N NaOHReflux62-79%[2]
MethanolNaOMeRefluxGood Yields (not specified)[5]

*Data is based on the synthesis of analogous 1,2,4-triazole derivatives and may serve as a guideline.

Experimental Protocols

Note: The following protocols are generalized methods based on the synthesis of similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiols and should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Synthesis of 4-methyl-3-thiosemicarbazide [6][7]

This protocol describes an improved synthesis of the starting material, 4-methyl-3-thiosemicarbazide (MTSC).

  • Preparation of the Methyldithiocarbamate Salt: In a three-necked flask, add 40% aqueous methylamine (93.8 g), deionized water (108 ml), and triethylamine (109.1 g).

  • Cool the mixture and slowly add carbon disulfide (82.1 g) over 1 hour while maintaining the temperature between 30-35 °C.

  • Stir the reaction mixture for an additional hour at 30 °C.

  • Reaction with Hydrazine: In a separate flask, heat a mixture of hydrazine hydrate (100%, 71.3 g) and deionized water (162 ml) to 95-100 °C under an inert atmosphere.

  • Add the previously prepared methyldithiocarbamate salt solution to the hot hydrazine solution over 1 hour, while simultaneously distilling off an equal volume of water.

  • After the addition is complete, continue to distill off the solvent for another 1.5 hours.

  • Cool the reaction mixture to 65 °C and seed with a few crystals of MTSC to induce crystallization.

  • Slowly cool the slurry to 0 °C and stir for 30 minutes.

  • Filter the precipitate, wash with chilled deionized water, and dry in a vacuum oven at 60 °C.

  • Expected yield is in the range of 81-86%.[6][7]

Protocol 2: Synthesis of 1-isobutyryl-4-methyl-3-thiosemicarbazide

This protocol describes the acylation of 4-methyl-3-thiosemicarbazide.

  • Reaction Setup: In a round-bottom flask, dissolve 4-methyl-3-thiosemicarbazide (1 equivalent) in a suitable solvent such as dry tetrahydrofuran (THF) or dichloromethane.

  • Addition of Reagents: Add triethylamine (1.1 equivalents) to the solution.

  • Cool the mixture in an ice bath and slowly add isobutyryl chloride (1.05 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, filter the mixture to remove triethylamine hydrochloride.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 1-isobutyryl-4-methyl-3-thiosemicarbazide.

  • The crude product can be purified by recrystallization from ethanol or used directly in the next step.

Protocol 3: Synthesis of this compound (Alkaline Cyclization) [2][3]

This protocol describes the cyclization of the intermediate to the final product.

  • Reaction Setup: In a round-bottom flask, suspend 1-isobutyryl-4-methyl-3-thiosemicarbazide (1 equivalent) in an 8% aqueous solution of sodium hydroxide (or an equivalent molar amount of another base in a suitable solvent as per Tables 1 & 2).

  • Reflux: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with a dilute acid (e.g., 10% HCl or acetic acid) to a pH of 5-6 to precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound.

Mandatory Visualizations

Synthesis_Pathway cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization 4-methyl-3-thiosemicarbazide 4-methyl-3-thiosemicarbazide Intermediate 1-isobutyryl-4-methyl- 3-thiosemicarbazide 4-methyl-3-thiosemicarbazide->Intermediate + Isobutyryl Chloride (Base, Solvent) Final_Product 5-isopropyl-4-methyl-4H- 1,2,4-triazole-3-thiol Intermediate->Final_Product Alkaline Conditions (e.g., NaOH, Reflux)

Caption: General two-step synthesis pathway for this compound.

Side_Reaction_Pathway Intermediate 1-isobutyryl-4-methyl-3-thiosemicarbazide Desired_Product 5-isopropyl-4-methyl-4H- 1,2,4-triazole-3-thiol (Desired Product) Intermediate->Desired_Product Alkaline Conditions (pH > 7) Side_Product 5-isopropyl-4-methyl- 1,3,4-thiadiazol-2-amine (Side Product) Intermediate->Side_Product Acidic Conditions (pH < 7)

Caption: Competing cyclization pathways for the acylthiosemicarbazide intermediate.

Troubleshooting_Workflow Start Low Yield Issue Check_Acylation Check Acylation Step (TLC Analysis) Start->Check_Acylation Check_Cyclization Check Cyclization Step (TLC Analysis) Check_Acylation->Check_Cyclization Acylation Complete Optimize_Acylation Optimize Acylation: - Adjust Stoichiometry - Change Acylating Agent Check_Acylation->Optimize_Acylation Incomplete Check_Purity Analyze for Side Products (NMR, LC-MS) Check_Cyclization->Check_Purity Cyclization Incomplete End Yield Improved Check_Cyclization->End Reaction Complete Optimize_Acylation->Check_Acylation Optimize_Cyclization Optimize Cyclization: - Stronger Base? - Different Solvent? - Higher Temperature? Optimize_Cyclization->Check_Cyclization Check_Purity->Optimize_Cyclization No Side Product Adjust_pH Ensure Strongly Alkaline Cyclization (pH>10) Check_Purity->Adjust_pH Side Product Detected Adjust_pH->Check_Cyclization

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of Substituted 1,2,4-Triazole-3-thiols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of substituted 1,2,4-triazole-3-thiols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying substituted 1,2,4-triazole-3-thiols?

The most common and effective purification techniques are recrystallization and column chromatography.[1][2] Recrystallization is often the first choice due to its simplicity and cost-effectiveness, especially when dealing with solid compounds with moderate to high purity.[2] Column chromatography is employed for more challenging separations, such as removing impurities with similar polarity to the desired product.[1] Additionally, a basic wash (e.g., with dilute sodium bicarbonate) can be effective for removing acidic starting materials like 1,2,4-triazole-3-thione.[1]

Q2: How stable are 1,2,4-triazole-3-thiols during purification, particularly in acidic conditions?

The 1,2,4-triazole ring is an aromatic heterocyclic system, which provides significant stability.[3][4] These compounds are generally resistant to cleavage under mild acidic conditions, which are often used during workup to precipitate the product.[3] However, prolonged exposure to harsh acidic conditions (high concentration or elevated temperatures) can lead to degradation.[3][4] The thiol (-SH) group exists in tautomeric equilibrium with the thione (C=S) form, which can influence the electronic properties of the ring but does not inherently make it more susceptible to acid-catalyzed hydrolysis.[3] For long-term storage, neutral or slightly acidic conditions (pH 3-6) at low temperatures are recommended.[3]

Q3: What are the typical impurities found in crude 1,2,4-triazole-3-thiol products?

Impurities often consist of unreacted starting materials, such as carboxylic acid hydrazides, isothiocyanates, or thiosemicarbazides.[5][6] Side-products from the cyclization reaction can also be present. The acidity of the thiol group in the starting material can sometimes be exploited for removal; a wash with a mild base may selectively remove the 1,2,4-triazole-3-thione starting material as a more water-soluble salt.[1]

Troubleshooting Guides

Guide 1: Recrystallization Issues

Q: My compound is not crystallizing from the solution, even after cooling. What should I do?

A: When crystallization fails to initiate, several techniques can be used to induce it:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution's surface. This creates nucleation sites where crystals can begin to form.[2]

  • Seeding: If you have a pure crystal of your compound, add a single "seed crystal" to the solution to initiate crystallization.[2]

  • Adding an Anti-Solvent: If your compound is too soluble, you can add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy. Gently heat the mixture until it is clear again and then allow it to cool slowly.[2]

  • Lowering the Temperature: If cooling to room temperature is not sufficient, try using an ice bath or a freezer to further decrease the solubility of your compound.[2]

Q: I have a very low recovery of my product after recrystallization. What are the common causes and solutions?

A: Low yield is a frequent problem in recrystallization. The following are common causes and their solutions:

  • Excessive Solvent: Using too much solvent to dissolve the crude product is a primary cause of low recovery, as a significant amount of the product will remain in the mother liquor.[1][2] Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. You can try to concentrate the filtrate and cool it again for a second crop of crystals.[2]

  • High Solubility: The product may be too soluble in the chosen solvent, even at low temperatures.[1][2] Solution: Perform small-scale solubility tests to find a more suitable solvent or a mixed solvent system where the compound is soluble when hot but poorly soluble when cold.[2]

  • Premature Crystallization: The product may crystallize too quickly during a hot filtration step, trapping it on the filter paper.[2] Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before use.

  • Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals. Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[1][2]

Q: My product is still impure after recrystallization. What went wrong?

A: Impurities can become trapped within the crystal lattice if crystallization occurs too rapidly. Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the formation of larger, purer crystals.[1] Also, ensure you wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[2]

Guide 2: Column Chromatography Issues

Q: My compound streaks on a Thin Layer Chromatography (TLC) plate. What does this indicate?

A: Streaking on a TLC plate can indicate several issues:

  • High Polarity/Inappropriate Solvent System: If the compound is highly polar, it may interact too strongly with the silica gel.[1] Solution: Increase the polarity of the mobile phase (eluent). For instance, if using a 1:1 mixture of ethyl acetate and hexane, try a 7:3 mixture or add a small amount of a more polar solvent like methanol.[1]

  • Acidic or Basic Nature of the Compound: The acidic nature of the thiol group or basic nitrogen atoms in the triazole ring can lead to strong interactions with the slightly acidic silica gel.[1] Solution: Add a modifier to your eluent. A few drops of acetic acid can improve the peak shape for acidic compounds, while triethylamine can help with basic compounds.[1][7]

Q: My compound is poorly soluble and difficult to load onto the column. How can I solve this?

A: For compounds with poor solubility in the eluent, a technique called "dry loading" is highly effective.[1] Protocol: Dissolve your crude product in a suitable solvent (one that dissolves it well and is volatile). Add a small amount of silica gel to this solution to form a slurry. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto the silica. This powder can then be carefully added to the top of your packed chromatography column.[1][7]

Data Presentation

Table 1: Comparison of Common Purification Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Simple, cost-effective, can yield very high purity product, scalable.[2]Potential for low recovery if solubility is high or if too much solvent is used; not effective for separating impurities with similar solubility.[1][2]Purifying solid compounds from impurities with different solubility profiles.
Column Chromatography Differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase (eluent).Can separate compounds with very similar polarities; applicable to a wide range of compounds.[1]More time-consuming, requires larger volumes of solvent, can be more complex to optimize.[1]Separating complex mixtures or impurities with similar properties to the product.
Basic Wash The acidic thiol group is deprotonated by a mild base, forming a water-soluble salt that can be washed away from the organic layer.[1]Quick and easy method to remove acidic impurities or starting materials.[1]Not effective for removing non-acidic impurities; care must be taken not to use too strong a base, which might also deprotonate and solubilize the desired product.[1]Removing acidic starting materials like 1,2,4-triazole-3-thione.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures but sparingly soluble at room temperature or below. Test small amounts in various solvents (e.g., ethanol, methanol, ethanol/water mixtures) to find the ideal one.[2]

  • Dissolution: Place the crude substituted 1,2,4-triazole-3-thiol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) until it boils.[1]

  • Achieve Saturation: Continue to add small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent to maximize yield.[1]

  • Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[1][2]

  • Crystallization: Once the solution has reached room temperature and crystals have begun to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[2]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: General Silica Gel Column Chromatography Procedure
  • Eluent Selection: Using TLC, identify a solvent system (e.g., ethyl acetate/hexane) that provides good separation of your desired compound from impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed. Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica surface. Add a thin layer of sand to the top to protect the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.

    • Dry Loading: (Recommended for poorly soluble compounds) Dissolve the crude product in a volatile solvent, add silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.[1]

  • Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant flow rate. A gradient elution, where the polarity of the solvent is gradually increased, can be used for difficult separations.[7]

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified substituted 1,2,4-triazole-3-thiol.

Visualizations

G start_node Start: Crude Product process_node process_node decision_node decision_node result_node result_node fail_node fail_node start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No (Oil) is_pure Is the product pure by TLC/NMR? recrystallize->is_pure is_pure->column No pure_product Pure Product is_pure->pure_product Yes is_pure2 Is the product pure by TLC/NMR? column->is_pure2 re_evaluate Re-evaluate Purification Strategy is_pure2->pure_product Yes is_pure2->re_evaluate No

Caption: General workflow for selecting a purification method.

G problem Problem: Low Yield After Recrystallization cause cause solution solution start_problem Problem: Low Yield After Recrystallization check_solvent Was a minimum amount of hot solvent used? start_problem->check_solvent check_solubility Is the compound very soluble in cold solvent? check_solvent->check_solubility Yes sol_solvent Solution: Use minimum solvent. Concentrate mother liquor for a second crop. check_solvent->sol_solvent No check_cooling Was the solution cooled slowly? check_solubility->check_cooling No sol_solubility Solution: Find a new solvent or use a mixed-solvent system. check_solubility->sol_solubility Yes sol_cooling Solution: Allow solution to cool slowly to room temperature before using an ice bath. check_cooling->sol_cooling No end_node Improved Yield check_cooling->end_node Yes sol_solvent->end_node sol_solubility->end_node sol_cooling->end_node

Caption: Troubleshooting workflow for low recrystallization yield.

References

Technical Support Center: Overcoming Poor Solubility of Triazole Compounds in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor solubility of triazole compounds in bioassays. Inaccurate concentration due to poor solubility can lead to underestimated activity, variable data, and misleading structure-activity relationships (SAR).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why do many of my triazole compounds exhibit poor aqueous solubility?

A1: Triazole compounds, particularly those developed as enzyme inhibitors or receptor ligands, often possess lipophilic (fat-loving) and aromatic structures.[4] These characteristics are frequently necessary for biological activity but unfortunately contribute to low aqueous solubility. The strong crystal lattice energy of solid compounds can also make them difficult to dissolve.

Q2: What is the immediate impact of compound precipitation in my bioassay?

A2: Compound precipitation, sometimes called "crashing out," significantly lowers the effective concentration of the test compound in your assay.[5][6] This means the actual concentration interacting with your biological target is much lower than the nominal concentration you prepared, leading to an underestimation of potency (e.g., a higher IC50 value).[1][2] It is a major source of experimental variability and can invalidate your results.[1][2]

Q3: What is the maximum recommended concentration of DMSO in a typical cell-based assay?

A3: While DMSO is a powerful solvent, it can be toxic to cells at higher concentrations. For most cell-based assays, the final concentration of DMSO should be kept at or below 0.5%, although some cell lines may tolerate up to 1%.[7] It is crucial to determine the DMSO tolerance for your specific cell line and assay as part of your experimental setup.

Q4: Can freeze-thaw cycles of my DMSO stock solutions affect my experiment?

A4: Yes, repeated freeze-thaw cycles can negatively impact your results.[1][5] Each cycle can introduce small amounts of atmospheric moisture into the DMSO, which can decrease the solubility of your compound over time.[3] This can lead to precipitation within your stock solution, meaning the concentration you are pipetting is lower than intended. It is highly recommended to aliquot stock solutions into single-use volumes to minimize this effect.[5]

Troubleshooting Guides

This section provides a systematic approach to resolving solubility issues you may encounter during your experiments.

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer or Media

You observe cloudiness, turbidity, or visible precipitate immediately after adding your DMSO stock solution to the aqueous assay buffer or cell culture medium.

Potential Cause Explanation Recommended Solution
Exceeding Maximum Solubility The final concentration of your triazole compound is higher than its maximum solubility in the aqueous environment.Decrease the final working concentration of the compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[6]
Rapid Solvent Exchange Adding a concentrated DMSO stock directly into a large volume of aqueous solution causes the compound to rapidly "crash out" as the solvent environment changes too quickly.Perform a serial dilution. Pre-warm the aqueous solution to the experimental temperature (e.g., 37°C).[5][6] Add the compound stock dropwise while gently vortexing or swirling the solution to ensure rapid and thorough mixing.[6][7]
Temperature Effects The solubility of many compounds is lower at colder temperatures. Adding a room temperature stock to cold media can induce precipitation.Always use pre-warmed (e.g., 37°C) buffers and cell culture media for your dilutions.[5][6]
pH Sensitivity The charge state, and therefore solubility, of ionizable triazole compounds can be highly dependent on the pH of the medium.Check the pKa of your compound. Test the compound's solubility at different pH values to find the optimal range. Ensure your media is properly buffered for the experimental conditions (e.g., using HEPES in a CO2 incubator).[5]
Issue 2: Delayed Precipitation During Incubation

The prepared solution appears clear initially, but a precipitate forms after several hours or days at 37°C.

Potential Cause Explanation Recommended Solution
Metastable Supersaturation The initial dilution created a supersaturated solution that is not stable over time, leading to delayed crystallization.Lower the final working concentration of the compound. While sonication can sometimes be used to help dissolve fine precipitates, it may not create a thermodynamically stable solution.[7]
Compound Instability The triazole compound may be degrading over time under the experimental conditions (temperature, light, pH) into less soluble byproducts.Assess the chemical stability of your compound in the assay medium over the time course of your experiment. Consider preparing fresh dilutions more frequently.[6]
Interaction with Media Components The compound may be interacting with salts, proteins (especially in serum), or other components in the culture medium, leading to the formation of an insoluble complex.[5]Test the compound's solubility and stability in a simpler buffer (e.g., PBS) to see if media components are the cause. If so, you may need to consider a different formulation strategy.

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration

This protocol helps you empirically determine the solubility limit of your triazole compound in the final assay medium.

Materials:

  • Your triazole compound

  • 100% Anhydrous DMSO

  • Your final, complete cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM). Ensure it is fully dissolved, using brief vortexing or sonication if necessary.[6]

  • Pre-warm your assay medium to the experimental temperature (e.g., 37°C).[6]

  • Prepare a series of dilutions of your compound in the pre-warmed medium. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is constant across all dilutions and matches what you will use in your assay (e.g., 0.5%).

  • Visually inspect each dilution immediately for any signs of precipitation or turbidity.

  • Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for the full duration of your assay (e.g., 24, 48 hours).[6]

  • After incubation, visually inspect the solutions again. The highest concentration that remains clear is your maximum working soluble concentration.

Protocol 2: Preparing a Compound Plate by Serial Dilution

This method minimizes the risk of precipitation when preparing different concentrations for a dose-response experiment.

Materials:

  • High-concentration compound stock in 100% DMSO

  • Pre-warmed assay medium

  • Multi-channel pipette

  • 96-well plate

Procedure:

  • Add pre-warmed assay medium to all wells of a 96-well plate that will be used for the dilution series.

  • Add the appropriate amount of your high-concentration DMSO stock to the wells of the first row to create the highest desired concentration. Mix thoroughly by pipetting up and down.

  • Using a multi-channel pipette, transfer a set volume from the first row to the second row. Mix thoroughly.

  • Repeat this serial transfer down the plate to create a gradient of concentrations.

  • This plate can now be used to treat your cells or to start your biochemical assay.

Advanced Formulation Strategies

If the above troubleshooting steps are insufficient, more advanced formulation strategies may be required, especially for in vivo studies.

Strategy Description Considerations
Co-solvents Using a mixture of solvents (e.g., water with ethanol, PEG 400, or glycerol) can increase the solubility of hydrophobic compounds.[8]The type and concentration of co-solvent must be compatible with the assay and not cause toxicity or artifacts.[8]
pH Adjustment / Salt Formation For triazoles with ionizable groups, adjusting the pH of the buffer can significantly increase solubility.[9] Forming a salt of the compound is a common and effective chemical modification.[10]The required pH must be compatible with the biological system. Salt formation requires chemical modification of the parent compound.[8][9]
Surfactants / Micelles Surfactants like Tween 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent water solubility.[11][12]Surfactants can interfere with some assays or have cellular toxicity. The concentration must be carefully optimized.
Lipid-Based Formulations Formulations such as self-emulsifying drug delivery systems (SEDDS) can keep highly lipophilic compounds solubilized.[9][12]These are complex formulations primarily used for improving oral bioavailability in animal studies.[13]
Particle Size Reduction Techniques like micronization or nanonization increase the surface area of the compound, which can improve the dissolution rate.[8][9][12]This creates a suspension, not a true solution, and may not be suitable for all bioassays.
Amorphous Solid Dispersions Dispersing the compound in a polymeric carrier in an amorphous (non-crystalline) state can prevent crystallization and improve dissolution.[9][14]This requires specialized formulation development and characterization.

Visualizing Experimental Workflows

Troubleshooting Compound Precipitation

The following diagram outlines a decision-making process for addressing compound precipitation in a bioassay.

G A Compound Precipitation Observed B Immediate Precipitation? A->B C Delayed Precipitation B->C No D Exceeding Solubility Limit? B->D Yes H Metastable Solution? C->H E Lower Final Concentration D->E Yes F Optimize Dilution Protocol (Serial Dilution, Pre-warm Media) D->F No J Consider Advanced Formulation E->J Still Precipitates G Check pH Sensitivity F->G G->J Still Precipitates H->E Yes I Assess Compound Stability H->I No I->J Still Precipitates

Caption: A decision tree for addressing compound precipitation in assays.

Workflow for Solubility Enhancement

This diagram illustrates a general workflow for selecting an appropriate strategy to improve the solubility of a triazole compound.

G cluster_0 Initial Assessment cluster_1 Simple Formulation Approaches cluster_2 Advanced Formulation Strategies A Poorly Soluble Triazole Compound B Characterize Physicochemical Properties (pKa, logP, Crystal Form) A->B C Optimize Solvent/Co-solvent System B->C D Adjust pH / Create Salt Form B->D E Use Surfactants (Micelles) C->E If insufficient F Create Lipid-Based Formulation C->F If insufficient G Prepare Amorphous Solid Dispersion C->G If insufficient H Particle Size Reduction C->H If insufficient D->E If insufficient D->F If insufficient D->G If insufficient D->H If insufficient

Caption: Workflow for selecting a bioavailability enhancement strategy.

References

Technical Support Center: Synthesis of 1,2,4-Triazole-3-thiones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 1,2,4-triazole-3-thiones.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired 1,2,4-Triazole-3-thione

Q: I am getting a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?

A: Low or no yield in the synthesis of 1,2,4-triazole-3-thiones is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Cyclization: The cyclization of the thiosemicarbazide precursor is a critical step.

    • Troubleshooting:

      • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). An insufficient reaction time will result in incomplete conversion, while excessively long times can lead to degradation products.[1]

      • Temperature: The reaction temperature might be too low. For many cyclizations to form 1,2,4-triazoles, heating is required. Consider increasing the temperature, potentially to reflux, depending on the solvent used.

      • Base/Acid Strength: The concentration and nature of the base or acid used for cyclization are crucial. For alkaline cyclization, ensure a sufficiently strong base (e.g., 8% NaOH) is used to deprotonate the necessary nitrogen atom for nucleophilic attack. For acidic cyclization, a strong acid like concentrated sulfuric acid is often employed.

  • Purity of Starting Materials: Impurities in the starting thiosemicarbazide or the acylating agent can interfere with the reaction.

    • Troubleshooting:

      • Recrystallize or purify the starting materials before use.

      • Confirm the identity and purity of the starting materials using techniques like NMR or melting point analysis.

  • Hydrolysis of Starting Material: Thiosemicarbazides can be susceptible to hydrolysis, especially under harsh acidic or basic conditions at elevated temperatures.

    • Troubleshooting:

      • Use anhydrous solvents and reagents where possible.

      • Minimize the reaction time at high temperatures.

      • Consider milder reaction conditions if hydrolysis is suspected.

Issue 2: Presence of an Impurity with a Similar Mass to the Product

Q: My mass spectrometry results show a significant peak corresponding to an isomer of my target 1,2,4-triazole-3-thione. What is this impurity and how can I avoid its formation?

A: The most common isomeric impurity in the synthesis of 1,2,4-triazole-3-thiones is the corresponding 1,3,4-thiadiazole . The formation of either the triazole or the thiadiazole is highly dependent on the reaction conditions, specifically the pH of the medium.

  • Formation of 1,3,4-Thiadiazole (Side Product): This typically occurs under acidic conditions . The acidic medium promotes the dehydration reaction involving the sulfur atom and the carbonyl group of the acylthiosemicarbazide intermediate.

  • Formation of 1,2,4-Triazole-3-thione (Desired Product): This is favored under alkaline conditions . The basic medium facilitates the deprotonation of the N4 nitrogen, which then acts as a nucleophile to attack the carbonyl carbon, leading to the triazole ring.

Troubleshooting to Favor 1,2,4-Triazole-3-thione Formation:

  • Use Alkaline Conditions for Cyclization: The most effective way to promote the formation of the 1,2,4-triazole-3-thione is to perform the cyclization step in a basic medium. Common bases include sodium hydroxide, potassium hydroxide, and sodium carbonate.

  • Control of Reaction Temperature: While heating is often necessary, excessive temperatures in alkaline conditions can sometimes lead to decomposition. Optimize the temperature to ensure a reasonable reaction rate without significant byproduct formation.

Below is a diagram illustrating the divergent pathways of cyclization under acidic and basic conditions.

cyclization_pathway cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products Acylthiosemicarbazide Acylthiosemicarbazide Acidic (e.g., H₂SO₄) Acidic (e.g., H₂SO₄) Acylthiosemicarbazide->Acidic (e.g., H₂SO₄) Cyclization Alkaline (e.g., NaOH) Alkaline (e.g., NaOH) Acylthiosemicarbazide->Alkaline (e.g., NaOH) Cyclization 1,3,4-Thiadiazole 1,3,4-Thiadiazole Acidic (e.g., H₂SO₄)->1,3,4-Thiadiazole Favored Pathway 1,2,4-Triazole-3-thione 1,2,4-Triazole-3-thione Alkaline (e.g., NaOH)->1,2,4-Triazole-3-thione Favored Pathway

Caption: Cyclization pathways of acylthiosemicarbazide.

Issue 3: Difficulty in Purifying the Product

Q: I have a mixture of the 1,2,4-triazole-3-thione and the 1,3,4-thiadiazole. How can I purify my desired product?

A: Separating these two isomers can be challenging due to their similar polarities. Here are some purification strategies:

  • Recrystallization: This is often the most effective method. The choice of solvent is critical.

    • Solvent Screening: Experiment with a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures thereof). The goal is to find a solvent system where the desired 1,2,4-triazole-3-thione has good solubility at high temperatures and poor solubility at low temperatures, while the 1,3,4-thiadiazole impurity remains in solution or has significantly different solubility.

  • Column Chromatography: If recrystallization is unsuccessful, column chromatography on silica gel can be employed.

    • Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is typically used. Monitor the fractions carefully by TLC to isolate the desired product.

  • Acid-Base Extraction: The acidic and basic properties of the triazole and thiadiazole might differ slightly, which can be exploited for separation. However, this is often less effective than recrystallization or chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 1,2,4-triazole-3-thiones?

A: The most common and versatile method for synthesizing 1,2,4-triazole-3-thiones involves two main steps:

  • Formation of an acylthiosemicarbazide: This is typically achieved by reacting an acid hydrazide with an isothiocyanate or by acylating a thiosemicarbazide with a carboxylic acid derivative (e.g., acid chloride or ester).[2]

  • Cyclization of the acylthiosemicarbazide: The intermediate acylthiosemicarbazide is then cyclized, most commonly under alkaline conditions, to yield the 1,2,4-triazole-3-thione.[2]

The general workflow is depicted in the following diagram:

synthesis_workflow cluster_step1 Step 1: Acylthiosemicarbazide Formation cluster_step2 Step 2: Cyclization cluster_purification Step 3: Purification Acid Hydrazide Acid Hydrazide Acylthiosemicarbazide_intermediate Acylthiosemicarbazide Intermediate Acid Hydrazide->Acylthiosemicarbazide_intermediate Isothiocyanate Isothiocyanate Isothiocyanate->Acylthiosemicarbazide_intermediate Alkaline_Medium Alkaline Medium (e.g., NaOH) Acylthiosemicarbazide_intermediate->Alkaline_Medium 1,2,4-Triazole-3-thione_Product 1,2,4-Triazole-3-thione Product Alkaline_Medium->1,2,4-Triazole-3-thione_Product Crude_Product Crude Product 1,2,4-Triazole-3-thione_Product->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column_Chromatography Crude_Product->Column_Chromatography Pure_Product Pure 1,2,4-Triazole-3-thione Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General workflow for the synthesis of 1,2,4-triazole-3-thiones.

Q2: How can I confirm the structure of my product and distinguish it from the 1,3,4-thiadiazole isomer?

A: Spectroscopic methods are essential for structure confirmation:

  • ¹H NMR: The chemical shifts of the protons on the heterocyclic ring and the N-H protons can be diagnostic. The N-H proton of the triazole-thione typically appears as a broad singlet at a lower field (around 13-14 ppm).

  • ¹³C NMR: The chemical shift of the C=S carbon in the 1,2,4-triazole-3-thione is a key indicator.

  • IR Spectroscopy: The presence of a C=S stretching band (around 1250-1020 cm⁻¹) and the absence of a strong S-H stretching band (around 2600-2550 cm⁻¹) can suggest the thione tautomer. The N-H stretching bands will also be present.

  • Mass Spectrometry: While it will confirm the molecular weight, it cannot distinguish between isomers.

Q3: Are there any alternative "greener" synthesis methods for 1,2,4-triazole-3-thiones?

A: Yes, research is ongoing into more environmentally friendly synthetic methods. Some approaches include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and sometimes improve yields.

  • Use of greener solvents: Replacing hazardous solvents with more benign alternatives like water or ethanol where possible.

  • Catalytic methods: Exploring the use of reusable catalysts to minimize waste.

Data Presentation

The following table summarizes the effect of reaction conditions on the product distribution in the cyclization of acylthiosemicarbazides.

PrecursorReaction ConditionsProductYield (%)Reference
1-Benzoyl-4-phenylthiosemicarbazide8% NaOH, Reflux4,5-Diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thioneHigh (not specified)[3]
Acylthiosemicarbazide derivativesConc. H₂SO₄, 0°C2,5-Disubstituted-1,3,4-thiadiazolesGood (not specified)[4]
1-(4-chlorobenzoyl)thiosemicarbazide2M NaOH, Reflux5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol84[5]
1-(4-chlorobenzoyl)thiosemicarbazideConc. H₂SO₄2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazoleGood (not specified)[5]

Experimental Protocols

Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol is adapted from a literature procedure and is a representative example of the synthesis of a 4-amino-substituted 1,2,4-triazole-3-thione.[6][7]

Step 1: Synthesis of Potassium dithiocarbazinate

  • To a solution of potassium hydroxide (0.1 mol) in absolute ethanol (100 mL), add benzoic acid hydrazide (0.1 mol).

  • Cool the mixture in an ice bath and add carbon disulfide (0.1 mol) dropwise with constant stirring.

  • Continue stirring for 16-18 hours at room temperature.

  • Filter the precipitated potassium dithiocarbazinate, wash with anhydrous ether, and dry.

Step 2: Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Reflux a suspension of the potassium dithiocarbazinate (0.02 mol) and hydrazine hydrate (99%, 0.04 mol) in water (20 mL) for 3 hours. During the reaction, the color of the mixture will change, and hydrogen sulfide gas will be evolved (ensure proper ventilation in a fume hood).

  • After the reaction is complete, a homogenous solution should be obtained.

  • Cool the reaction mixture and dilute with cold water (100 mL).

  • Acidify the solution with dilute HCl to a pH of 5-6 to precipitate the product.

  • Filter the white precipitate, wash with cold water, and recrystallize from ethanol to obtain pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[6]

References

Technical Support Center: Optimizing Cyclization of Thiosemicarbazides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the cyclization of thiosemicarbazides.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the cyclization of thiosemicarbazides to form various heterocyclic compounds.

Issue 1: Low or No Product Yield

  • Question: My cyclization reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product yield is a common challenge that can arise from several factors. A systematic evaluation of your reaction setup can help identify and resolve the problem.

    • Inappropriate Reaction Conditions (pH): The pH of the reaction medium is critical for directing the cyclization pathway. For the synthesis of 1,3,4-thiadiazoles, acidic conditions are generally required.[1][2] If you are observing a low yield, ensure your reaction medium is sufficiently acidic. Consider using reagents like concentrated sulfuric acid, polyphosphoric acid, or 25% HCl.[1][3] Conversely, the synthesis of 1,2,4-triazoles typically necessitates alkaline conditions, for which sodium hydroxide or sodium ethoxide are recommended.[1][2] Verifying the basicity of your reaction mixture is crucial if your yield is low.

    • Ineffective Dehydrating/Cyclizing Agent: The choice and amount of the cyclizing agent are pivotal. For 1,3,4-thiadiazoles, strong dehydrating acids like concentrated H₂SO₄ or polyphosphoric acid are often effective.[1] Phosphorus oxychloride (POCl₃) is another powerful reagent for this conversion. For 1,2,4-triazoles, a common method involves heating the thiosemicarbazide in an aqueous solution of sodium hydroxide.[1] For 1,3,4-oxadiazoles, oxidative cyclization is often employed using reagents like iodine in the presence of a base, or EDC·HCl.[1][4]

    • Sub-optimal Temperature and Reaction Time: Some cyclization reactions require elevated temperatures (reflux) to proceed efficiently.[1] Ensure your reaction is heated appropriately for a sufficient duration. Reaction times can vary from a few hours to over 24 hours depending on the substrate and reagents.[1] In contrast, some reactions may proceed at room temperature, and excessive heat could lead to decomposition.[1] It is always advisable to consult established protocols for your specific substrate.

    • Poor Quality of Starting Materials: Impurities in the thiosemicarbazide or the acylating agent can interfere with the reaction. Ensure your starting materials are pure. Recrystallization or column chromatography of the starting materials may be necessary.

Issue 2: Formation of an Unexpected Product

  • Question: I have isolated a product, but it is not the heterocycle I intended to synthesize. Why did this happen?

  • Answer: The formation of an unexpected product is often due to the reaction conditions favoring an alternative cyclization pathway.

    • Influence of pH: As mentioned, the pH of the reaction medium plays a crucial role in directing the cyclization pathway. Acidic conditions with acylthiosemicarbazides predominantly yield 1,3,4-thiadiazole derivatives.[2] In contrast, basic conditions typically lead to the formation of 1,2,4-triazole derivatives.[2]

    • Nature of the Substrate: The substituents on the thiosemicarbazide derivative can significantly influence the cyclization pathway. For instance, the cyclization of thiosemicarbazide derivatives of nicotinic acid in both acidic and alkaline media can lead to 1,2,4-triazole derivatives.[3]

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating and purifying my desired product. What are some common strategies?

  • Answer: Isolation and purification can be challenging due to the properties of the product and the presence of byproducts.

    • Solubility Issues: The target 1,2,4-triazole-3-thiols are often easier to isolate in pure form compared to the intermediate acylation products because they can be readily converted into a water-soluble form as potassium salts.[5] This allows for the separation of impurities by treating the aqueous solution with activated charcoal.[5]

    • Separation of Isomers: The formation of isomeric byproducts, such as 1,3,4-thiadiazol-2-amines during the synthesis of 1,2,4-triazole-3-thiols, can complicate purification.[5] The insolubility of the 1,3,4-thiadiazol-2-amines in an alkaline medium can be exploited to easily separate them from the target 1,2,4-triazole-3-thiols in the second stage of a two-step synthesis.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common heterocyclic ring systems synthesized from the cyclization of thiosemicarbazides?

Thiosemicarbazides are versatile precursors for the synthesis of various biologically important heterocyclic compounds. The most common ring systems obtained through their cyclization include:

  • 1,3,4-Thiadiazoles: Often formed under acidic conditions.[2]

  • 1,2,4-Triazoles: Typically synthesized in alkaline media.[2]

  • 1,3,4-Oxadiazoles: Can be obtained through oxidative cyclization or desulfurization methods.[2]

  • Thiazoles and Thiazolidinones: Result from reactions with α-haloketones or related compounds.[2]

  • Thiadiazines: Can be formed depending on the starting materials and reaction conditions.[2]

Q2: How do the reaction conditions (acidic vs. basic) influence the type of heterocycle formed?

The pH of the reaction medium is a critical factor in determining the cyclization pathway of thiosemicarbazide derivatives.

  • Acidic Medium: In the presence of acids like concentrated sulfuric acid or hydrochloric acid, the cyclization of acylthiosemicarbazides predominantly yields 1,3,4-thiadiazole derivatives.[2] The proposed mechanism involves a nucleophilic attack of the sulfur atom on the carbonyl carbon followed by dehydration.[2]

  • Alkaline Medium: Under basic conditions, using reagents like sodium hydroxide, the cyclization of acylthiosemicarbazides generally leads to the formation of 1,2,4-triazole derivatives.

Q3: What are some common reagents used for the cyclization of thiosemicarbazides?

A variety of reagents can be used to effect the cyclization of thiosemicarbazides, with the choice depending on the desired heterocyclic product.

HeterocycleCommon Reagents
1,3,4-Thiadiazoles Concentrated H₂SO₄, Polyphosphoric acid, 25% HCl, POCl₃.[1][3]
1,2,4-Triazoles NaOH, Sodium ethoxide.[1]
1,3,4-Oxadiazoles Tosyl chloride/pyridine, Iodine/base, EDC·HCl.[1][6]

Experimental Protocols

Synthesis of 2-Amino-1,3,4-oxadiazoles via Tosyl Chloride/Pyridine-Mediated Cyclization

This method relies on the activation of the thiosemicarbazide with tosyl chloride, which facilitates the cyclization to the corresponding 2-amino-1,3,4-oxadiazole.[6]

  • Procedure: To a solution of the thiosemicarbazide in THF, add pyridine followed by tosyl chloride. The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by TLC. After completion, the reaction is worked up to isolate the desired 2-amino-1,3,4-oxadiazole.[6] In many cases, this method has been shown to provide high yields, ranging from 78-99%.[6]

Two-Step, One-Pot Synthesis of 1,2,4-Triazole-3-thiol Derivatives

This protocol involves the acylation of a thiosemicarbazide with a carboxylic acid in the presence of polyphosphate ester (PPE), followed by cyclodehydration in an alkaline solution.[5]

  • Step 1: Acylation: The thiosemicarbazide and a carboxylic acid are reacted in chloroform in the presence of PPE at 90 °C in a hydrothermal reaction vessel.

  • Step 2: Cyclodehydration: The acylation product is then treated with an aqueous alkali solution to induce cyclodehydration, yielding the 1,2,4-triazole-3-thiol derivative.[5]

General Procedure for the Synthesis of 1,3,4-Thiadiazole Derivatives in Acidic Media

  • Method A (with 25% HCl): 0.01 mole of the thiosemicarbazide derivative is refluxed in 20 cm³ of 25% HCl for 2 hours. After cooling, the precipitate is filtered off.[3]

  • Method B (with concentrated H₂SO₄): 0.01 mole of the thiosemicarbazide derivative is dissolved in 10 cm³ of concentrated sulfuric acid and the solution is kept at room temperature for 24 hours. The reaction mixture is then poured onto crushed ice, and the resulting precipitate is collected.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Different Heterocycles

Target HeterocycleTypical ReagentspHTemperatureReaction Time
1,3,4-Thiadiazole Conc. H₂SO₄, POCl₃AcidicRoom Temp. to Reflux2 - 24 hours[1][3]
1,2,4-Triazole NaOH, NaOEtAlkalineReflux3 - 8 hours[7]
1,3,4-Oxadiazole TsCl, Pyridine, I₂/BaseBasic/NeutralReflux5 - 20 hours[6]

Table 2: Yields of 2-Amino-1,3,4-oxadiazoles using Tosyl Chloride/Pyridine

Substituent (R)Yield (%)
Phenyl>99%
4-Methoxyphenyl95%
4-Chlorophenyl92%
2-Thienyl85%
Data is illustrative and based on reported high yields for this methodology.[6]

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_pH Check Reaction pH start->check_pH check_reagent Evaluate Cyclizing Agent start->check_reagent check_temp_time Verify Temperature & Time start->check_temp_time check_purity Assess Starting Material Purity start->check_purity adjust_pH Adjust pH (Acidic/Alkaline) check_pH->adjust_pH change_reagent Change/Optimize Reagent check_reagent->change_reagent optimize_conditions Optimize Temp/Time check_temp_time->optimize_conditions purify_materials Purify Starting Materials check_purity->purify_materials success Improved Yield adjust_pH->success change_reagent->success optimize_conditions->success purify_materials->success Cyclization_Pathways Thiosemicarbazide Acylthiosemicarbazide Acidic Acidic Conditions (e.g., H₂SO₄) Thiosemicarbazide->Acidic H⁺ Basic Alkaline Conditions (e.g., NaOH) Thiosemicarbazide->Basic OH⁻ Thiadiazole 1,3,4-Thiadiazole Acidic->Thiadiazole Triazole 1,2,4-Triazole Basic->Triazole

References

troubleshooting inconsistent results in antimicrobial testing of triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the antimicrobial testing of triazoles. Our goal is to help researchers, scientists, and drug development professionals achieve more consistent and reliable results in their experiments.

Troubleshooting Guides

This section offers solutions to specific problems you may be encountering in your triazole antimicrobial susceptibility testing.

Question: Why am I observing significant variability in Minimum Inhibitory Concentration (MIC) values for the same triazole and fungal strain across different experiments?

Answer:

Inconsistent MIC values are a common challenge and can stem from several factors throughout the experimental workflow. Below is a step-by-step guide to help you identify and resolve the source of the variability.

1. Inoculum Preparation and Standardization:

The density of the initial fungal inoculum is a critical parameter. An inoculum that is too dense or too sparse can lead to significant variations in MIC results.

  • Recommendation: Always standardize your inoculum using a spectrophotometer to a specific optical density (OD) or by using a hemocytometer for cell counting. For filamentous fungi, spore suspensions should be filtered to remove hyphal fragments and quantified. Adherence to standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is highly recommended.[1][2][3]

2. Growth Medium Composition and pH:

The composition and pH of the testing medium can significantly impact the activity of triazole antifungals.

  • Recommendation: Use the recommended medium as specified by standardized protocols (e.g., RPMI-1640).[1][2] Ensure the pH of the medium is consistent across experiments, as pH variations can alter the efficacy of the triazole agent being tested.[2][3]

3. Incubation Conditions:

Strict control over incubation time, temperature, and atmosphere is crucial for reproducible results.

  • Recommendation: Follow the precise incubation times and temperatures outlined in your validated protocol. For example, CLSI and EUCAST provide specific incubation durations for different fungal species.[4][5] Deviations can lead to either underestimation or overestimation of resistance.

4. Triazole Solution Stability and Storage:

The stability of your triazole stock solutions can affect their potency over time.

  • Recommendation: Prepare fresh stock solutions of triazoles or store them in appropriate solvents at the recommended temperature (typically -20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles. Always verify the quality and expiration date of your triazole powders.

5. Reading and Interpretation of Results:

Subjectivity in visually determining the endpoint (the lowest concentration with significant growth inhibition) can introduce variability.

  • Recommendation: Establish clear and consistent criteria for reading MIC endpoints. For azoles, a prominent reduction in growth (typically ≥50%) compared to the growth control is often used rather than complete inhibition, a phenomenon known as "trailing".[2] Using a microplate reader to measure OD can provide a more objective measure of growth inhibition.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding triazole antimicrobial testing.

Q1: What are the primary mechanisms of action for triazole antifungals?

A1: Triazoles primarily act by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase, which is encoded by the ERG11 gene.[6][7][8] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and function, which inhibits fungal growth.[6][7] Some research also suggests a secondary mechanism involving the induction of negative feedback on HMG-CoA reductase, further downregulating the ergosterol biosynthesis pathway.[9]

Q2: What are the common mechanisms of resistance to triazoles in fungi?

A2: Fungal resistance to triazoles can develop through several mechanisms, including:

  • Target site mutations: Alterations in the ERG11 gene can reduce the binding affinity of the triazole to the 14α-demethylase enzyme.[6][8]

  • Overexpression of the target enzyme: An increase in the production of 14α-demethylase can overcome the inhibitory effect of the triazole.[7][8]

  • Efflux pump overexpression: Increased expression of membrane transporters, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, can actively pump the triazole out of the fungal cell, reducing its intracellular concentration.[8]

  • Alterations in the ergosterol biosynthesis pathway: Changes in the pathway can bypass the need for the step inhibited by triazoles.[6][7]

Q3: Which standardized protocols should I follow for triazole susceptibility testing?

A3: For reliable and reproducible results, it is highly recommended to follow established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][10][11] These organizations provide detailed and validated protocols for antifungal susceptibility testing of both yeasts and filamentous fungi.[1][10][11][12][13]

Q4: How does the "trailing effect" impact the interpretation of triazole MICs, and how should I handle it?

A4: The trailing effect, also known as residual growth, is the observation of reduced but persistent fungal growth at triazole concentrations above the MIC.[2] This can make it difficult to determine a clear endpoint of complete growth inhibition. To address this, for triazoles, the MIC is often defined as the lowest drug concentration that causes a significant (e.g., ≥50%) reduction in growth compared to the drug-free control well.[14] This endpoint is often referred to as the MIC-2. Reading the plates after a shorter incubation period (e.g., 24 hours instead of 48 hours for Candida spp.) can also help minimize the trailing effect.[2]

Data Presentation

Table 1: Common Factors Leading to Inconsistent Triazole MIC Values and Recommended Solutions.

FactorCommon IssueRecommended Solution
Inoculum Preparation Inoculum density is too high or too low, leading to variable MICs.Standardize inoculum using a spectrophotometer or hemocytometer to achieve the concentration specified in the protocol (e.g., CLSI/EUCAST).
Growth Medium Inconsistent medium composition or pH affecting drug activity.Use a standardized medium like RPMI-1640 and ensure the pH is buffered and consistent across all experiments.
Incubation Conditions Variations in incubation time and temperature.Strictly adhere to the incubation time and temperature specified in the chosen standardized protocol.
Endpoint Reading Subjective visual determination of growth inhibition.Use a standardized reading method, such as a ≥50% reduction in turbidity for azoles, and consider using a microplate reader for objectivity.
Triazole Reagent Degradation of triazole stock solutions over time.Prepare fresh stock solutions or use properly stored aliquots to avoid repeated freeze-thaw cycles.
Antifungal AgentMIC Range (µg/mL)
Fluconazole16 - 128
Voriconazole0.06 - 0.5
Itraconazole0.12 - 1

Note: These ranges are for illustrative purposes and should be verified against the latest CLSI documents.[10]

Experimental Protocols

Detailed Methodology for Broth Microdilution Antifungal Susceptibility Testing of Yeasts (Adapted from CLSI M27)

  • Preparation of Antifungal Stock Solutions:

    • Prepare a stock solution of the triazole at a concentration of 100 times the highest final concentration to be tested.

    • Dissolve the triazole powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Store the stock solution in sterile, tightly sealed aliquots at -70°C.

  • Preparation of the Inoculum:

    • Subculture the yeast isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.

    • Prepare a suspension of the yeast in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the adjusted suspension in the test medium (RPMI-1640) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microdilution wells.

  • Preparation of the Microdilution Plates:

    • Dispense 100 µL of the appropriate antifungal dilutions (prepared in RPMI-1640) into the wells of a 96-well microtiter plate.

    • The final drug concentrations should typically range from 0.016 to 16 µg/mL.

    • Include a drug-free well to serve as a growth control.

  • Inoculation and Incubation:

    • Inoculate each well with 100 µL of the standardized yeast suspension.

    • Seal the plates and incubate at 35°C for 24-48 hours.

  • Reading and Interpreting the MIC:

    • Read the MIC as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (≥50% inhibition) compared with the growth control.

Visualizations

experimental_workflow Troubleshooting Workflow for Inconsistent MICs start Inconsistent MIC Results Observed inoculum Check Inoculum Preparation: - Standardization Method (OD/Cell Count) - Final Concentration start->inoculum media Verify Medium: - Correct Type (e.g., RPMI-1640) - Consistent pH inoculum->media If Inoculum is Correct incubation Review Incubation Conditions: - Accurate Temperature - Consistent Duration media->incubation If Medium is Correct reagent Assess Reagent Quality: - Fresh/Properly Stored Stock - Not Expired incubation->reagent If Incubation is Correct reading Standardize Endpoint Reading: - Clear Criteria (e.g., >=50% inhibition) - Objective Measurement (Plate Reader) reagent->reading If Reagent is Good consistent Consistent MIC Results Achieved reading->consistent After Standardization

Caption: A logical workflow for troubleshooting inconsistent MIC results.

triazole_moa Primary Mechanism of Action of Triazoles cluster_pathway Ergosterol Biosynthesis Pathway lanosterol Lanosterol enzyme 14α-demethylase (ERG11) lanosterol->enzyme ergosterol Ergosterol disruption Disruption of Fungal Cell Membrane Integrity ergosterol->disruption enzyme->ergosterol triazole Triazole Antifungal triazole->inhibition

Caption: The inhibitory action of triazoles on ergosterol synthesis.

resistance_mechanisms Common Triazole Resistance Mechanisms cluster_resistance Resistance Mechanisms triazole Triazole target 14α-demethylase (Target Enzyme) triazole->target Inhibits mutation Target Site Mutation (Altered ERG11) mutation->target Alters Binding Site overexpression Target Overexpression overexpression->target Increases Quantity efflux Efflux Pump Overexpression efflux->triazole Removes from Cell

Caption: Key mechanisms of fungal resistance to triazole antifungals.

References

Technical Support Center: Enhancing the Stability of 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of this compound derivatives?

A1: The stability of these derivatives is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The 1,2,4-triazole ring is generally stable, but the 3-thiol group is susceptible to oxidation.[1][2]

Q2: What is the significance of the thiol-thione tautomerism in these compounds?

A2: The 3-thiol group exists in equilibrium with its tautomeric thione form. This equilibrium can be influenced by the solvent and pH, which in turn can affect the compound's reactivity, polarity, and stability. In many cases, the thione form is predominant and may exhibit different stability characteristics.

Q3: How should I store solutions of this compound derivatives to minimize degradation?

A3: For optimal stability, solutions should be prepared fresh. If storage is necessary, they should be kept at low temperatures (2-8°C or -20°C), protected from light, and in a tightly sealed container to minimize exposure to air. The use of de-gassed solvents can also be beneficial to reduce oxidative degradation.

Q4: Are these compounds sensitive to acidic or basic conditions?

A4: While generally stable under mild acidic to neutral conditions for short durations, prolonged exposure to strong acids or bases can lead to hydrolysis of the triazole ring. The rate of degradation is typically accelerated at elevated temperatures.

Q5: What are the likely degradation pathways for these derivatives?

A5: The most common degradation pathways include:

  • Oxidation: The thiol group is readily oxidized to form disulfide dimers or further to sulfonic acids.[2]

  • Hydrolysis: Under harsh acidic or basic conditions, the triazole ring can undergo cleavage.

  • Photodegradation: Exposure to UV light can induce degradation, potentially leading to complex mixtures of byproducts.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Appearance of a new, less polar peak in HPLC during analysis of a sample over time. Oxidative Dimerization: The thiol group has likely oxidized to form a disulfide dimer.- Prepare samples fresh and analyze them immediately.- Use de-gassed solvents for sample preparation and mobile phases.- Store stock solutions and samples under an inert atmosphere (e.g., nitrogen or argon).- Consider adding a small amount of a reducing agent like dithiothreitol (DTT) to the sample, if compatible with the downstream application, to see if the new peak disappears.
Loss of compound potency in solution stored at room temperature. Thermal Degradation or Oxidation: The compound may be degrading due to heat or oxidation.- Store stock solutions and prepared samples at reduced temperatures (e.g., 4°C or -20°C).- Protect solutions from light by using amber vials or wrapping them in aluminum foil.- Perform a short-term stability study at different temperatures to determine the optimal storage conditions.
Variable results in biological assays. Inconsistent compound stability in assay media. - Evaluate the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, incubation time).- Prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment.- Include a stability control in your assay design (a sample of the compound incubated under assay conditions for the duration of the experiment, then analyzed by HPLC).
Precipitation of the compound from aqueous solution. Poor solubility or pH-dependent solubility. - Determine the pKa of your compound to understand its ionization state at different pH values.- Adjust the pH of the solution to enhance solubility. Many triazole thiols are more soluble in slightly basic conditions.- Consider the use of co-solvents (e.g., DMSO, ethanol) in your formulation, ensuring they are compatible with your experimental system.

Data Presentation

The following tables present illustrative quantitative data from a hypothetical forced degradation study on a this compound derivative.

Table 1: Summary of Forced Degradation Studies

Stress Condition Time % Degradation Major Degradation Product(s)
0.1 M HCl at 60°C24 h8.5Hydrolysis Product A
0.1 M NaOH at 60°C24 h15.2Hydrolysis Product B
10% H₂O₂ at RT8 h25.8Disulfide Dimer, Sulfonic Acid Derivative
Thermal (80°C)48 h12.1Thermal Product C
Photolytic (UV light)12 h18.9Photoproduct D, Photoproduct E

Table 2: HPLC Retention Times of the Parent Compound and its Degradation Products

Compound Retention Time (min)
Parent Compound10.2
Disulfide Dimer15.8
Sulfonic Acid Derivative4.5
Hydrolysis Product A6.1
Hydrolysis Product B5.8
Thermal Product C9.5
Photoproduct D11.3
Photoproduct E7.9

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general reversed-phase HPLC method for assessing the stability of this compound derivatives.

  • Instrumentation: HPLC with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL. Dilute with the initial mobile phase composition to the desired working concentration.

Protocol 2: Forced Degradation Study

This protocol describes the conditions for a forced degradation study to identify potential degradation products and pathways.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 10% hydrogen peroxide to a final concentration of 1 mg/mL. Keep at room temperature for 8 hours. Analyze directly by HPLC.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve in a suitable solvent for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL in a quartz cuvette) to UV light (e.g., 254 nm) for 12 hours. Analyze by HPLC.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation stock Stock Solution (1 mg/mL) stress_samples Forced Degradation Samples stock->stress_samples Stress Conditions hplc HPLC Analysis stress_samples->hplc Inject lcms LC-MS for Identification hplc->lcms Characterize Peaks quant Quantify Degradation hplc->quant id Identify Degradants lcms->id pathway Propose Pathways quant->pathway id->pathway

Caption: Workflow for Forced Degradation Studies.

degradation_pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base) parent 5-isopropyl-4-methyl- 4H-1,2,4-triazole-3-thiol dimer Disulfide Dimer parent->dimer [O] ring_opened Ring-Opened Products parent->ring_opened H₂O / H⁺ or OH⁻ sulfonic Sulfonic Acid dimer->sulfonic Further [O]

Caption: Potential Degradation Pathways.

troubleshooting_logic start Instability Observed (e.g., new peaks, loss of potency) check_oxidation Is it oxidation? start->check_oxidation check_hydrolysis Is it hydrolysis? check_oxidation->check_hydrolysis No sol_oxidation Use de-gassed solvents. Store under inert gas. Analyze fresh. check_oxidation->sol_oxidation Yes check_photo Is it photodegradation? check_hydrolysis->check_photo No sol_hydrolysis Control pH. Avoid extreme pH and high temp. check_hydrolysis->sol_hydrolysis Yes sol_photo Protect from light. Use amber vials. check_photo->sol_photo Yes

Caption: Troubleshooting Logic for Stability Issues.

References

Technical Support Center: Addressing Resistance Mechanisms to Triazole-Based Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating triazole fungicide resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms of triazole resistance in fungi?

A1: Triazole resistance in fungi is primarily driven by several key mechanisms:

  • Target Enzyme Modification: Mutations in the ERG11 (in yeasts) or cyp51A (in molds) gene, which encodes the target enzyme lanosterol 14-α-demethylase, are a major cause of resistance. These mutations can reduce the binding affinity of triazole drugs to the enzyme.[1][2][3] Specific point mutations, such as those leading to amino acid substitutions like L98H, G54, M220, and G448S in Cyp51A, are frequently observed.[3]

  • Overexpression of the Target Enzyme: Increased production of the Erg11/Cyp51A protein can overcome the inhibitory effect of triazoles. This is often caused by tandem repeats (e.g., TR34) in the promoter region of the cyp51A gene, leading to its overexpression.[2][4]

  • Increased Efflux Pump Activity: Overexpression of genes encoding ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters leads to the active removal of triazole drugs from the fungal cell, reducing their intracellular concentration.[1][2][5] In Candida species, mutations in transcription factors like TAC1, MRR1, and PDR5 can increase the expression of these efflux pumps.[1][2]

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol biosynthesis pathway, such as hmg1 (encoding HMG-CoA reductase), can also contribute to triazole resistance.[1][2][6]

  • Aneuploidy: In some fungi, such as Cryptococcus neoformans, the presence of extra chromosomes (aneuploidy), particularly those carrying the ERG11 and efflux pump genes, has been linked to increased triazole resistance.[2]

Q2: My antifungal susceptibility testing is showing inconsistent Minimum Inhibitory Concentration (MIC) values for the same isolate. What could be the cause?

A2: Inconsistent MIC values can arise from several experimental factors:

  • Inoculum Preparation: The concentration and growth phase of the fungal inoculum are critical. Ensure you are using a standardized inoculum preparation method, such as spectrophotometric or hemocytometer-based cell counting, to achieve a consistent starting concentration. For molds like Aspergillus, proper conidia harvesting and suspension techniques are crucial to avoid clumping.[7]

  • Media Composition: The type and pH of the growth medium can influence the activity of triazoles. Use standardized media recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), such as RPMI-1640 medium.[8][9]

  • Incubation Conditions: Variations in incubation time, temperature, and atmospheric conditions (e.g., CO2 levels) can affect fungal growth rates and, consequently, MIC readings. Adhere strictly to established protocols.

  • Drug Potency: Ensure that your triazole stock solutions are properly stored and have not degraded. Prepare fresh working solutions for each experiment.

  • Mixed Populations: Your isolate may contain a mixed population of susceptible and resistant cells. This can lead to trailing growth and ambiguous MIC endpoints. Consider re-streaking your isolate from a single colony to ensure a pure culture. The presence of mixed populations in clinical samples is a known phenomenon.[10]

Q3: I have identified a point mutation in the cyp51A gene of my resistant isolate, but the level of resistance is much higher than expected. What other mechanisms might be at play?

A3: A single point mutation in cyp51A may not be the sole contributor to high-level triazole resistance. Consider investigating the following in parallel:

  • Promoter Modifications: Check for insertions or tandem repeats in the promoter region of the cyp51A gene, such as the common TR34/L98H combination in Aspergillus fumigatus, which leads to significant overexpression of the target enzyme.[2][4]

  • Efflux Pump Overexpression: Quantify the expression levels of known efflux pump genes (e.g., CDR1, CDR2, MDR1) using RT-qPCR. Overexpression of these transporters can work synergistically with target site mutations to confer high-level resistance.

  • Mutations in Other Genes: Sequence other genes in the ergosterol biosynthesis pathway, such as hmg1, for potential mutations.[1][2][6] Additionally, mutations in transcription factors that regulate efflux pump expression can also be a cause.[1][2]

  • Genomic Alterations: In some species, aneuploidy or gene duplication of cyp51A or efflux pump genes can contribute to higher resistance levels.[2]

Troubleshooting Guides

Problem 1: Difficulty in amplifying and sequencing the cyp51A gene.
Possible Cause Troubleshooting Step
Poor DNA Quality Re-extract genomic DNA using a method optimized for fungi, ensuring proper cell wall disruption (e.g., bead beating). Assess DNA quality and quantity using a spectrophotometer or fluorometer.
Primer Issues Verify primer sequences against a reference genome for your fungal species. Design new primers targeting conserved regions flanking the gene if initial primers fail. Run a temperature gradient PCR to optimize the annealing temperature.
PCR Inhibition Dilute the DNA template to reduce the concentration of potential PCR inhibitors. Consider using a PCR master mix formulated to be resistant to inhibitors.
Complex Secondary Structures Use a PCR polymerase with high processivity and strand-displacement activity. Add PCR enhancers like DMSO or betaine to the reaction mix to help denature secondary structures in the DNA.
Problem 2: RT-qPCR results for efflux pump gene expression are not reproducible.
Possible Cause Troubleshooting Step
RNA Degradation Use an RNA stabilization solution immediately after cell harvesting. Work quickly in an RNase-free environment. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Poor cDNA Synthesis Use a high-quality reverse transcriptase and ensure the use of both oligo(dT) and random hexamer primers to capture all transcripts. Include a no-reverse transcriptase control to check for genomic DNA contamination.
Inefficient Primers Design and validate new primers for your target and reference genes. Ensure primer efficiency is between 90-110% by running a standard curve.
Inappropriate Reference Genes Validate your reference genes for stable expression across your experimental conditions (e.g., with and without triazole exposure). Use at least two validated reference genes for normalization.

Quantitative Data Summary

Table 1: Examples of Triazole MICs (μg/mL) for Susceptible and Resistant Fungal Isolates

Fungus Triazole Susceptible MIC Range Resistant MIC Range Common Resistance Mechanism
Aspergillus fumigatusItraconazole0.125 - 1>2TR34/L98H in cyp51A
Aspergillus fumigatusVoriconazole0.25 - 1>2M220K/T in cyp51A
Aspergillus fumigatusPosaconazole0.06 - 0.25>0.5G54E/V/R in cyp51A
Candida albicansFluconazole0.25 - 2>8ERG11 mutations, CDR1/CDR2 overexpression
Cryptococcus neoformansFluconazole1 - 8>16ERG11 mutations, Aneuploidy of Chr1

Note: MIC ranges are illustrative and can vary based on the specific isolate and testing methodology.[3][11]

Experimental Protocols

Protocol 1: Agar Plate-Based Screening for Triazole Resistance

This protocol is a modification of the EUCAST E.Def 10.1 method for screening Aspergillus species.[9]

1. Media Preparation:

  • Prepare RPMI 1640 agar supplemented with 2% D-glucose and 0.165 M MOPS.[8][9]
  • Autoclave and cool to 45-50°C.
  • Add stock solutions of itraconazole, voriconazole, and posaconazole to separate aliquots of molten agar to achieve final concentrations of 4 µg/mL, 2 µg/mL, and 0.5 µg/mL, respectively.[9]
  • Pour the agar into quadrant petri dishes, with one quadrant containing drug-free control agar.

2. Inoculum Preparation:

  • Harvest conidia from a 5-7 day old culture grown on potato dextrose agar.
  • Suspend the conidia in sterile saline with 0.05% Tween 20.[7]
  • Adjust the conidial suspension to a concentration of 1 x 10^6 conidia/mL using a hemocytometer.

3. Inoculation and Incubation:

  • Spot 10 µL of the conidial suspension onto the center of each of the four quadrants.
  • Incubate the plates at 35-37°C for 48-72 hours.

4. Interpretation:

  • Growth on the drug-free control quadrant should be robust.
  • Growth on the triazole-containing quadrants that is comparable to the control indicates potential resistance.
  • Susceptible isolates will show no growth or significantly reduced growth on the drug-containing agar.
  • All presumptive resistant isolates should be confirmed using a broth microdilution method.

Visualizations

Triazole_Resistance_Mechanisms cluster_cell Fungal Cell cluster_ergosterol Ergosterol Biosynthesis Pathway cluster_nucleus Nucleus cluster_resistance Resistance Mechanisms Triazole Triazole Fungicide Ergosterol Ergosterol Triazole->Ergosterol Inhibits Efflux_Pump Efflux Pump (ABC/MFS) Triazole->Efflux_Pump Substrate for HMG_CoA HMG-CoA Lanosterol Lanosterol HMG_CoA->Lanosterol Multiple Steps HMG_CoA_Reductase Hmg1 Lanosterol->Ergosterol Erg11 / Cyp51A Efflux_Pump->Triazole Expels cyp51A_gene cyp51A/ERG11 gene Promoter Promoter (TR) Efflux_gene Efflux Pump Gene TF Transcription Factor TF->Efflux_gene Activates R1 Mutation in cyp51A/ERG11 (Reduced Binding) R1->cyp51A_gene R2 Overexpression of cyp51A/ERG11 (Promoter Tandem Repeat) R2->Promoter R3 Overexpression of Efflux Pumps R3->Efflux_gene R4 Mutation in Hmg1 R4->HMG_CoA_Reductase Troubleshooting_Workflow Start Inconsistent MIC Results Check_Inoculum Verify Inoculum Standardization Start->Check_Inoculum Check_Media Confirm Standardized Media (e.g., RPMI) Check_Inoculum->Check_Media OK Problem_Identified Issue Resolved Check_Inoculum->Problem_Identified Error Found Check_Incubation Validate Incubation Conditions Check_Media->Check_Incubation OK Check_Media->Problem_Identified Error Found Check_Purity Check for Mixed Population (Re-streak from single colony) Check_Incubation->Check_Purity OK Check_Incubation->Problem_Identified Error Found Check_Purity->Problem_Identified Error Found Investigate_Further Suspect Intrinsic Hetero-resistance Check_Purity->Investigate_Further OK Experimental_Workflow Start Isolate with Suspected Resistance Phenotypic_Test Phenotypic Testing (Agar Screen / Broth Microdilution) Start->Phenotypic_Test Resistant Resistance Confirmed Phenotypic_Test->Resistant gDNA_Extraction Genomic DNA Extraction Resistant->gDNA_Extraction Yes RNA_Extraction RNA Extraction Resistant->RNA_Extraction Yes Sequencing Sequence cyp51A/ERG11 (Gene and Promoter) gDNA_Extraction->Sequencing Mutation_Found Mutation(s) Identified Sequencing->Mutation_Found Mutation Found No_Mutation No Known Mutations Sequencing->No_Mutation No Mutation RT_qPCR RT-qPCR for Efflux Pump and cyp51A/ERG11 Expression RNA_Extraction->RT_qPCR Overexpression_Found Overexpression Identified RT_qPCR->Overexpression_Found Investigate_Other Investigate Other Mechanisms (e.g., hmg1, other pathway genes) No_Mutation->Investigate_Other

References

refining protocols for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Synthesis

Q1: What is the most common synthetic route for 4,5-disubstituted-1,2,4-triazole-3-thiols?

A1: The most prevalent method involves a two-step process:

  • Formation of a thiosemicarbazide intermediate: This is typically achieved by reacting a substituted isothiocyanate with a hydrazide.[1]

  • Cyclization: The resulting thiosemicarbazide undergoes base-catalyzed intramolecular dehydrative cyclization to form the desired 4,5-disubstituted-1,2,4-triazole-3-thiol.[1] Another common approach involves the acylation of thiosemicarbazide derivatives followed by cyclodehydration under alkaline conditions.[2][3]

Q2: My reaction yield is consistently low. What are the potential causes and solutions?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The initial formation of the thiosemicarbazide or the subsequent cyclization may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Ensure efficient stirring. For the cyclization step, the choice and concentration of the base (e.g., NaOH, KOH) are critical and may need optimization.[3][4]

  • Side reactions: The formation of byproducts, such as 1,3,4-thiadiazole derivatives, is a common issue, particularly when using certain starting materials or reaction conditions.[2]

    • Solution: Carefully control the reaction temperature. The use of polyphosphate ester (PPE) as a condensing agent has been shown to sometimes favor the formation of thiadiazoles, but a two-step method involving acylation followed by alkaline cyclodehydration can help separate the desired triazole from the thiadiazole byproduct, as the latter is insoluble in alkaline medium.[2]

  • Purity of reagents: Impurities in starting materials like the hydrazide or isothiocyanate can lead to side reactions and reduced yields.

    • Solution: Use reagents of high purity. Recrystallize or distill starting materials if necessary.

  • Product loss during workup and purification: The product may be partially soluble in the washing solvents, or material may be lost during recrystallization.

    • Solution: Minimize the volume of solvent used for washing and recrystallization. Ensure the pH is appropriately adjusted during workup to precipitate the product completely.

Q3: I am observing the formation of an unexpected isomer. How can I confirm its structure and favor the desired product?

A3: Isomer formation, particularly the generation of 1,3,4-thiadiazol-2-amines instead of 1,2,4-triazole-3-thiols, can occur.[2]

  • Structural Confirmation:

    • NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool to distinguish between these isomers. The chemical shifts of the protons on the heterocyclic ring will be significantly different.[2]

    • X-ray Crystallography: For an unambiguous structure determination, single-crystal X-ray diffraction is the gold standard.

  • Favoring the Desired Product:

    • The cyclization conditions are key. Base-catalyzed cyclization of the intermediate thiosemicarbazide generally favors the formation of the 1,2,4-triazole-3-thiol.[1][5] Acidic conditions or the use of certain dehydrating agents might promote the formation of the thiadiazole isomer.

Purification

Q4: What is the recommended method for purifying 4,5-disubstituted-1,2,4-triazole-3-thiols?

A4: Recrystallization is the most common and effective method for purifying these compounds.

  • Typical Solvents: Ethanol, often in an aqueous solution (e.g., 70% ethanol), is frequently used for recrystallization.[1] The choice of solvent will depend on the specific solubility of the synthesized compound.

  • Procedure: After the reaction is complete and the mixture is cooled, the crude product is typically filtered, washed with cold water, and then recrystallized from a suitable solvent.[1][4]

Characterization

Q5: What are the key characteristic spectral features to confirm the structure of 4,5-disubstituted-1,2,4-triazole-3-thiols?

A5: A combination of spectroscopic techniques is used for structural confirmation:

  • FT-IR (Fourier-Transform Infrared) Spectroscopy:

    • Look for a broad N-H stretching band around 3200 cm⁻¹.

    • The C=N stretching vibration typically appears around 1600 cm⁻¹.

    • A peak corresponding to the C=S (thione) group is expected around 1280 cm⁻¹.[1]

    • The presence of an S-H stretch (thiol) may be observed around 2550-2600 cm⁻¹, indicating thione-thiol tautomerism.[5]

  • ¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

    • The chemical shifts of the protons on the substituent groups at the 4- and 5-positions should be observed.

    • A broad singlet corresponding to the N-H or S-H proton is often seen at a downfield chemical shift (e.g., around 9.0-13.0 ppm), which is typically exchangeable with D₂O.[1][5]

  • Elemental Analysis:

    • Comparing the calculated and found percentages of Carbon, Hydrogen, Nitrogen, and Sulfur provides confirmation of the empirical formula.[1][5]

Experimental Protocols

General Synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols

This protocol is a generalized procedure based on common methods.[1][4]

Step 1: Synthesis of the Thiosemicarbazide Intermediate

  • Dissolve the appropriate hydrazide in a suitable solvent (e.g., ethanol).

  • Add the corresponding substituted isothiocyanate to the solution.

  • Reflux the reaction mixture for a specified period (typically several hours) until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • The precipitated thiosemicarbazide is filtered, washed with a cold solvent, and dried.

Step 2: Cyclization to form the 1,2,4-triazole-3-thiol

  • Suspend the synthesized thiosemicarbazide in an aqueous solution of a base (e.g., 2N NaOH).[4]

  • Reflux the mixture for several hours.[4]

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with a suitable acid (e.g., HCl) to a neutral or slightly acidic pH to precipitate the product.[3]

  • Filter the solid product, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.[1]

Data Presentation

Table 1: Example Yields and Melting Points of Synthesized 4,5-disubstituted-1,2,4-triazole-3-thiols

CompoundR4 SubstituentR5 SubstituentYield (%)Melting Point (°C)Reference
5a HexylPhenyl76110[1]
6a CyclohexylPhenyl68198[1]
6e Cyclohexylp-methylphenyl65178-179[1]
6f CyclohexylBenzyl68156[1]
8a PhenylFuran-2-yl68210-212[4]
9b 4-methoxyphenylBenzyl79177-178[6]

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Thiosemicarbazide Formation cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_final Final Product Hydrazide Substituted Hydrazide Reaction1 Reaction in Suitable Solvent (e.g., Ethanol, Reflux) Hydrazide->Reaction1 Isothiocyanate Substituted Isothiocyanate Isothiocyanate->Reaction1 Thiosemicarbazide 4,5-Disubstituted Thiosemicarbazide Reaction1->Thiosemicarbazide Reaction2 Base-catalyzed Cyclization (e.g., NaOH, Reflux) Thiosemicarbazide->Reaction2 FinalProduct 4,5-Disubstituted- 1,2,4-triazole-3-thiol Reaction2->FinalProduct

Caption: General workflow for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols.

TroubleshootingFlow Start Low Reaction Yield IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Side Reactions? Start->SideReactions PurificationLoss Loss During Purification? Start->PurificationLoss Sol_Incomplete Increase reaction time/temp. Optimize base concentration. IncompleteReaction->Sol_Incomplete Yes Sol_Side Control temperature. Use two-step acylation/ alkaline cyclization. SideReactions->Sol_Side Yes Sol_Purification Minimize wash solvent. Optimize pH for precipitation. PurificationLoss->Sol_Purification Yes

Caption: Troubleshooting logic for addressing low reaction yields.

References

Validation & Comparative

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 1,2,4-Triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological potential of 1,2,4-triazole-3-thiol derivatives reveals a versatile scaffold with significant antimicrobial, anticancer, and anticonvulsant activities. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to inform and direct future drug discovery and development efforts.

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, featured in a variety of clinically approved drugs.[1] Its derivatives, particularly those functionalized with a thiol group at the 3-position, have garnered substantial interest due to their broad spectrum of biological activities.[2][3] These compounds exhibit a remarkable ability to interact with various biological targets, which is largely influenced by the nature of substituents on the triazole ring.[2] This guide synthesizes findings from multiple studies to offer a clear comparison of how structural modifications impact the therapeutic efficacy of these promising compounds.

Antimicrobial Activity: Targeting Microbial Proliferation

1,2,4-Triazole-3-thiol derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is closely linked to the substituents at the N-4 and C-5 positions of the triazole ring, as well as modifications of the exocyclic thiol group.

A general observation is that the introduction of bulky aromatic or heteroaromatic rings often enhances antimicrobial activity. For instance, Schiff bases derived from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols have shown significant antibacterial and antifungal properties.[4][5] The presence of electron-withdrawing groups, such as halogens or nitro groups, on these aromatic rings can further potentiate the activity.[6]

Key SAR Insights for Antimicrobial Activity:

  • N-4 Position: Substitution with an amino group, which is often further derivatized into a Schiff base, is a common strategy to enhance antimicrobial effects.[5]

  • C-5 Position: Aromatic or heteroaromatic substituents at this position are crucial for activity. For example, derivatives bearing a pyridine moiety have shown promising results.[5]

  • S-alkylation: Modification of the thiol group with various alkyl or aryl moieties can modulate the antimicrobial spectrum and potency.[7]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected 1,2,4-Triazole-3-thiol Derivatives

Compound IDN-4 SubstituentC-5 SubstituentS-SubstituentS. aureusE. coliC. albicansReference
4c 4-chlorobenzylideneaminopyridin-4-ylH16>10024[5]
4e 4-nitrobenzylideneaminopyridin-4-ylH>10025>100[5]
5d 3-chlorobenzylideneaminophenylH---[4]
5m 2-chlorobenzylideneamino4-fluorophenylH---[4]
Derivative 1 Hpyridin-4-yl2-oxopropan-1-yl62.531.2562.5[7]
Derivative 2 Hpyridin-4-yl2-oxo-2-phenylethan-1-yl62.562.5125[7]

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

antimicrobial_workflow cluster_synthesis Synthesis of Derivatives cluster_screening Antimicrobial Screening cluster_sar SAR Analysis start Starting Materials (e.g., Thiocarbohydrazide) intermediate 1,2,4-Triazole-3-thiol Scaffold start->intermediate Cyclization derivatives Substituted Derivatives intermediate->derivatives Substitution Reactions screening Primary Screening (Agar Diffusion) derivatives->screening mic_determination MIC Determination (Broth Dilution) screening->mic_determination Active Compounds mbc_mfc MBC/MFC Determination mic_determination->mbc_mfc analysis Structure-Activity Relationship Analysis mbc_mfc->analysis anticancer_sar triazole 1,2,4-Triazole-3-thiol Core substituents Substituents (Aryl, Alkyl, etc.) triazole->substituents properties Physicochemical Properties (Lipophilicity, Electronics) substituents->properties activity Anticancer Activity properties->activity

References

Unveiling the Antimicrobial Potential of Novel Triazole Thiols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Among the promising candidates, 1,2,4-triazole-3-thiol derivatives have emerged as a versatile scaffold exhibiting a broad spectrum of antimicrobial activities. This guide provides a comprehensive comparison of newly synthesized triazole thiols, presenting their antimicrobial efficacy against various pathogens, detailing the experimental methodologies for their synthesis and evaluation, and visualizing key workflows and proposed mechanisms of action.

Comparative Antimicrobial Activity of Novel Triazole Thiols

The antimicrobial potency of newly synthesized triazole thiol derivatives has been rigorously evaluated against a panel of clinically relevant bacterial and fungal strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) and zone of inhibition data, offering a clear comparison with standard antimicrobial agents.

Table 1: Antibacterial Activity of Novel Triazole Thiol Derivatives (MIC in µg/mL)

Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference Drug (MIC)
Series 1
Compound 5e[1]Comparable to StreptomycinNot TestedInactiveNot TestedStreptomycin
Compound 4c[2]1620>100>100Not Specified
Compound 4e[2]>100>1002531Not Specified
Series 2
Compound 7a[3]1.563.126.2512.5Gentamycin (1.56-6.25)
Compound 7b[3]1.563.126.2512.5Gentamycin (1.56-6.25)
Compound 7i[3]1.563.126.2512.5Gentamycin (1.56-6.25)
Series 3
Azomethine 1a-g[4]Not SpecifiedNot SpecifiedNot Specified16Streptomycin (2-15)
Triazolothiadiazole 2 (chloro-substituted)[4]16161616Streptomycin (2-15)
Series 4
Compound 7d[5]1-32Not Tested1-64Not TestedCiprofloxacin
Series 5
Compound C2[6]32Not Tested2Not TestedNot Specified

Table 2: Antifungal Activity of Novel Triazole Thiol Derivatives (MIC in µg/mL)

Compound IDCandida albicansAspergillus nigerMicrosporum gypseumReference Drug (MIC)
Series 1
Compound 5b, 5c, 5d, 5e, 5m, 5n[1]InactiveInactiveSuperior to KetoconazoleKetoconazole
Compound 4e[2]2432Not TestedNot Specified
Series 2
Compound 7d[5]1-16Not TestedNot TestedFluconazole

Experimental Protocols

The synthesis and antimicrobial evaluation of these novel triazole thiols followed standardized and reproducible methodologies.

General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

A common route for the synthesis of the 1,2,4-triazole-3-thiol core involves the reaction of a substituted benzoic acid with thiocarbohydrazide.[1] The resulting 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol can then be further modified, for instance, by reacting with aromatic aldehydes to form Schiff bases.[2] Another approach involves the conversion of isonicotinic acid hydrazide with carbon disulfide to an oxadiazole intermediate, which is then treated with hydrazine hydrate to yield the 4-amino-1,2,4-triazole.[2] Fused heterocyclic systems, such as triazolothiadiazines, can be synthesized by condensing the 4-amino-5-(3,4-dialkoxyphenyl)-4H-[1][2][7]-triazole-3-thiol with various aromatic carboxylic acids in the presence of phenacyl bromides.[3]

Antimicrobial Screening

The in vitro antimicrobial activity of the synthesized compounds is typically determined using established methods such as the agar disk diffusion method and the broth microdilution method to determine the minimum inhibitory concentration (MIC).[8][9]

  • Agar Disk Diffusion Method: In this method, sterile paper discs impregnated with the test compounds are placed on an agar surface inoculated with the test microorganism. The plates are incubated, and the diameter of the zone of growth inhibition around each disc is measured.[9][10]

  • Broth Microdilution Method: This method is used to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Serial dilutions of the compounds are prepared in a liquid growth medium in microtiter plates, which are then inoculated with the test microorganism. The plates are incubated, and the MIC is determined by observing the lowest concentration at which no growth occurs.[9]

Visualizing Workflows and Mechanisms

To better illustrate the processes involved in the development and potential action of these novel antimicrobial agents, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Cyclization cluster_intermediate Intermediate cluster_reaction2 Modification (e.g., Schiff Base Formation) cluster_final Final Product Start_Acid Substituted Benzoic Acid Reaction1 Heating Start_Acid->Reaction1 Start_Thio Thiocarbohydrazide Start_Thio->Reaction1 Intermediate 4-Amino-5-substituted- 4H-1,2,4-triazole-3-thiol Reaction1->Intermediate Reaction2 Treatment Intermediate->Reaction2 Start_Aldehyde Substituted Benzaldehyde Start_Aldehyde->Reaction2 Final_Product Novel Triazole Thiol Derivative Reaction2->Final_Product

Caption: General synthesis workflow for novel triazole thiol derivatives.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results Compound_Prep Prepare Stock Solutions of Test Compounds Disk_Diffusion Agar Disk Diffusion (Zone of Inhibition) Compound_Prep->Disk_Diffusion Broth_Dilution Broth Microdilution (MIC Determination) Compound_Prep->Broth_Dilution Culture_Prep Prepare Microbial Inoculum Culture_Prep->Disk_Diffusion Culture_Prep->Broth_Dilution Incubate Incubate at 37°C Disk_Diffusion->Incubate Broth_Dilution->Incubate Measure_Zone Measure Zone Diameter Incubate->Measure_Zone Determine_MIC Observe for Growth and Determine MIC Incubate->Determine_MIC Data_Analysis Data Analysis and Comparison Measure_Zone->Data_Analysis Determine_MIC->Data_Analysis

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Proposed_Mechanism cluster_enzyme Target Enzyme cluster_pathway Bacterial Cell Wall Synthesis Triazole_Thiol Novel Triazole Thiol Derivative Enzyme Glucosamine-6-Phosphate Synthase Triazole_Thiol->Enzyme Binds to active site Pathway_End Peptidoglycan Synthesis Enzyme->Pathway_End Inhibition Inhibition Pathway_Start Precursor Molecules Pathway_Start->Enzyme Inhibition->Pathway_End Disruption

References

comparative analysis of different synthetic routes to 4H-1,2,4-triazole-3-thiols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to 4H-1,2,4-triazole-3-thiols

For Researchers, Scientists, and Drug Development Professionals

The 4H-1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. These heterocycles are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antidepressant properties. The efficacy of these molecules is often tuned by the nature of the substituents on the triazole ring. Consequently, the development of efficient and versatile synthetic routes to access these core structures is of paramount importance for drug discovery and development.

This guide provides a comparative analysis of prevalent synthetic methodologies for the preparation of 4H-1,2,4-triazole-3-thiols, with a focus on reaction yields, conditions, and starting materials. Experimental data from various studies are presented to offer an objective comparison and to aid researchers in selecting the most suitable method for their specific synthetic goals.

Comparative Data of Synthetic Routes

The synthesis of 4H-1,2,4-triazole-3-thiols predominantly involves the cyclization of thiosemicarbazide precursors. The choice of starting materials and cyclizing agents significantly influences the reaction outcomes. Below is a summary of different approaches with their reported yields and conditions.

Route Starting Materials Reagents and Conditions Reaction Time Yield (%) Reference
Route 1: Alkaline Cyclization of 1-Acyl-4-aryl-thiosemicarbazides Furan-2-carboxylic acid hydrazide, aryl isothiocyanates1. Benzene, reflux; 2. NaOH, reflux, then HCl6 hours (thiosemicarbazide formation)62-79[1]
Route 2: Alkaline Cyclization of 1-Acyl-4-alkyl-thiosemicarbazides Propionyl hydrazide, ethyl isothiocyanate1. Ethanol or Benzene, reflux; 2. Alkaline medium4-6 hours (thiosemicarbazide formation)Not specified[2]
Route 3: From Hydrazides and Carbon Disulfide Furan-2-carboxylic acid hydrazide or Phenylacetic acid hydrazide, Carbon disulfide1. KOH, Ethanol; 2. Hydrazine hydrate, reflux12-18 hours (dithiocarbazate formation)Not specified[1][3]
Route 4: One-Pot Synthesis from Hydrazide and Isothiocyanate Isonicotinohydrazide, substituted isothiocyanatesAbsolute ethanol, reflux5 hoursNot specified
Route 5: PPE-Mediated Synthesis from Thiosemicarbazides and Carboxylic Acids Thiosemicarbazides, carboxylic acids1. Polyphosphate ester (PPE), Chloroform, 90°C; 2. Aqueous alkali solutionNot specified38-71 (for different derivatives)[4]
Route 6: Acid-Catalyzed Cyclization of Thiosemicarbazides Substituted thiosemicarbazidesToluene, methanesulfonic acid, reflux1 hourNot specified

Experimental Protocols

Route 1: Alkaline Cyclization of 1-Acyl-4-aryl-thiosemicarbazides

This is a widely used and effective method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[1]

Step 1: Synthesis of 1-(2-Furoyl)-4-phenyl-thiosemicarbazide

  • A mixture of furan-2-carboxylic acid hydrazide (0.01 mole) and phenyl isothiocyanate (0.01 mole) in dry benzene is refluxed for 6 hours.

  • The reaction mixture is cooled, and the resulting solid is filtered off.

  • The crude product is recrystallized from methanol to yield the pure 1-(2-furoyl)-4-phenyl-thiosemicarbazide. Yields for this step typically range from 88-95%.[1]

Step 2: Synthesis of 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

  • The 1-(2-furoyl)-4-phenyl-thiosemicarbazide (0.01 mole) is dissolved in a 2N sodium hydroxide solution.

  • The mixture is refluxed for a suitable period.

  • After cooling, the solution is acidified with hydrochloric acid.

  • The precipitate formed is filtered, washed, and recrystallized from ethanol. The reported yield for this specific product is 68%.[1]

Route 5: Polyphosphate Ester (PPE)-Mediated Synthesis

This method provides a direct route from thiosemicarbazides and carboxylic acids.[4]

Step 1: Acylation of Thiosemicarbazide

  • A mixture of the thiosemicarbazide derivative and a carboxylic acid is prepared in chloroform in the presence of polyphosphate ester (PPE).

  • The reaction is carried out at 90°C in a hydrothermal reaction vessel.

Step 2: Cyclodehydration

  • The acylation product from the previous step is treated with an aqueous alkali solution to induce cyclodehydration, yielding the 4H-1,2,4-triazole-3-thiol derivative.

Synthetic Pathway Visualizations

The following diagrams illustrate the key synthetic transformations described above.

G cluster_0 Route 1: Alkaline Cyclization of Acylthiosemicarbazides start start intermediate intermediate product product reagent reagent A1 Carboxylic Acid Hydrazide B1 1-Acyl-4-aryl- thiosemicarbazide A1->B1 A2 Aryl Isothiocyanate A2->B1 C1 4,5-Disubstituted- 4H-1,2,4-triazole-3-thiol B1->C1 NaOH, Reflux

Caption: General scheme for the synthesis of 4H-1,2,4-triazole-3-thiols via alkaline cyclization.

G cluster_1 Route 3: Synthesis from Hydrazides and Carbon Disulfide start start intermediate intermediate product product reagent reagent D1 Carboxylic Acid Hydrazide E1 Potassium Dithiocarbazate D1->E1 D2 Carbon Disulfide D2->E1 KOH, Ethanol F1 4-Amino-5-substituted- 4H-1,2,4-triazole-3-thiol E1->F1 Hydrazine Hydrate, Reflux G cluster_2 Route 5: PPE-Mediated Synthesis start start intermediate intermediate product product reagent reagent G1 Thiosemicarbazide H1 Acylated Thiosemicarbazide G1->H1 G2 Carboxylic Acid G2->H1 PPE, Chloroform, 90°C I1 4H-1,2,4-triazole-3-thiol Derivative H1->I1 Aqueous Alkali

References

assessing the in vivo efficacy of 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative overview of the in vivo efficacy of derivatives belonging to the 1,2,4-triazole-3-thiol class. It is important to note that a comprehensive literature search did not yield specific in vivo efficacy data for 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol . The following information is therefore based on studies of structurally related 1,2,4-triazole-3-thiol derivatives and is intended to provide a general understanding of the potential of this class of compounds for researchers, scientists, and drug development professionals.

Anti-Inflammatory Activity

Several studies have investigated the anti-inflammatory potential of 1,2,4-triazole-3-thiol derivatives using the carrageenan-induced paw edema model in rodents, a standard assay for acute inflammation.

Comparative Efficacy Data
Compound/DerivativeAnimal ModelDoseRoute of Administration% Inhibition of Edema (Time)Reference Compound (Dose)% Inhibition by Reference
(S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanolMouseNot SpecifiedNot Specified91% (3h)Ibuprofen82% (3h)[1]
(S)-1-(6-Phenyl-7H-[2][3][4]triazolo[3,4-b][2][4][5]thiadiazin-3-yl)ethanolMouseNot SpecifiedNot Specified81% (3h)Ibuprofen82% (3h)[1]
1,2,4-triazole/oxime hybrid (245c)RatNot SpecifiedNot Specified111%IndomethacinNot Specified[1]
1,2,4-Triazole-conjugated 1,3,4-thiadiazole hybrids (13f and 13g)Wistar RatNot SpecifiedNot SpecifiedPotent activityNot SpecifiedNot Specified[6]
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine (Compound 3)Wistar Rat200 mg/kgIntraperitoneal99.69% (4h)Indomethacin (10 mg/kg)57.66% (4h)[7]
Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the general procedure for assessing the anti-inflammatory activity of test compounds.

Animals: Male Wistar rats or Swiss albino mice are typically used.[1][7]

Procedure:

  • Animal Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.

  • Grouping: Animals are randomly divided into control, standard, and test groups.

  • Compound Administration: The test compounds, vehicle (for the control group), and a standard anti-inflammatory drug (e.g., Ibuprofen or Indomethacin) are administered, typically intraperitoneally or orally, 30 to 60 minutes before the induction of inflammation.[8][9]

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each animal.[8]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan administration.[8]

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

G cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema acclimatization Animal Acclimatization grouping Grouping of Animals acclimatization->grouping administration Compound Administration (Test, Control, Standard) grouping->administration induction Induction of Edema (Carrageenan Injection) administration->induction measurement Paw Volume/Thickness Measurement (0, 1, 2, 3, 4 hours) induction->measurement calculation Calculation of % Edema Inhibition measurement->calculation analysis Data Analysis and Comparison calculation->analysis

Caption: General workflow for assessing anti-inflammatory activity.

Signaling Pathway: COX-2 in Inflammation

The anti-inflammatory activity of many compounds, including potentially 1,2,4-triazole derivatives, is often attributed to the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[10]

G cluster_pathway COX-2 Signaling Pathway in Inflammation inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) pla2 Phospholipase A2 inflammatory_stimuli->pla2 activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins (PGE2) cox2->prostaglandins catalyzes conversion to inflammation Inflammation (Pain, Swelling, Redness) prostaglandins->inflammation mediate triazole 1,2,4-Triazole Derivatives (Potential Inhibition) triazole->cox2 inhibit

Caption: Inhibition of the COX-2 pathway reduces inflammation.

Antifungal Activity

Certain 1,2,4-triazole derivatives have demonstrated promising in vivo antifungal efficacy, particularly against Candida albicans. The primary mechanism of action for many azole antifungals is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Comparative Efficacy Data
Compound/DerivativeFungal StrainAnimal ModelDoseRoute of AdministrationOutcomeReference Compound (Dose)Outcome with Reference
Triazole derivative (6c)C. albicansMouse1.0 mg/kgNot SpecifiedReduced fungal burdens in kidneyFluconazoleSuperior to fluconazole[11][12]
Triazole derivative (6c)C. albicansMouse0.5, 1.0, 2.0 mg/kgNot SpecifiedEffectively protected mice from infectionNot SpecifiedNot Specified[11][12]
Experimental Protocol: Systemic Candida albicans Infection in Mice

This protocol provides a general outline for evaluating the in vivo antifungal efficacy of test compounds.

Animals: Immunocompetent or immunosuppressed mice are commonly used.

Procedure:

  • Fungal Culture: Candida albicans is cultured in a suitable medium (e.g., Sabouraud Dextrose Broth) and harvested.

  • Inoculum Preparation: The fungal cells are washed and resuspended in sterile saline to a specific concentration.

  • Infection: Mice are infected intravenously with a lethal or sub-lethal dose of the C. albicans suspension.

  • Compound Administration: Treatment with the test compound, vehicle, or a standard antifungal drug (e.g., Fluconazole) is initiated at a specified time post-infection and continued for a defined period.

  • Monitoring: Animals are monitored daily for signs of morbidity and mortality.

  • Assessment of Fungal Burden: At the end of the experiment, or upon euthanasia, target organs (typically kidneys) are aseptically removed, homogenized, and plated on a suitable agar medium to determine the fungal burden (colony-forming units per gram of tissue).

G cluster_workflow Experimental Workflow: In Vivo Antifungal Efficacy culture Fungal Culture (Candida albicans) inoculum Inoculum Preparation culture->inoculum infection Systemic Infection of Mice inoculum->infection treatment Treatment Administration (Test, Control, Standard) infection->treatment monitoring Monitoring of Survival and Morbidity treatment->monitoring burden Assessment of Fungal Burden in Organs monitoring->burden analysis Data Analysis burden->analysis

Caption: General workflow for assessing in vivo antifungal efficacy.

Signaling Pathway: Ergosterol Biosynthesis

The antifungal activity of azole compounds, including 1,2,4-triazoles, is primarily due to their inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is a crucial step in the ergosterol biosynthesis pathway.[2][13][14] Disruption of this pathway leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the integrity of the fungal cell membrane.[14]

G cluster_pathway Ergosterol Biosynthesis Pathway Inhibition acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol cyp51->ergosterol catalyzes conversion to cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane maintains triazole 1,2,4-Triazole Derivatives triazole->cyp51 inhibit

Caption: Inhibition of ergosterol biosynthesis disrupts fungal cell membrane.

References

comparison of antioxidant activity with standard antioxidants like ascorbic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activity of various compounds against the well-established standard, ascorbic acid (Vitamin C). The following sections detail common experimental protocols for measuring antioxidant capacity, present quantitative data for direct comparison, and illustrate a key signaling pathway involved in cellular oxidative stress.

The Gold Standard: Ascorbic Acid as a Reference Antioxidant

Ascorbic acid is a potent, water-soluble antioxidant that plays a crucial role in protecting the body from damage by neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] Its antioxidant properties stem from its ability to readily donate electrons, thereby scavenging harmful free radicals.[1] Ascorbic acid also contributes to the regeneration of other antioxidants, such as alpha-tocopherol (Vitamin E), further enhancing the body's defense against oxidative stress.[1] Due to its well-characterized mechanism and consistent performance, ascorbic acid is widely used as a standard for evaluating the antioxidant potential of other substances.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a substance is often expressed as its half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the IC50 values of various plant extracts from several studies, with ascorbic acid as the reference standard.

Sample/ExtractAssayIC50 of Sample (µg/mL)IC50 of Ascorbic Acid (µg/mL)Reference
Rhododendron arboreum (70% Ethanol Extract)DPPH40.08 ± 0.0624.34 ± 0.09[2]
Rhododendron arboreum (Ethanol Extract)DPPH70.58 ± 0.0424.34 ± 0.09[2]
Rhododendron arboreum (Water Extract)DPPH182.63 ± 0.6624.34 ± 0.09[2]
Cordia dichotoma (Methanol Extract)DPPH28~6.1[3]
Cordia dichotoma (Butanol Extract)DPPH36~6.1[3]
Piper retrofractum (n-Hexane Extract)DPPH57.6666.12[4]
Piper retrofractum (Ethyl Acetate Extract)DPPH66.1266.12[4]
Piper retrofractum (Methanol Extract)DPPH101.7466.12[4]

Experimental Protocols for Antioxidant Activity Assays

Several in vitro methods are commonly employed to assess antioxidant activity. The most widely used are the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular and straightforward method for evaluating the free radical scavenging ability of antioxidants.[5]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[6] The decrease in absorbance at 517 nm is proportional to the antioxidant's scavenging activity.[5][6]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol. This solution should be freshly prepared and protected from light.[7]

  • Sample and Standard Preparation:

    • Prepare a series of dilutions of the test sample in a suitable solvent.

    • Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the sample or standard to each well (e.g., 20 µL).

    • Add the DPPH working solution to each well (e.g., 200 µL) and mix thoroughly.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[7]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the percentage inhibition against the sample concentration to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method for determining the total antioxidant capacity of both hydrophilic and lipophilic compounds.

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decrease in absorbance at 734 nm.[8] The extent of decolorization is proportional to the antioxidant's concentration and activity.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[9]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[9]

    • Dilute the ABTS•+ stock solution with ethanol or water to an absorbance of approximately 0.70 (±0.02) at 734 nm to create the working solution.

  • Sample and Standard Preparation:

    • Prepare various concentrations of the test sample.

    • Prepare a standard curve using a known antioxidant like Trolox or ascorbic acid.

  • Assay Procedure:

    • Add a small volume of the sample or standard to a microplate well (e.g., 5 µL).

    • Add the ABTS working solution to each well (e.g., 200 µL).

    • Incubate the plate for a set time (e.g., 5 minutes) with continuous shaking.

  • Measurement and Calculation:

    • Read the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the antioxidant capacity, often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the absorbance at 593 nm. The change in absorbance is directly related to the reducing power of the antioxidants in the sample.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[10]

    • Warm the FRAP reagent to 37°C before use.[10]

  • Sample and Standard Preparation:

    • Prepare dilutions of the test sample.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.[10]

  • Assay Procedure:

    • Add a small volume of the sample or standard to a microplate well (e.g., 10 µL).

    • Add the FRAP working solution to each well (e.g., 220 µL).

    • Incubate the mixture for a specific time (e.g., 4 minutes) with continuous stirring.

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined from the standard curve and expressed as µM of ferrous equivalent.[10]

Visualization of Cellular Response to Oxidative Stress

The following diagram illustrates a simplified signaling pathway involved in the cellular response to oxidative stress, leading to the activation of antioxidant defenses.

OxidativeStressPathway cluster_stress Oxidative Stress cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds to ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->AntioxidantEnzymes Induces Gene Transcription AntioxidantEnzymes->ROS Neutralizes ROS

Caption: Nrf2-mediated antioxidant response pathway.

References

A Comparative Guide to the Selectivity of Triazole-Based Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triazole-based compounds form the structural core of many potent and selective enzyme inhibitors. A prime example is the third-generation non-steroidal aromatase inhibitors (NSAIs), such as letrozole and anastrozole, which are pivotal in the treatment of estrogen receptor-positive breast cancer.[1][2] Their therapeutic efficacy hinges on their high selectivity for the target enzyme, aromatase (cytochrome P450 19A1 or CYP19A1), over other cytochrome P450 (CYP) enzymes involved in crucial metabolic pathways.[3][4] This guide provides a comparative evaluation of the selectivity of these inhibitors, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

Non-steroidal, triazole-based aromatase inhibitors function as reversible, competitive inhibitors.[5] The triazole ring is a key pharmacophore, binding to the ferric iron atom within the heme group of the aromatase active site.[1][5] This interaction blocks the enzyme from catalyzing the final step of estrogen biosynthesis: the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone).[6][7]

Signaling Pathway: Steroidogenesis

Aromatase is the rate-limiting enzyme in estrogen production.[4] Its inhibition significantly reduces circulating estrogen levels, which in turn slows the growth of hormone-sensitive cancer cells. The following diagram illustrates the position of aromatase in the steroid synthesis pathway.

Steroidogenesis cluster_aromatase Aromatase (CYP19A1) Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Testosterone->Androstenedione Estradiol Estradiol Testosterone->Estradiol Inhibitors Letrozole & Anastrozole Inhibitors->Androstenedione Inhibition Inhibitors->Testosterone invis1 invis2

Caption: Simplified steroidogenesis pathway highlighting the conversion of androgens to estrogens by Aromatase (CYP19A1) and its inhibition by triazole-based drugs.

Quantitative Selectivity Data

The selectivity of an inhibitor is quantified by comparing its potency (often measured as the half-maximal inhibitory concentration, IC50) against the target enzyme versus off-target enzymes. A higher IC50 value indicates weaker inhibition. The selectivity index is often calculated as (IC50 for off-target enzyme) / (IC50 for target enzyme), with a higher index signifying greater selectivity.

The following table summarizes the IC50 values for letrozole and an alternative triazole inhibitor, vorozole, against aromatase and other major human liver CYP450 enzymes.

Enzyme Letrozole IC50 Vorozole IC50 Primary Function
CYP19A1 (Aromatase) 7.27 nM [8]4.17 nM [8]Estrogen Synthesis
CYP1A169.8 µM[8]0.469 µM[8]Procarcinogen Metabolism
CYP1A2332 µM[8]321 µM[8]Drug Metabolism (e.g., caffeine)
CYP2A6106 µM[8]24.4 µM[8]Drug & Nicotine Metabolism
CYP2C1924.8 µM[4]Not ReportedDrug Metabolism (e.g., omeprazole)
CYP3A4>1000 µM (Very Weak)[8]98.1 µM[8]Major Drug Metabolism Pathway

Data presented as mean values from cited studies. Note the unit differences (nM vs. µM), highlighting the potent selectivity for CYP19A1.

Analysis of Selectivity:

  • Both letrozole and vorozole are highly potent inhibitors of aromatase, with IC50 values in the low nanomolar range.[8]

  • Letrozole demonstrates exceptional selectivity. Its inhibitory concentration for other CYP enzymes is in the micromolar range, thousands of times higher than for aromatase.[4][8] It is a particularly weak inhibitor of CYP3A4, the most abundant CYP enzyme in the liver responsible for the metabolism of a majority of drugs.[8]

  • While also a potent aromatase inhibitor, vorozole shows moderate inhibition of CYP1A1 and weak to moderate inhibition of CYP2A6 and CYP3A4, indicating a less selective profile compared to letrozole.[8]

  • Anastrozole, another widely used triazole NSAI, has also been shown to inhibit CYP1A2, 2C9, and 3A4 in vitro, but at concentrations much higher than those required to inhibit aromatase, confirming its high selectivity.[4][9]

Experimental Protocols

The determination of inhibitor selectivity relies on robust and reproducible in vitro enzyme assays.

Workflow for Evaluating Inhibitor Selectivity

The general process for assessing the selectivity of a potential enzyme inhibitor is outlined below.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Recombinant Target & Off-Target Enzymes incubate 1. Pre-incubate Enzyme with Inhibitor prep_enzyme->incubate prep_inhibitor Prepare Serial Dilutions of Test Inhibitor prep_inhibitor->incubate prep_substrate Prepare Enzyme-Specific Substrate initiate 2. Initiate Reaction by Adding Substrate prep_substrate->initiate incubate->initiate measure 3. Measure Product Formation (e.g., Fluorescence) Kinetically initiate->measure plot Plot % Inhibition vs. Inhibitor Concentration measure->plot calculate Calculate IC50 Values for Each Enzyme plot->calculate compare Determine Selectivity Index calculate->compare

Caption: A generalized workflow for determining the IC50 values and selectivity index of an enzyme inhibitor.

Protocol: In Vitro Aromatase (CYP19A1) Inhibition Assay

This protocol is based on a common fluorometric method used for screening aromatase inhibitors.[10][11]

  • Reagent Preparation :

    • Assay Buffer : Prepare a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Enzyme : Use human recombinant CYP19A1 microsomes co-expressed with NADPH-cytochrome P450 reductase.[12] Dilute to the desired concentration in cold assay buffer.

    • Inhibitor : Prepare a stock solution of the triazole inhibitor (e.g., letrozole) in a suitable solvent (e.g., acetonitrile or DMSO). Perform serial dilutions to create a range of test concentrations.[11]

    • Substrate : A fluorogenic substrate is used, which is converted by aromatase into a highly fluorescent product.[13]

    • Cofactor : Prepare a solution of NADPH, which is required for the enzymatic reaction.

  • Assay Procedure (96-well plate format) :

    • Add the diluted enzyme preparation to each well.

    • Add the various concentrations of the test inhibitor (and a solvent-only control) to the wells.

    • Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[10]

    • Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and NADPH to each well.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis :

    • Measure the fluorescence intensity kinetically (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm).[10]

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the solvent control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[12]

  • Selectivity Determination :

    • Repeat the assay procedure using different recombinant CYP450 enzymes (e.g., CYP1A2, 2A6, 2C19, 3A4) and their respective specific substrates to determine the off-target IC50 values.[8]

Conclusion

The evaluation of enzyme inhibitor selectivity is a critical step in drug development, essential for minimizing off-target effects and ensuring safety. Triazole-based aromatase inhibitors like letrozole and anastrozole serve as excellent examples of highly selective drugs. Their selectivity is achieved through a specific interaction with the aromatase active site, leading to potent inhibition of estrogen synthesis with minimal impact on other vital CYP450 enzymes. The quantitative data and standardized protocols presented here provide a framework for the objective comparison of inhibitor performance, guiding the development of next-generation therapeutics.

References

A Comparative Guide to New Triazole Fungicides in Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to triazole antifungals poses a significant challenge in both agricultural and clinical settings. Understanding the cross-resistance profiles of new triazole fungicides is critical for developing effective resistance management strategies and novel therapeutic agents. This guide provides a comparative overview of the in vitro performance of new-generation triazole fungicides against key fungal pathogens, with a focus on cross-resistance patterns.

Performance Comparison of New Triazole Fungicides

The in vitro efficacy of new triazole fungicides, including isavuconazole, posaconazole, ravuconazole, and albaconazole, has been evaluated against a range of fungal isolates, including those with known resistance mechanisms to older triazoles like itraconazole and fluconazole. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, providing a quantitative comparison of their activity.

Table 1: In Vitro Activity of New Triazole Fungicides against Aspergillus fumigatus Isolates
FungicideWild-Type Isolates (MIC Range in µg/mL)Azole-Resistant Isolates (MIC Range in µg/mL)Common Resistance Mutations
Isavuconazole 0.5 - 2[1]0.5 - >8[1]TR34/L98H, M220, G54
Posaconazole ≤0.5[2]Moderately increased MICs[3][4]TR34/L98H, G54W[3][4]
Ravuconazole ≤0.5[2]Variable, complex patterns[5]Not specified
Albaconazole 0.06 - 0.5[6]MIC90 = 0.5 for C. albicans[6]Not specified
Voriconazole ≤1[2]>8[7]TR34/L98H, M220, G54
Itraconazole ≤1[2]>16[7]TR34/L98H, M220, G54
Table 2: In Vitro Activity of New Triazole Fungicides against Candida Species
FungicideCandida albicans (MIC90 in µg/mL)Candida glabrata (Fluconazole-Resistant) (MIC Range in µg/mL)
Isavuconazole Not specified≥0.5–4[8]
Posaconazole Not specifiedNon-wild-type in 98.4% of fluconazole-resistant isolates[9]
Ravuconazole Active against fluconazole-resistant isolates[6]Active in 49% of fluconazole-resistant isolates[10]
Albaconazole 0.5[6]As high as 8[6]
Voriconazole Not specifiedNon-wild-type in 100% of fluconazole-resistant isolates[9]
Fluconazole 0.5[11]≥64 (Resistant)[11][12]

Experimental Protocols

The data presented in this guide are primarily based on in vitro susceptibility testing performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).

CLSI M38-A2 Broth Microdilution Method for Filamentous Fungi

This standardized method is crucial for determining the MICs of antifungal agents against filamentous fungi like Aspergillus spp.

1. Inoculum Preparation:

  • Fungal isolates are grown on potato dextrose agar for 7 days to encourage sporulation.
  • Conidia are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80).
  • The conidial suspension is adjusted spectrophotometrically to a specific optical density, corresponding to a defined concentration of conidia.

2. Antifungal Agent Preparation:

  • Stock solutions of the triazole fungicides are prepared in dimethyl sulfoxide (DMSO).
  • Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium buffered with MOPS in 96-well microtiter plates.

3. Inoculation and Incubation:

  • The standardized fungal inoculum is added to each well of the microtiter plates.
  • The plates are incubated at 35°C for 48 to 72 hours.

4. MIC Determination:

  • The MIC is the lowest concentration of the antifungal agent that causes a complete or prominent inhibition of fungal growth compared to the drug-free control well.

Mechanisms of Triazole Resistance and Cross-Resistance

The primary mechanism of resistance to triazole fungicides in fungi is associated with the target enzyme, lanosterol 14α-demethylase, which is encoded by the cyp51A gene. Alterations in this gene can lead to reduced affinity of the triazole fungicide for its target, resulting in decreased efficacy.

Key Resistance Mechanisms:
  • Point Mutations in the cyp51A Gene: Single amino acid substitutions at specific codons (e.g., G54, L98, M220, G138, G448) can alter the binding pocket of the enzyme, reducing the affinity of triazole drugs. Different mutations can confer varying levels of resistance to different triazoles. For instance, the G54W substitution in Aspergillus fumigatus is associated with high-level resistance to itraconazole and posaconazole.[3][4]

  • Tandem Repeats in the Promoter Region of cyp51A: Insertions of tandem repeat sequences (e.g., TR34, TR46) in the promoter region of the cyp51A gene lead to its overexpression. This results in an increased production of the target enzyme, requiring higher concentrations of the triazole to achieve inhibition. The TR34/L98H mutation is a well-known example that confers pan-azole resistance.[3]

The structural similarities between different triazole molecules contribute to cross-resistance. A mutation that confers resistance to one triazole can often confer resistance to other triazoles, although the extent of this cross-resistance can vary.

Visualizing Resistance Mechanisms and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

Triazole_Resistance_Pathway cluster_fungal_cell Fungal Cell cluster_resistance Resistance Mechanisms Triazole Triazole Fungicide CYP51A Lanosterol 14α-demethylase (CYP51A) Triazole->CYP51A Inhibition PointMutation Point Mutations in cyp51A (e.g., G54, L98, M220) TandemRepeat Tandem Repeats in Promoter of cyp51A (e.g., TR34, TR46) Ergosterol Ergosterol CYP51A->Ergosterol Biosynthesis CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Component of PointMutation->CYP51A Alters target site Overexpression Overexpression of cyp51A TandemRepeat->Overexpression Leads to Overexpression->CYP51A

Caption: Mechanism of triazole action and resistance.

Experimental_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Isolate Fungal Isolate Culture Culture on PDA (7 days) Isolate->Culture Inoculum Prepare Conidial Suspension Culture->Inoculum Standardize Standardize Inoculum (Spectrophotometer) Inoculum->Standardize Inoculate Inoculate Plates with Standardized Inoculum Standardize->Inoculate PreparePlates Prepare Microtiter Plates with Serial Dilutions of Triazoles in RPMI PreparePlates->Inoculate Incubate Incubate at 35°C (48-72 hours) Inoculate->Incubate ReadMIC Visually Read MIC (Lowest concentration with significant growth inhibition) Incubate->ReadMIC Compare Compare MIC values across different triazoles and isolates ReadMIC->Compare

Caption: CLSI M38-A2 experimental workflow.

References

benchmarking the performance of novel triazoles against existing antimicrobial agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance benchmark of novel triazole antimicrobial agents against established antifungal and antibacterial drugs. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative performance data, details key experimental methodologies, and visualizes critical pathways and workflows to offer an objective comparison.

Data Presentation: Performance Benchmarking

The antimicrobial efficacy of novel triazoles and comparator agents is quantitatively summarized below. Minimum Inhibitory Concentration (MIC) is a key metric representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. MIC50 and MIC90 values, the concentrations required to inhibit 50% and 90% of isolates, respectively, are presented to illustrate the broader activity spectrum.

Antifungal Activity

Novel triazoles demonstrate potent and broad-spectrum activity against a range of fungal pathogens, often exceeding the performance of first-generation agents, particularly against resistant strains.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Triazoles Against Candida Species

OrganismAgentMIC50MIC90
Candida albicans Voriconazole 0.03 - 0.06 0.12 - 0.5
Isavuconazole ≤0.015 0.03
Posaconazole 0.063 1.0
Fluconazole0.5 - 1.04.0 - >64
Itraconazole0.1250.5
Candida glabrata Voriconazole 0.25 4.0
Isavuconazole 0.12 0.5
Posaconazole 0.5 2.0
Fluconazole8.032.0
Itraconazole0.52.0
Candida krusei Voriconazole 0.25 0.5
Isavuconazole 0.12 0.25
Posaconazole 0.5 1.0
Fluconazole64.0>64.0
Itraconazole0.51.0

Data compiled from multiple sources. Ranges may vary based on specific study populations and methodologies.[1][2][3][4][5][6]

Table 2: Comparative In Vitro Activity (MIC in µg/mL) of Triazoles Against Filamentous Fungi

OrganismAgentMIC50MIC90
Aspergillus fumigatus Voriconazole 0.5 0.5 - 1.0
Isavuconazole 0.5 - 1.0 1.0 - 2.0
Posaconazole 0.25 0.5
Itraconazole1.02.0
Amphotericin B1.02.0
Mucorales spp. Isavuconazole 2.0 >8.0
Posaconazole 0.5 8.0
Voriconazole>8.0>8.0
Amphotericin B0.51.0

Data compiled from multiple sources. Ranges may vary based on specific study populations and methodologies.[7][8][9][10][11][12][13][14]

Antibacterial Activity

While traditionally used as antifungals, novel triazole derivatives and conjugates have been synthesized and evaluated for antibacterial properties, showing promising activity against both Gram-positive and Gram-negative bacteria.

Table 3: Comparative In Vitro Activity (MIC in µM) of Novel Triazole-Ciprofloxacin Conjugates

OrganismAgentMIC Range
Staphylococcus aureus Novel Triazole Conjugates 3.12 - 6.25
Ciprofloxacin6.25
Salmonella typhi (clinical) Novel Triazole Conjugates 0.78 - 3.12
Ciprofloxacin6.25
Aeromonas hydrophila Novel Triazole Conjugates 1.56 - 6.25
Ciprofloxacin6.25

Data from a study on ciprofloxacin-tethered 1,2,3-triazole conjugates.[15][16] Note: Units are in µM for this specific study.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial agents. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[17][18][19][20][21][22]

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A two-fold serial dilution of the triazole or comparator drug is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria).[23]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard), which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Incubation: The inoculated plates are incubated under specific conditions. For most bacteria, this is at 35 ± 2°C for 16-20 hours.[23] For yeasts, incubation is typically at 35°C for 24-48 hours.[24]

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that causes complete inhibition of visible growth as detected by the unaided eye.[25]

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This test is performed as a follow-up to the MIC test to determine the concentration of the agent that kills the microorganism.

  • Subculturing: Following MIC determination, a small aliquot (e.g., 10 µL) is taken from all the wells that show no visible growth (i.e., at and above the MIC).[23][25]

  • Plating: The aliquot is plated onto a drug-free agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).[23][26]

  • Incubation: The plates are incubated under appropriate conditions to allow for the growth of any surviving organisms (e.g., 35 ± 2°C for 24–48 hours).[23]

  • Reading Results: After incubation, the number of CFU is counted. The MBC or MFC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% (or a 3-log10) reduction in CFU/mL compared to the original inoculum count.[23][27][28][29]

Antifungal Time-Kill Assay

This dynamic assay assesses the rate at which an antifungal agent kills a fungal population.

  • Assay Setup: Tubes containing broth medium and the antifungal agent at various concentrations (e.g., 1x, 4x, and 16x the MIC) are prepared. A growth control tube without the drug is also included.[9][30]

  • Inoculation: A standardized fungal inoculum is added to each tube to achieve a starting concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.[30]

  • Incubation and Sampling: The tubes are incubated at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 12, and 24 hours), an aliquot is removed from each tube.[30][31]

  • Viable Cell Counting: The collected aliquots are serially diluted and plated onto agar. After incubation, the colonies are counted to determine the CFU/mL at each time point.

  • Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum.[30]

Mandatory Visualizations

Signaling Pathway: Antifungal Triazole Mechanism of Action

The primary mechanism of action for triazole antifungals is the disruption of the ergosterol biosynthesis pathway, a critical process for maintaining fungal cell membrane integrity.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane cluster_effects Cellular Effects Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase (CYP51) Accumulation_of_Toxic_Sterols Accumulation_of_Toxic_Sterols Membrane_Integrity Membrane_Integrity Ergosterol->Membrane_Integrity Maintains Fluidity & Function Depletion_of_Ergosterol Depletion_of_Ergosterol Triazole_Antifungals Triazole_Antifungals Triazole_Antifungals->Lanosterol Inhibits CYP51 Disrupted_Membrane Disrupted_Membrane Depletion_of_Ergosterol->Disrupted_Membrane Accumulation_of_Toxic_Sterols->Disrupted_Membrane Fungal_Cell_Death Fungal_Cell_Death Disrupted_Membrane->Fungal_Cell_Death

Mechanism of antifungal triazoles.
Experimental Workflow: Antimicrobial Susceptibility Testing

The logical flow for determining the MIC and MBC/MFC provides a systematic approach to evaluating antimicrobial potency.

cluster_mic MIC Determination cluster_mbc MBC/MFC Determination A Prepare Serial Dilutions of Antimicrobial Agent C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate (e.g., 24-48h at 35°C) C->D E Visually Inspect for Growth D->E F Determine MIC (Lowest concentration with no growth) E->F G Select Wells with No Growth (≥ MIC) F->G Proceed if MBC/MFC is required H Plate Aliquots onto Drug-Free Agar G->H I Incubate Agar Plates H->I J Count Colonies (CFU) I->J K Determine MBC/MFC (≥99.9% killing) J->K

Workflow for MIC and MBC/MFC testing.

References

Comparative Molecular Docking Analysis of 1,2,4-Triazole Derivatives Against Key Enzymatic Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of 1,2,4-triazole derivatives with various enzymes implicated in cancer, microbial infections, and neurological disorders.

The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Molecular docking studies are crucial in elucidating the potential binding modes and affinities of these derivatives with their target enzymes, thereby guiding the rational design of more potent and selective inhibitors. This guide provides a comparative overview of recent molecular docking studies on 1,2,4-triazole derivatives, presenting key quantitative data, detailed experimental protocols, and a visual representation of the typical workflow.

Data Presentation: Comparative Docking Scores

The following tables summarize the binding affinities of various 1,2,4-triazole derivatives against different enzymatic targets as reported in recent studies. The binding energy, typically measured in kcal/mol, indicates the strength of the interaction between the ligand (1,2,4-triazole derivative) and the protein target. A more negative value signifies a stronger binding affinity.

Table 1: Anticancer Targets

Compound/DerivativeTarget EnzymePDB IDBinding Energy (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)
Designed 1,2,4-triazole derivative (Compound 1)Aromatase--9.04 to -9.96--
Designed 1,2,4-triazole derivative (Compound 1)Tubulin4YJ2-6.23 to -7.54--
Compound 8cEGFR--Erlotinib-
Compound 8c & 8dBRAF----
Compound 7fc-kit tyrosine kinase--176.749--
Compound 7fProtein kinase B--170.066--
Compound 2Thymidine Phosphorylase----
Compound 6Thymidine Phosphorylase----

Note: Some studies did not provide PDB IDs or reference compound data in the abstract. The exceptionally high binding energies for compound 7f may be due to a different calculation method or software.

Table 2: Antimicrobial Targets

Compound/DerivativeTarget EnzymePDB IDBinding Energy (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)
Synthesized 1,2,4-triazole derivativesPenicillin-Binding Protein (PBP)1AJ0-Amoxicillin-
Synthesized 1,2,4-triazole derivativesDihydropteroate Synthase (DHPS)1JIJ-Amoxicillin-
Synthesized 1,2,4-triazole derivativesLanosterol 14-alpha Demethylase4ZA5-Fluconazole-
Compound 7dGlucosamine-6-phosphate synthase--5.72 to -10.49--
Compound 2hLanosterol 14-alpha-demethylase (CYP51)--Ketoconazole, Bifonazole-

Table 3: Cholinesterase Inhibition

Compound/DerivativeTarget EnzymeIC50 (nM)
Compounds 1.1-1.5, 2.1-2.8Acetylcholinesterase (AChE)1.63 - 17.68
Compounds 1.1-1.5, 2.1-2.8Butyrylcholinesterase (BChE)8.71 - 84.02
Compound 10bAcetylcholinesterase (AChE)11,550

Experimental Protocols

The following provides a generalized, yet detailed, methodology for the molecular docking studies cited. Specific parameters may vary between studies.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 2D structures of the 1,2,4-triazole derivatives are typically drawn using chemical drawing software like ChemDraw or Marvin Sketch. These structures are then converted to 3D formats. Energy minimization is performed using force fields such as MMFF94 to obtain stable conformations. For studies involving pH, the structures are ionized/protonated at a physiological pH of 7.4.

  • Protein Preparation: The 3D crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are generally removed. Hydrogen atoms are added to the protein, and charges are assigned. The protein structure is then optimized and energy minimized to relieve any steric clashes.

2. Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock, Gold Suite, and Schrödinger Suite (Glide).

  • Grid Box Generation: A grid box is defined around the active site of the enzyme. The dimensions of the grid are set to be large enough to encompass the entire binding pocket and allow for translational and rotational movement of the ligand.

  • Docking Algorithm: The chosen docking software uses a specific algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the active site. The algorithm scores each pose based on a scoring function that estimates the binding free energy.

  • Pose Selection and Analysis: The pose with the lowest binding energy is typically considered the most favorable binding mode. These interactions are then visualized and analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the enzyme's active site.

3. Validation of Docking Protocol:

  • To ensure the reliability of the docking protocol, it is often validated by redocking the co-crystallized ligand back into the active site of the protein. A successful validation is typically indicated by a low root-mean-square deviation (RMSD) value (usually < 2 Å) between the docked conformation and the crystallographic pose.

Mandatory Visualization

The following diagram illustrates a typical workflow for a comparative molecular docking study.

G Workflow for Comparative Molecular Docking of 1,2,4-Triazole Derivatives cluster_0 Preparation Phase cluster_1 Docking & Analysis Phase cluster_2 Validation & Comparison A Ligand Preparation (1,2,4-Triazole Derivatives) 2D to 3D Conversion & Energy Minimization C Molecular Docking Simulation (e.g., AutoDock, GOLD) A->C B Target Protein Preparation (PDB Structure) Removal of Water, Addition of Hydrogens B->C D Binding Pose & Energy Calculation C->D E Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) D->E G Comparative Analysis (Binding Energies of Derivatives) D->G F Docking Protocol Validation (Redocking of Co-crystallized Ligand) F->C Validation Loop H Lead Compound Identification G->H Identify Lead Compounds

Caption: A flowchart illustrating the key stages of a comparative molecular docking study.

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed guidance on the proper disposal of 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol, a crucial aspect of laboratory safety and chemical management for researchers, scientists, and drug development professionals. Adherence to these procedures is vital to ensure personal safety and environmental protection.

Hazard Profile and Safety Precautions

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P337, P362+P364, P405, P501.[1]

Hazard StatementDescription
H302 Harmful if swallowed.[1]
H315 Causes skin irritation.[1]
H319 Causes serious eye irritation.[1]
H335 May cause respiratory irritation.[1]

Before handling, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves, and a lab coat. All handling should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[2][3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous waste.

  • Waste Collection:

    • Collect waste material in a dedicated, clearly labeled, and sealed container.

    • Ensure the container is compatible with the chemical and will not react or degrade.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • The storage area should be away from incompatible materials, such as strong oxidizing agents.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the full chemical name and any available hazard information to the disposal company.

  • Final Disposal:

    • The waste will be transported to an approved and licensed waste disposal facility.[2]

    • The typical method of disposal for such organic chemical waste is high-temperature incineration.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Unused or Waste This compound B Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat A->B C Collect in a Labeled, Sealed Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Transport to Approved Waste Disposal Facility E->F G End: Proper Disposal (e.g., Incineration) F->G

Caption: Chemical Disposal Workflow

Disclaimer: The information provided is based on data for structurally similar compounds. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet available for the exact chemical before handling and disposal.

References

Personal protective equipment for handling 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 588680-36-8). The following procedures are based on safety data for structurally similar triazole-thiol compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound due to the potential for skin, eye, and respiratory tract irritation, which are common hazards associated with related triazole-thiol compounds.[1][2][3][4] A summary of recommended PPE is provided in the table below.

OperationPotential HazardsRequired PPE
Weighing and Aliquoting (Solid) Inhalation of dust, skin and eye contact- Nitrile or neoprene gloves- Safety glasses with side shields or chemical splash goggles- Lab coat- NIOSH/MSHA approved respirator (e.g., N95)
Solution Preparation and Transfers Skin and eye contact with splashes, inhalation of vapors- Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood
Running Reactions Skin and eye contact with splashes, inhalation of vapors- Nitrile or neoprene gloves- Chemical splash goggles and face shield- Flame-resistant lab coat- Work in a certified chemical fume hood
Work-up and Purification Skin and eye contact with splashes, inhalation of vapors- Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood

Operational Plan: Safe Handling Procedures

Engineering Controls: All work involving this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a properly functioning chemical fume hood to minimize the risk of inhalation.[3][5][6] An eyewash station and a safety shower must be readily accessible.[5][6]

Handling:

  • Avoid contact with skin, eyes, and clothing.[2][5]

  • Avoid the formation of dust and aerosols.[4]

  • Wash hands thoroughly after handling the compound.[2][5]

  • Ensure the container is tightly closed when not in use.[5]

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][6]

Disposal Plan: Waste Management

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.

Liquid Waste:

  • Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

Solid Waste:

  • Place all solid waste, such as contaminated filter paper and weighing boats, in a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of as chemical hazardous waste in accordance with institutional and local regulations.

Contaminated PPE:

  • Place disposable gloves and lab coats in a sealed bag before disposing of them in a designated hazardous waste container.[3]

Contaminated Glassware:

  • Rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone) inside a chemical fume hood. Collect the solvent rinse as hazardous waste.[3]

  • To decontaminate, immerse the glassware in a freshly prepared 10% bleach solution for a minimum of 24 hours to oxidize the thiol group.[3]

  • After decontamination, wash the glassware with soap and water.

Experimental Workflow and Safety Procedures

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Assess_Hazards Assess Hazards (Review SDS of similar compounds) Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Work Area (Chemical Fume Hood, Eyewash Station) Select_PPE->Prepare_Work_Area Weighing Weighing and Aliquoting (In Fume Hood) Prepare_Work_Area->Weighing Solution_Prep Solution Preparation and Transfers Weighing->Solution_Prep Reaction Running Reactions Solution_Prep->Reaction Segregate_Waste Segregate Waste (Liquid, Solid, PPE) Reaction->Segregate_Waste Label_Waste Label Hazardous Waste Containers Segregate_Waste->Label_Waste Dispose Dispose According to Institutional Guidelines Label_Waste->Dispose

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.